Product packaging for 2,2,5,5-Tetramethylheptane(Cat. No.:CAS No. 61868-47-1)

2,2,5,5-Tetramethylheptane

Cat. No.: B15457728
CAS No.: 61868-47-1
M. Wt: 156.31 g/mol
InChI Key: VQJNSRPWQMPDDO-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylheptane is a branched-chain alkane isomer of undecane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol . This hydrocarbon features a central heptane chain with tertiary carbon centers at the 2 and 5 positions, each bearing two methyl groups, resulting in a structure characterized by high steric hindrance and a calculated Log P of 6.92, indicating significant hydrophobicity . Its standard enthalpy of combustion is reported at -7407.4 kJ/mol (liquid) . This compound serves as a key synthetic precursor in advanced material science. A prominent application is its derivative, 2,2,6,6-tetramethylheptane-3,5-dione (H(thd)), which is a critical ligand in bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) (Pb(thd)2) . This lead β-diketonate complex is a vital volatile precursor in the Metalorganic Chemical Vapour Deposition (MOCVD) of ferroelectric thin films, such as lead titanate (PbTiO3) and lead zirconate titanate (PZT) . These materials are essential for next-generation non-volatile ferroelectric memories, infrared detectors, electro-optic devices, and microactuators . The branched structure of the tetramethylheptane-derived ligand contributes to the precursor's sufficient volatility and enhanced handling safety compared to highly toxic lead alkyls . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B15457728 2,2,5,5-Tetramethylheptane CAS No. 61868-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-47-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,5,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-11(5,6)9-8-10(2,3)4/h7-9H2,1-6H3

InChI Key

VQJNSRPWQMPDDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Guide to the Synthesis of 2,2,5,5-Tetramethylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,2,5,5-tetramethylheptane and its isomers. Due to the highly branched nature of these alkanes, their synthesis presents unique challenges, primarily related to steric hindrance. This document explores potential synthetic routes, including Grignard reagent coupling and Wurtz reactions, supported by detailed experimental protocols where available in the literature. It also presents a summary of physical and spectroscopic data to aid in the characterization of these compounds.

Introduction to this compound and its Isomers

This compound is a highly branched acyclic alkane with the chemical formula C₁₁H₂₄.[1][2][3][4][5] Its structure, characterized by two quaternary carbon centers, results in specific physical properties and spectroscopic signatures. The study of such molecules is relevant in understanding structure-property relationships in hydrocarbons and as potential reference compounds in analytical chemistry. Undecane (C₁₁H₂₄) has 159 structural isomers, each with unique physical and chemical properties.[6] This guide will focus on the synthesis of this compound and touch upon general strategies applicable to its isomers.

Synthetic Strategies

The construction of the carbon skeleton of highly branched alkanes like this compound requires the formation of carbon-carbon bonds, often hindered by bulky alkyl groups. The two primary historical methods for such couplings are the Grignard reaction and the Wurtz reaction.

Grignard Reagent Coupling

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[7][8] For the synthesis of this compound, a plausible route involves the coupling of a tert-butyl Grignard reagent with a suitable dihaloalkane.

A potential synthetic pathway is the reaction of two equivalents of tert-butylmagnesium chloride with 1,3-dichloropropane.

Logical Relationship of the Grignard Synthesis Pathway

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product tert-butyl_chloride tert-Butyl Chloride tBuMgCl tert-Butylmagnesium Chloride (Grignard Reagent) tert-butyl_chloride->tBuMgCl + Mg (in dry ether) Mg Magnesium Mg->tBuMgCl 1,3-Dichloropropane 1,3-Dichloropropane product This compound 1,3-Dichloropropane->product tBuMgCl->product + 1,3-Dichloropropane (Coupling Reaction)

Caption: Grignard synthesis of this compound.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

  • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of tert-butyl chloride in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution is the tert-butylmagnesium chloride reagent and can be used in the subsequent coupling step.

Quantitative Data (Typical for Grignard Reagent Formation):

Parameter Value
Molar Ratio (Mg:tert-Butyl Chloride) 1.2 : 1
Solvent Anhydrous Diethyl Ether or THF
Initiation Iodine crystal
Reaction Time 1-2 hours

| Expected Yield | 70-90% (titration) |

Materials:

  • tert-Butylmagnesium chloride solution (prepared as above)

  • 1,3-Dichloropropane

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the prepared tert-butylmagnesium chloride solution in an ice bath.

  • Slowly add a solution of 1,3-dichloropropane in anhydrous ether to the Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to dihaloalkane should be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The crude product can be purified by fractional distillation under reduced pressure.

Expected Quantitative Data (Estimated):

Parameter Value
Molar Ratio (Grignard:1,3-Dichloropropane) 2.1 : 1
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to reflux
Reaction Time 2-4 hours
Purification Fractional Distillation

| Expected Yield | Low to moderate (due to side reactions) |

Note: The yield of this reaction is expected to be modest due to competing elimination reactions and the formation of byproducts from the reaction of the Grignard reagent with the solvent.

Wurtz Reaction

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether to form a higher alkane.[10][11][12] This method is generally less efficient than Grignard reactions for the synthesis of unsymmetrical alkanes and can be plagued by side reactions, especially with tertiary alkyl halides.[10] However, for the synthesis of a symmetrical alkane from a single type of alkyl halide, it can be a viable, albeit often low-yielding, option.

A potential Wurtz reaction for an isomer, 2,2,5,5-tetramethylhexane, would involve the coupling of two molecules of neopentyl chloride.

Logical Relationship of the Wurtz Reaction Pathway

cluster_reactants Reactants cluster_product Product neopentyl_chloride Neopentyl Chloride product 2,2,5,5-Tetramethylhexane neopentyl_chloride->product + Na (in dry ether) Na Sodium Metal Na->product

Caption: Wurtz synthesis of 2,2,5,5-tetramethylhexane.

Materials:

  • Neopentyl chloride

  • Sodium metal (finely dispersed)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely dispersed sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.

  • Slowly add neopentyl chloride to the stirred suspension. The reaction is often exothermic and may require cooling to control the rate.

  • After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.

  • After cooling, cautiously quench the unreacted sodium by the slow addition of ethanol.

  • Add water to dissolve the sodium salts.

  • Separate the ether layer, wash with water, and dry over a suitable drying agent.

  • Purify the product by fractional distillation.

Quantitative Data (Typical for Wurtz Reactions):

Parameter Value
Reactants Alkyl Halide, Sodium Metal
Solvent Anhydrous Diethyl Ether
Reaction Time Several hours

| Yield | Generally low, especially with hindered halides |

Note: The Wurtz reaction with tertiary halides is prone to elimination side reactions, leading to the formation of alkenes and a significant reduction in the yield of the desired alkane.

Synthesis of Isomers

The general synthetic strategies outlined above can be adapted for the synthesis of other isomers of this compound. The choice of starting materials would be dictated by the desired substitution pattern on the heptane backbone. For example, the synthesis of 2,2,4,4-tetramethylpentane has been reported via the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[1][13]

Characterization Data

Accurate characterization of the synthesized compounds is crucial. The following table summarizes key physical and expected spectroscopic data for this compound.

Physical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₁₁H₂₄ [1][2][3][4][5]
Molecular Weight 156.31 g/mol [1][2][3][4][5]
CAS Number 61868-47-1 [2][3][4][5]
Boiling Point ~170-172 °C (Predicted)
¹H NMR (Predicted) Multiple signals in the 0.8-1.5 ppm range. Expect singlets for the methyl groups and multiplets for the methylene protons.
¹³C NMR (Predicted) Signals for quaternary carbons, methyl carbons, and methylene carbons. Quaternary carbons would appear downfield.

| Mass Spectrum (EI) | Molecular ion (m/z 156) may be weak or absent. Prominent fragment ions corresponding to the loss of alkyl groups, particularly a tert-butyl group (m/z 57), are expected. |[14][15][16] |

Conclusion

The synthesis of this compound and its isomers remains a challenging endeavor due to the steric hindrance associated with their highly branched structures. While classical methods like the Grignard and Wurtz reactions provide theoretical pathways, they are often associated with low yields and the formation of significant byproducts. Modern cross-coupling reactions, though not detailed here, may offer more efficient alternatives. The data and protocols presented in this guide provide a solid foundation for researchers and scientists aiming to synthesize and characterize these complex alkanes. Further optimization and exploration of alternative synthetic routes are encouraged to improve the efficiency and accessibility of these compounds for advanced applications.

References

Spectroscopic Analysis of 2,2,5,5-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2,5,5-tetramethylheptane, a saturated acyclic alkane. Due to the absence of publicly available experimental spectra in prominent databases such as the Spectral Database for Organic Compounds (SDBS), this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and general spectroscopic principles for alkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.8-0.9Triplet3H-CH₂CH₃ (C7)
~1.2-1.3Singlet12H-C(CH₃ )₂ (C2 & C5)
~1.3-1.4Quartet2H-CH₂ CH₃ (C6)
~1.5-1.6Singlet4H-CCH₂ CH₂C- (C3 & C4)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~8-10Primary (CH₃)C7
~28-32Primary (CH₃)C1 & C2-CH₃'s, C5-CH₃'s
~30-35QuaternaryC2 & C5
~35-40Secondary (CH₂)C6
~48-52Secondary (CH₂)C3 & C4
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-2960C-H stretch (alkane)Strong
1450-1470C-H bend (methylene)Medium
1365-1385C-H bend (methyl)Medium
~720C-C skeletal vibrationsWeak
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonNotes
156[C₁₁H₂₄]⁺•Molecular Ion (M⁺•)
141[C₁₀H₂₁]⁺Loss of a methyl radical (•CH₃)
99[C₇H₁₅]⁺Cleavage at C2-C3 or C4-C5
85[C₆H₁₃]⁺Cleavage at C3-C4
71[C₅H₁₁]⁺Cleavage leading to a t-pentyl cation
57[C₄H₉]⁺t-butyl cation, likely the base peak
43[C₃H₇]⁺Isopropyl or propyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a simple alkane, a relatively short relaxation delay and a small number of scans are usually sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC-MS allows for the separation of the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺•) and induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environments - Connectivity (via coupling) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (Absence of most functional groups) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Structure This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of spectroscopic techniques for structural analysis.

In-Depth Technical Guide on the Thermochemical Data of 2,2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylheptane is a highly branched alkane of interest in various fields, including fuel science and as a reference compound in analytical chemistry. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical processes, such as combustion, and for predicting its physical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental and computational methodologies used for their determination, and presents logical workflows for data acquisition.

Data Presentation

The following tables summarize the key thermochemical properties of this compound.

Table 1: Standard Molar Enthalpies at 298.15 K

PropertySymbolPhaseValue (kJ/mol)MethodReference
Enthalpy of CombustionΔcH°Liquid-7407.4Bomb CalorimetryShtekher, Skuratov, et al., 1959[1]
Enthalpy of FormationΔfH°Liquid-351Calculated from ΔcH°NIST[1]

Table 2: Estimated Thermochemical Properties at 298.15 K

PropertySymbolPhaseEstimated ValueMethod
Standard Molar EntropyLiquidValue not foundGroup Additivity
Molar Heat Capacity (Cp)CpLiquidValue not foundGroup Additivity
Standard Molar EntropyIdeal GasValue not foundGroup Additivity
Molar Heat Capacity (Cp)CpIdeal GasValue not foundGroup Additivity

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry.[1]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity liquid this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion is calculated using the following formula:

    qcombustion = - (Ccalorimeter * ΔT)

    where:

    • qcombustion is the heat of combustion.

    • Ccalorimeter is the heat capacity of the calorimeter system, determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid).

    • ΔT is the measured temperature change.

  • Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using computational methods. Group additivity methods, pioneered by Benson, are a common approach for estimating the thermochemical properties of organic molecules.

Methodology: Group Additivity

The group additivity method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is a empirically derived value based on experimental data from a large set of related compounds.

For an alkane like this compound, the molecule is dissected into its constituent groups. The structure of this compound (C(CH₃)₃CH₂CH₂C(CH₃)₂CH₂CH₃) consists of the following groups:

  • Two quaternary carbon atoms: C-(C)₄

  • One secondary carbon atom: C-(C)₂(H)₂

  • Six primary carbon atoms in methyl groups: C-(C)(H)₃

  • One primary carbon atom in an ethyl group: C-(C)(H)₃

  • One secondary carbon atom in an ethyl group: C-(C)₂(H)₂

The enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be estimated by summing the established values for these groups. Corrections for steric interactions, such as gauche interactions, may also be applied to improve accuracy.

Mandatory Visualizations

Thermochemical_Relationship Exp Experimental Measurement (Bomb Calorimetry) dHc Standard Enthalpy of Combustion (ΔcH°) Exp->dHc Determines Calc Calculation using Hess's Law dHc->Calc Input for dHf Standard Enthalpy of Formation (ΔfH°) Calc->dHf Yields

Caption: Relationship between experimental enthalpy of combustion and calculated enthalpy of formation.

Thermo_Data_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Calorimetry Bomb Calorimetry Exp_Data Experimental Thermochemical Data (e.g., ΔcH°, Cp) Calorimetry->Exp_Data Spectroscopy Spectroscopic Methods Spectroscopy->Exp_Data Validation Data Validation and Comparison Exp_Data->Validation Group_Add Group Additivity Methods Comp_Data Estimated Thermochemical Data (e.g., ΔfH°, S°) Group_Add->Comp_Data QM Quantum Mechanical Calculations QM->Comp_Data Comp_Data->Validation

Caption: General workflow for determining thermochemical data.

References

Boiling point and vapor pressure of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Boiling Point and Vapor Pressure of 2,2,5,5-Tetramethylheptane

Executive Summary

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document collates available quantitative data, details the standard experimental methodologies for determining these physicochemical properties, and presents logical workflows through diagrams. A notable limitation in the current body of public knowledge is the scarcity of experimental vapor pressure data for this specific compound across a temperature range; the available value is a computational prediction.

Quantitative Data

The physical properties of this compound are influenced by its highly branched structure, which affects intermolecular forces and, consequently, its boiling point and volatility.

Table 1: Physicochemical Data for this compound

PropertyValueConditions
Boiling Point 167.1 °CAt 760 mmHg
Vapor Pressure 2.3 ± 0.1 mmHgAt 25 °C (Predicted)

Experimental Protocols

The determination of the boiling point and vapor pressure of organic compounds like this compound relies on precise and well-established laboratory techniques. The following sections provide detailed methodologies for these key experiments.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

This is a highly accurate method for determining the boiling point at a controlled pressure.

  • Principle: The boiling temperature of a liquid is measured at a precisely controlled pressure.

  • Apparatus: An ebulliometer, typically consisting of a boiling flask, a Cottrell pump to spray the boiling liquid over the thermometer bulb (ensuring temperature equilibrium between the liquid and vapor phases), a condenser, a manostat for pressure control, and a calibrated temperature sensor (e.g., a platinum resistance thermometer).

  • Procedure:

    • The sample of this compound is placed in the ebulliometer.

    • The system pressure is set and maintained by the manostat. For the normal boiling point, this is set to 760 mmHg.

    • The liquid is heated to a gentle boil. The Cottrell pump ensures that the thermometer is bathed in an equilibrium mixture of liquid and vapor.

    • The temperature is recorded when it remains constant, indicating that a stable equilibrium has been reached. This temperature is the boiling point at the set pressure.

A common micro-method for determining the boiling point.

  • Principle: The temperature at which the vapor pressure of a small sample of liquid equals the atmospheric pressure is observed.

  • Apparatus: A Thiele tube, heating oil, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of this compound are placed in the fusion tube.

    • The sealed capillary tube is placed inside the fusion tube with its open end downwards.

    • The fusion tube is attached to the thermometer, and the assembly is immersed in the Thiele tube filled with heating oil.

    • The Thiele tube is heated gently. Initially, a slow stream of bubbles emerges from the capillary tube as the trapped air expands.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles is observed.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Vapor Pressure Determination

Vapor pressure is a critical measure of a substance's volatility.

This method directly measures the equilibrium vapor pressure of a substance in a closed system.

  • Principle: A degassed sample is allowed to reach thermal equilibrium in a closed, evacuated container, and the resulting pressure is measured.

  • Apparatus: A thermostatted sample cell connected to a high-vacuum line, a pressure transducer (e.g., a capacitance manometer), and a temperature measurement system.

  • Procedure:

    • The sample of this compound is introduced into the sample cell.

    • The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several "freeze-pump-thaw" cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.

    • The sample cell is brought to the desired temperature and allowed to equilibrate.

    • The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.

    • This process is repeated at various temperatures to generate a vapor pressure curve.

This is a dynamic method suitable for substances with low volatility.

  • Principle: A known volume of an inert gas is passed slowly through or over the sample at a constant temperature, becoming saturated with the substance's vapor. The amount of vaporized substance is then determined, and from this, the vapor pressure is calculated.

  • Apparatus: A temperature-controlled saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a trapping system (e.g., a cold trap or an analytical instrument like a gas chromatograph).

  • Procedure:

    • The sample of this compound is placed in the saturator cell and brought to the desired temperature.

    • A controlled, slow flow of an inert carrier gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate is slow enough to ensure the gas becomes fully saturated with the sample's vapor.

    • The gas stream exiting the saturator is passed through a trap to collect the vaporized sample.

    • The quantity of the collected sample is measured (e.g., by weighing the trap before and after or by analytical quantification).

    • The vapor pressure is calculated using the ideal gas law, based on the amount of substance vaporized and the total volume of the carrier gas passed through the system.

Mandatory Visualizations

Logical Relationship of Vapor Pressure and Boiling Point

cluster_0 Heating the Liquid cluster_1 Phase Transition cluster_2 Boiling Point Increase_Temperature Increase Temperature Increase_KE Increase Molecular Kinetic Energy Increase_Temperature->Increase_KE leads to Vaporization Molecules Escape to Vapor Phase Increase_KE->Vaporization Vapor_Pressure Vapor Pressure Increases Vaporization->Vapor_Pressure Equilibrium Vapor Pressure = External Pressure Vapor_Pressure->Equilibrium Boiling Boiling Occurs Equilibrium->Boiling

Caption: The relationship between temperature, vapor pressure, and the boiling point.

Experimental Workflow for Boiling Point Determination (Ebulliometry)

start Start prep Place Sample in Ebulliometer start->prep pressure Set and Maintain System Pressure prep->pressure heat Heat Sample to a Gentle Boil pressure->heat equilibrium Achieve Liquid-Vapor Equilibrium heat->equilibrium measure Record Stable Temperature equilibrium->measure end End measure->end

Caption: Workflow for the ebulliometric determination of boiling point.

Solubility of 2,2,5,5-Tetramethylheptane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,5,5-tetramethylheptane, a branched alkane, in various organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on the known solubility principles of alkanes with similar structures. It includes a discussion of the theoretical basis for alkane solubility, qualitative solubility expectations in different solvent classes, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers working with this compound and similar nonpolar compounds, providing the foundational knowledge needed to select appropriate solvents and design solubility studies.

Introduction

This compound (isomeric C11H24) is a highly branched aliphatic hydrocarbon. Its molecular structure, characterized by the absence of a dipole moment, dictates its solubility behavior. As a nonpolar compound, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.[1][2][3] Understanding the solubility of such compounds is critical in various applications, including chemical synthesis, formulation development, and extraction processes.

Theoretical Framework of Alkane Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent.

The enthalpy of solution (ΔH) for alkanes in organic solvents involves the energy required to overcome the van der Waals forces between the alkane molecules and between the solvent molecules, and the energy released upon the formation of new van der Waals forces between the alkane and solvent molecules. In nonpolar solvents, these energy changes are often comparable, leading to a small enthalpy of solution.[1][2]

The entropy of solution (ΔS) is generally positive due to the increased randomness of the system as the solute molecules disperse in the solvent. This positive entropy change is a significant driving force for the dissolution of alkanes in organic solvents.

Expected Solubility of this compound

Based on the principles of alkane solubility, the expected solubility of this compound in various classes of organic solvents is summarized below. It is important to note that these are qualitative predictions and experimental verification is necessary for precise quantitative data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Solvents Hexane, Heptane, CyclohexaneHigh"Like dissolves like"; similar nonpolar nature results in favorable van der Waals interactions.[1][2][3]
Nonpolar Aromatic Solvents Toluene, Benzene, XyleneHighGenerally good solvents for alkanes due to their nonpolar character.
Slightly Polar Solvents Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThe nonpolar alkyl chains of these solvents can interact favorably with the alkane.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Very LowThe strong dipole-dipole interactions between the solvent molecules are not overcome by the weak van der Waals forces with the nonpolar alkane.
Polar Protic Solvents Water, Methanol, EthanolVery Low / InsolubleThe strong hydrogen bonding network of the solvent cannot be disrupted by the nonpolar alkane for dissolution to occur.[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline common methods for determining the solubility of a liquid or solid hydrocarbon in an organic solvent.

Gravimetric Method (for solid or liquid solutes)

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass vials with airtight seals

  • Syringe filters (if necessary for clarity)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial.

  • Place the vial in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solute to settle.

  • Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-weighed syringe. If the solution is not perfectly clear, a syringe filter can be used.

  • Transfer the saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of the solute.

  • Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the solute residue.

  • The mass of the dissolved solute is the final mass minus the initial mass of the container.

  • Calculate the solubility in grams of solute per 100 grams of solvent.

Spectroscopic Method (requires a chromophore or derivatization)

This method is more suitable for solutes that absorb light at a specific wavelength. Since alkanes do not have a chromophore, this method would require derivatization or the use of a tracer. A more direct method for hydrocarbons is Gas Chromatography (GC).

Gas Chromatography (GC) Method

This is a highly sensitive method for determining the concentration of volatile and semi-volatile compounds in a solution.

Materials:

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column

  • Standard solutions of this compound in the solvent of interest at known concentrations

  • Saturated solution prepared as in the gravimetric method.

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Develop a GC method (injection volume, temperature program, carrier gas flow rate) that provides good separation and a linear response for the standard solutions.

  • Generate a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

  • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

  • Take a sample of the supernatant, dilute it with a known amount of the pure solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample by GC.

  • Use the peak area from the GC analysis and the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known mass of solvent B Seal vial and place in temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Cease agitation and allow undissolved solute to settle C->D E Withdraw a known mass of the supernatant D->E F Transfer to a pre-weighed evaporating dish E->F G Evaporate the solvent F->G H Weigh the dish with the solute residue G->H I Calculate solubility (g solute / 100g solvent) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from the general principles of alkane chemistry. This highly branched, nonpolar hydrocarbon is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. Researchers are encouraged to perform their own solubility tests to obtain the quantitative data necessary for their specific applications.

References

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C11H24) is an acyclic alkane with 159 structural isomers.[1][2][3] As nonpolar hydrocarbons, the isomers of undecane exhibit a range of physicochemical properties that are primarily dictated by the degree and nature of their branching. While generally considered to be of low biological reactivity, their properties as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications. This guide provides a comprehensive overview of the known properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

Physicochemical Properties of Undecane Isomers

The structural variations among the isomers of undecane lead to significant differences in their physical properties. Generally, increased branching disrupts the intermolecular van der Waals forces, resulting in lower boiling and melting points compared to the linear n-undecane. Molecular symmetry also plays a role, with more symmetrical isomers often exhibiting higher melting points.

Quantitative Data Summary

The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0182-0.747
2,3,4-Trimethyloctane62016-31-3180-57.06 (est.)0.7536
3-Ethylnonane17302-11-3188-57.06 (est.)0.7456
3,3-Diethylheptane-186.7-0.7703

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the liquid undecane isomer is placed in a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

  • Melting Point Range: The recorded temperature range is reported as the melting point.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • Pycnometer Calibration: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The volume of the pycnometer can then be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specific temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow

The following diagram illustrates a typical workflow for the characterization of an unknown undecane isomer.

experimental_workflow cluster_synthesis Isomer Synthesis/Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Reporting Synthesis Synthesis of Isomer Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint MeltingPoint Melting Point Determination Purification->MeltingPoint Density Density Measurement Purification->Density DataCompilation Data Compilation BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation Comparison Comparison with Literature DataCompilation->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for isomer characterization.

Signaling Pathways and Biological Activity

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways. Their primary biological relevance in the context of drug development is as excipients, solvents, or components of delivery systems, where their physicochemical properties such as solubility and lipophilicity are of importance. Their low reactivity means they are generally considered biologically inert.

Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties. Understanding these properties is crucial for their application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.

References

A Comprehensive Analysis of Branched vs. Straight-Chain Alkanes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties and biological relevance of straight-chain and branched alkanes, tailored for professionals in scientific research and pharmaceutical development.

This technical guide provides a detailed comparison of the core properties of branched and straight-chain alkanes. A thorough understanding of these differences is fundamental in various scientific disciplines and holds particular significance in the field of drug development, where the structure of alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents visual representations of core concepts to facilitate a deeper understanding.

Core Physicochemical Properties: A Comparative Overview

The structural isomerism between straight-chain and branched alkanes gives rise to distinct physical and chemical properties. These differences primarily stem from variations in intermolecular forces, molecular surface area, and the efficiency of molecular packing.

Physical Properties

The physical state and bulk properties of alkanes are dictated by the strength of van der Waals forces, which are influenced by the molecule's surface area and ability to pack closely with its neighbors.

Boiling Point: Straight-chain alkanes exhibit higher boiling points than their branched isomers.[1][2][3][4][5][6] This is attributed to the larger surface area of linear molecules, which allows for more significant intermolecular London dispersion forces that must be overcome to transition into the gaseous phase.[1][3][4][5] As branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular contact and consequently lowering the boiling point.[1][3][6][7]

Melting Point: The trend for melting points is less straightforward and is significantly influenced by the efficiency of crystal lattice packing.[1][8] While linear alkanes can pack together relatively well, highly symmetrical branched isomers can sometimes pack more efficiently into a crystal lattice than their less symmetrical or linear counterparts, resulting in higher melting points.[1][9] For instance, the highly symmetrical 2,2,3,3-tetramethylbutane has a much higher melting point than the straight-chain n-octane.[9]

Density: Straight-chain alkanes are generally denser than their branched isomers.[10] The more regular shape of linear alkanes allows for more efficient packing in the liquid state, resulting in a greater mass per unit volume.[10]

Viscosity: For smaller alkanes, viscosity tends to decrease with increased branching.[11][12] The more compact, spherical shape of branched alkanes offers less resistance to flow compared to the more easily entangled longer, straight chains.[11][13] However, this trend can be more complex for larger alkanes where molecular entanglement plays a more significant role.[13]

Chemical Properties

Stability: Branched alkanes are thermodynamically more stable than their straight-chain isomers.[2][14][15][16][17] This increased stability is attributed to a combination of factors, including electronic effects and a more compact molecular structure which leads to a lowering of the overall energy state.[15][16] The stability of alkanes is often determined by comparing their heats of combustion; more stable isomers release less energy upon combustion.[14]

Reactivity: While alkanes are generally unreactive, the reactivity of C-H bonds can differ based on their position. Tertiary C-H bonds, found in branched alkanes, are more reactive towards radical substitution than secondary or primary C-H bonds found in straight-chain alkanes.[18] This is due to the greater stability of the resulting tertiary free radical intermediate.[18]

Data Presentation: Physical Properties of Alkane Isomers

The following tables summarize the key physical properties of the isomers of hexane, heptane, and octane to provide a clear, quantitative comparison.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)
n-Hexane68.7-95.30.6590.31
2-Methylpentane60.3-153.70.6530.30
3-Methylpentane63.3-1180.6640.32
2,2-Dimethylbutane49.7-99.90.6490.29
2,3-Dimethylbutane58.0-128.50.6620.33

Sources:[13][14][19][20][21][22][23]

Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)
n-Heptane98.4-90.60.6840.42
2-Methylhexane90.0-118.30.6790.39
3-Methylhexane92.0-119.50.6870.41
2,2-Dimethylpentane79.2-123.80.6740.37
2,3-Dimethylpentane89.8-134.60.6950.43
2,4-Dimethylpentane80.5-119.20.6730.38
3,3-Dimethylpentane86.1-134.50.6930.45
3-Ethylpentane93.5-118.60.6980.44
2,2,3-Trimethylbutane80.9-25.00.6900.46

Sources:[9][24][25]

Table 3: Physical Properties of Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)Viscosity (cP at 20°C)
n-Octane125.7-56.80.7030.542
2-Methylheptane117.6-109.00.6980.499
3-Methylheptane118.9-120.50.7060.510
4-Methylheptane117.7-121.20.7040.504
2,2-Dimethylhexane106.8-121.20.6950.464
2,3-Dimethylhexane115.6-0.7120.527
2,4-Dimethylhexane109.4-119.10.7000.484
2,5-Dimethylhexane109.1-90.20.6940.473
3,3-Dimethylhexane112.0-125.80.7090.500
3,4-Dimethylhexane117.7-0.7190.540
3-Ethylhexane118.6-119.00.7140.520
2,2,3-Trimethylpentane109.8-112.20.7160.510
2,2,4-Trimethylpentane99.2-107.40.6920.503
2,3,3-Trimethylpentane114.7-100.70.7260.580
2,3,4-Trimethylpentane113.5-109.60.7190.530
2,2,3,3-Tetramethylbutane106.5100.70.700-

Sources:[6][10]

Experimental Protocols

Accurate determination of the physicochemical properties of alkanes is essential for their characterization and application. The following section details the standard methodologies for measuring boiling point, density, and viscosity, with references to the relevant ASTM International standards.

Determination of Boiling Point (ASTM D86)

This method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[2][5]

Methodology:

  • Apparatus: A distillation flask, condenser, cooling bath, flask heater, and a temperature measuring device are required.

  • Sample Preparation: A 100 mL sample of the alkane is measured into the distillation flask.

  • Distillation: The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

  • Data Collection: The vapor temperature is recorded as the volume of condensate collected in a receiving cylinder increases.

  • Final Boiling Point (FBP): The maximum temperature recorded during the test is the final boiling point.

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.[8][12]

Methodology:

  • Apparatus: A hydrometer, a hydrometer cylinder, and a thermometer are required.

  • Sample Preparation: The sample is brought to a specified temperature, and air bubbles are removed.

  • Measurement: The hydrometer is gently lowered into the sample in the hydrometer cylinder. The temperature of the sample is recorded.

  • Reading: Once the hydrometer has settled, the reading at the principal surface of the liquid is taken.

  • Correction: The observed hydrometer reading is corrected to the reference temperature (usually 15°C or 60°F) using standard petroleum measurement tables.

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][7][15][16][18]

Methodology:

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, a timing device, and a thermometer are required.

  • Sample Preparation: The sample is filtered to remove any solid particles and charged into the viscometer.

  • Temperature Equilibration: The viscometer is placed in the constant-temperature bath until the sample reaches the test temperature.

  • Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[1][15][16]

Visualization of Core Concepts

The following diagrams, generated using the DOT language, illustrate key relationships between the structure and properties of alkanes.

BoilingPointTrend cluster_straight Straight-Chain Alkane cluster_branched Branched-Chain Alkane Straight n-Pentane (High Surface Area) IntermolecularForces_S Stronger Van der Waals Forces Straight->IntermolecularForces_S Branched Neopentane (Low Surface Area) IntermolecularForces_B Weaker Van der Waals Forces Branched->IntermolecularForces_B BoilingPoint_S Higher Boiling Point IntermolecularForces_S->BoilingPoint_S BoilingPoint_B Lower Boiling Point IntermolecularForces_B->BoilingPoint_B

Figure 1: Relationship between alkane structure and boiling point.

StabilityTrend Branched Branched Alkane (e.g., Isobutane) Energy_B Lower Heat of Combustion Branched->Energy_B Straight Straight-Chain Alkane (e.g., n-Butane) Energy_S Higher Heat of Combustion Straight->Energy_S Stability_B Higher Thermodynamic Stability Energy_B->Stability_B Stability_S Lower Thermodynamic Stability Energy_S->Stability_S

Figure 2: Thermodynamic stability of branched vs. straight-chain alkanes.

Relevance in Drug Development

The seemingly simple structural variation between straight-chain and branched alkanes has profound implications in the design and development of pharmaceuticals. Alkyl chains are ubiquitous in drug molecules and their topology can significantly impact metabolism, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles.

Metabolism by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs.[24] These enzymes often catalyze the oxidation of alkyl groups, a critical step in drug clearance. The rate and regioselectivity of this metabolism can be influenced by the structure of the alkyl chain. For example, the presence of tertiary carbons in branched alkanes can provide sites for more rapid hydroxylation compared to the primary and secondary carbons in straight-chain alkanes, due to the increased stability of the intermediate radical. This can lead to faster clearance and a shorter half-life for drugs containing branched alkyl moieties.

DrugMetabolism cluster_drug Drug Molecule Drug_Branched Drug with Branched Alkyl Chain CYP450 Cytochrome P450 Enzyme Drug_Branched->CYP450 Metabolism Drug_Straight Drug with Straight Alkyl Chain Drug_Straight->CYP450 Metabolism Metabolite_B Hydroxylated Metabolite (Faster Formation) CYP450->Metabolite_B More favorable Metabolite_S Hydroxylated Metabolite (Slower Formation) CYP450->Metabolite_S Less favorable Clearance_B Increased Clearance Metabolite_B->Clearance_B Clearance_S Decreased Clearance Metabolite_S->Clearance_S

References

An In-depth Technical Guide on the Reactivity of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of highly branched alkanes. It delves into the structural nuances that dictate their chemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Unique Nature of Highly Branched Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are generally considered the least reactive class of organic compounds.[1][2] This low reactivity is attributed to the strength and non-polar nature of their C-C and C-H bonds.[1][2] However, the introduction of branching into an alkane's carbon skeleton brings about significant changes in its physical and chemical properties. Highly branched alkanes are thermodynamically more stable than their linear isomers.[3][4][5] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[3] This increased stability is a key factor influencing their reactivity in various chemical transformations.

Factors Influencing the Reactivity of Highly Branched Alkanes

Several key factors contribute to the distinct reactivity patterns observed in highly branched alkanes:

  • Carbocation and Radical Stability: A cornerstone of understanding the reactivity of branched alkanes is the stability of the intermediate carbocations and free radicals formed during reactions. Tertiary carbocations and radicals, which are formed at the branching points, are significantly more stable than their secondary and primary counterparts.[6][7][8] This stability is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups donate electron density to the electron-deficient center.[8][9]

  • Bond Dissociation Energies (BDEs): The strength of a C-H bond is a critical determinant of its reactivity, particularly in free-radical reactions. The energy required to break a C-H bond homolytically is known as the bond dissociation energy (BDE). In branched alkanes, tertiary C-H bonds have lower BDEs compared to secondary and primary C-H bonds, making them more susceptible to abstraction by radicals.[10][11][12] This trend is a direct consequence of the increased stability of the resulting tertiary radical.

  • Steric Hindrance: The bulky nature of the alkyl groups in highly branched alkanes can create steric hindrance, which can impede the approach of reagents to certain reaction sites.[13] While this can sometimes decrease the overall reaction rate, it can also lead to increased selectivity in some reactions.

Key Reactions of Highly Branched Alkanes

Highly branched alkanes participate in several important classes of reactions, each with distinct mechanisms and outcomes.

Free-radical halogenation is a characteristic reaction of alkanes where a hydrogen atom is replaced by a halogen (typically chlorine or bromine) upon initiation by UV light or heat.[14][15] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[16][17]

Due to the lower C-H bond dissociation energy of tertiary hydrogens, halogenation of highly branched alkanes is highly regioselective. For instance, the light-induced chlorination of 2-methylpropane predominantly yields 2-chloro-2-methylpropane, the product of substitution at the tertiary carbon, despite the numerical superiority of primary hydrogens.[18][19] Bromination is even more selective than chlorination for the tertiary position due to the bromine radical being less reactive and therefore more sensitive to differences in C-H bond strengths.[18]

All alkanes undergo combustion, a highly exothermic reaction with oxygen to produce carbon dioxide and water.[3][20] This reaction is the basis for their use as fuels. Branched-chain alkanes have lower standard enthalpies of combustion (ΔcH⊖) than their straight-chain isomers, indicating they are more stable.[3][21] In practical applications, such as in internal combustion engines, the controlled combustion of highly branched alkanes is desirable as it leads to higher octane ratings and prevents "knocking."[21]

Pyrolysis, or cracking, is the thermal decomposition of alkanes at high temperatures in the absence of air to produce a mixture of smaller alkanes and alkenes.[22][23] This process is of immense importance in the petroleum industry for producing gasoline and other valuable petrochemicals.[22] The mechanism of pyrolysis involves the homolytic cleavage of C-C and C-H bonds to form free radicals, which then undergo a series of propagation steps including hydrogen abstraction and β-scission.

Isomerization reactions convert straight-chain alkanes into their more valuable branched isomers.[24] These processes are typically carried out in the presence of a platinum catalyst on an acidic support, such as a zeolite.[24][25] The mechanism involves the formation of carbocation intermediates, which can undergo rearrangement to form more stable, branched structures.[24][26] Low reaction temperatures favor the formation of highly branched isomers from a thermodynamic standpoint, though higher temperatures are often necessary to achieve a sufficient reaction rate.[24][27]

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of branched alkanes.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs)

Bond TypeExample AlkaneBDE (kcal/mol)
Primary (1°)Ethane (CH₃-H)101.1
Secondary (2°)Propane (CH₃CH₂CH₂-H)99
Tertiary (3°)Isobutane ((CH₃)₃C-H)97

Note: These are representative values; actual BDEs can vary slightly depending on the specific molecular structure.[10][11]

Table 2: Relative Rates of Free-Radical Chlorination at Room Temperature

C-H Bond TypeRelative Rate
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

These values indicate the relative reactivity of each type of C-H bond towards abstraction by a chlorine radical.

Experimental Protocols

Objective: To demonstrate the regioselectivity of free-radical bromination on a highly branched alkane.

Materials:

  • 2,3-dimethylbutane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Use in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN) - radical initiator

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In the 50 mL round-bottom flask, combine 2,3-dimethylbutane (0.1 mol), N-bromosuccinimide (0.1 mol), and carbon tetrachloride (20 mL).

  • Add a catalytic amount of AIBN (approximately 0.002 mol).

  • Attach the reflux condenser and place the flask in the heating mantle on the magnetic stirrer.

  • Heat the mixture to a gentle reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on top.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) and then with water (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the different brominated isomers. The major product is expected to be 2-bromo-2,3-dimethylbutane.

Visualizations

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X_rad 2 X• X2->2X_rad UV light or heat X_rad X• RH R₃C-H R_rad R₃C• HX H-X X2_prop X₂ RX R₃C-X X_rad_regen X• X_rad1 X• X_rad2 X• X2_term X₂ R_rad1 R₃C• R_rad2 R₃C• R-R R₃C-CR₃ R_rad3 R₃C• X_rad3 X• RX_term R₃C-X

Carbocation_Stability Tertiary Tertiary (3°) Most Stable Secondary Secondary (2°) Tertiary->Secondary > Primary Primary (1°) Secondary->Primary > Methyl Methyl Least Stable Primary->Methyl >

Experimental_Workflow_Bromination Start Start: Mix Reactants (Alkane, NBS, AIBN, CCl₄) Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash with NaHCO₃ and H₂O Filter->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Analyze Analyze Product by GC-MS Evaporate->Analyze

References

An In-depth Technical Guide to the Safe Handling of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

While specific experimental data for 2,2,5,5-Tetramethylheptane is limited, some of its physical and chemical properties have been calculated and are available.

PropertyValueSource
Molecular Formula C11H24--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
CAS Number 61868-47-1--INVALID-LINK--
Boiling Point Data not available
Flash Point Data not available
Autoignition Temperature Data not available
Vapor Pressure Data not available
Solubility Insoluble in waterInferred from similar alkanes
Hazard Identification and Classification

Given the absence of specific toxicity and hazard data for this compound, a precautionary approach is essential. Based on the data for similar C7-C11 alkanes, it is reasonable to assume the following potential hazards:

  • Flammability: As a C11 alkane, this compound should be considered a flammable liquid.[1][2][3] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[2][3][4]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation and dermatitis.[4][5]

  • Eye Irritation: May cause eye irritation upon contact.[4]

  • Inhalation Hazard: High concentrations of vapor may cause respiratory tract irritation, dizziness, drowsiness, and other central nervous system effects.[4][6]

The following table summarizes key safety data for structurally similar alkanes to provide a basis for risk assessment.

PropertyHeptaneNonaneDecaneUndecane
Flash Point -4 °C (24.8 °F)[7]31 °C (88 °F)46 °C (115 °F)[2]60 °C (140 °F)[8]
Boiling Point 98 °C (208.4 °F)[7]151 °C (304 °F)[9]174 °C (345 °F)196 °C (385 °F)
Autoignition Temperature 215 °C (419 °F)[7]205 °C (401 °F)210 °C (410 °F)Data not available
LD50 Oral (rat) > 5000 mg/kg> 5000 mg/kg> 5000 mg/kg> 5000 mg/kg
LC50 Inhalation (rat) 103 g/m³, 4h3200 ppm, 4hData not availableData not available
Handling and Storage

Safe handling and storage practices are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][11][12]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[11][12]

  • Avoid contact with skin and eyes.[13]

  • Avoid breathing vapors.[13]

  • Wear appropriate personal protective equipment (PPE).[14][15]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Store away from incompatible materials such as oxidizing agents.[4]

  • Use approved flammable liquid storage cabinets.[11][16]

  • Do not store in areas with ignition sources.[16]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[15][17]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[14][15]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with organic vapor cartridges is recommended.[17]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[18] Water spray may be ineffective but can be used to cool fire-exposed containers.

  • Specific Hazards: The vapor is heavier than air and may travel along the ground to a distant ignition source. Containers may explode when heated.

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources.[20] Wear appropriate PPE.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[20]

Experimental Protocols

As no specific experimental protocols for safety testing of this compound were found, this section outlines general laboratory safety protocols for handling flammable and potentially hazardous chemicals. These protocols should be adapted to the specific requirements of any experiment involving this compound.

General Laboratory Safety Protocol:

  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the hazards of all chemicals involved, the experimental conditions (temperature, pressure), and the potential for unexpected reactions.

  • Standard Operating Procedure (SOP): Develop a detailed SOP for the experiment, including step-by-step instructions, safety precautions, required PPE, and emergency procedures.[21]

  • Fume Hood Usage: Conduct all manipulations of this compound and other volatile chemicals inside a properly functioning chemical fume hood with the sash at the lowest practical height.[22]

  • Chemical Storage and Segregation: Ensure all chemicals are stored in their designated locations and are segregated from incompatible materials.[23]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and regulatory guidelines.

  • Emergency Preparedness: Know the location and proper use of all safety equipment, including fire extinguishers, safety showers, eyewash stations, and spill kits.[24]

  • Working Alone: Avoid working alone in the laboratory, especially when conducting hazardous procedures.[25]

Visualizations

Safety_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_storage Storage & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DevelopSOP Develop Standard Operating Procedure RiskAssessment->DevelopSOP GatherPPE Gather Appropriate PPE DevelopSOP->GatherPPE WorkInHood Work in Fume Hood GatherPPE->WorkInHood GroundEquipment Ground & Bond Equipment WorkInHood->GroundEquipment Spill Spill WorkInHood->Spill Fire Fire WorkInHood->Fire Exposure Personal Exposure WorkInHood->Exposure AvoidIgnition Avoid Ignition Sources GroundEquipment->AvoidIgnition StoreProperly Store in Flammables Cabinet AvoidIgnition->StoreProperly Segregate Segregate Incompatibles StoreProperly->Segregate DisposeWaste Dispose of Waste Properly Segregate->DisposeWaste Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill Spill->Contain Fire->Evacuate Extinguish Use Appropriate Extinguisher Fire->Extinguish FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan cluster_immediate_actions Immediate Actions cluster_response_type Response Type cluster_spill_actions Spill Actions cluster_fire_actions Fire Actions cluster_medical_actions Medical Actions Incident Incident Occurs (Spill, Fire, Exposure) Alert Alert Personnel in Immediate Area Incident->Alert Evacuate Evacuate if Necessary Alert->Evacuate RemoveIgnition Remove Ignition Sources (if safe) Alert->RemoveIgnition Isolate Isolate the Area Evacuate->Isolate Spill Spill Response Isolate->Spill Fire Fire Response Isolate->Fire Medical Medical Emergency Isolate->Medical AssessSpill Assess Spill Size & Hazard Spill->AssessSpill ActivateAlarm Activate Fire Alarm Fire->ActivateAlarm UseEyewash Use Safety Shower / Eyewash Medical->UseEyewash ContainSpill Contain with Absorbents AssessSpill->ContainSpill CleanUp Clean Up & Decontaminate ContainSpill->CleanUp Dispose Dispose of Waste CleanUp->Dispose UseExtinguisher Use Extinguisher (if trained & safe) ActivateAlarm->UseExtinguisher EvacuateBuilding Evacuate Building UseExtinguisher->EvacuateBuilding AdministerFirstAid Administer First Aid UseEyewash->AdministerFirstAid CallEmergency Call Emergency Services AdministerFirstAid->CallEmergency

Caption: Logical flow of an emergency response plan.

References

Methodological & Application

Use of 2,2,5,5-Tetramethylheptane as a nonpolar solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon. Its structure, characterized by quaternary carbon atoms, results in a sterically hindered molecule with a compact and globular shape. These features bestow upon it properties characteristic of a nonpolar aprotic solvent. While theoretically a potential alternative to other alkane solvents like heptane or isooctane, a comprehensive review of scientific literature reveals a significant lack of documented applications for this compound as a solvent in chemical synthesis, drug development, or other research applications.

This document provides a summary of the available physicochemical data for this compound. However, due to the absence of published experimental work detailing its use as a solvent, specific application notes and detailed experimental protocols cannot be provided at this time. The information presented herein is intended to serve as a foundational reference for researchers considering this solvent for novel applications.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are compiled from established chemical databases.[1][2][3]

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2]
CAS Registry Number 61868-47-1[1][2][3]
IUPAC Name This compound[2]
Appearance Not available
Boiling Point Not available[2]
Melting Point Not available
Density Not available
Vapor Pressure Not available[2]
Flash Point Not available
Solubility in Water Expected to be very low
Enthalpy of Combustion -7407.4 kJ/mol (liquid)[3]

Potential Applications as a Nonpolar Solvent

Based on its chemical structure as a highly branched alkane, this compound can be inferred to possess the following characteristics as a nonpolar solvent:

  • Low Polarity: Suitable for dissolving nonpolar and weakly polar organic compounds.

  • Aprotic Nature: Lacks acidic protons, making it inert in reactions involving strong bases.

  • Chemical Inertness: The absence of functional groups and the sterically hindered nature of the C-H bonds suggest high stability and low reactivity.

  • Potential for Low Freezing Point: The irregular, globular structure may disrupt crystal lattice formation, potentially leading to a low freezing point.

Given these properties, this compound could theoretically be explored as a solvent in the following areas:

  • Organic Synthesis: As a medium for reactions involving nonpolar reagents, such as certain polymerizations, organometallic reactions, or reactions sensitive to protic solvents.

  • Extractions: As a potential solvent for the extraction of nonpolar natural products or for liquid-liquid extractions.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography.

  • Spectroscopy: As a non-interfering solvent for spectroscopic analysis of nonpolar analytes.

It is crucial to reiterate that these are potential applications based on chemical principles, and there is no published data to support its efficacy in these roles.

Experimental Protocols

Due to the lack of available literature detailing the use of this compound as a solvent, no established experimental protocols can be provided. Researchers wishing to investigate this solvent would need to develop and validate their own procedures. A general workflow for evaluating a novel nonpolar solvent is outlined below.

G General Workflow for Novel Solvent Evaluation cluster_0 Phase 1: Characterization cluster_1 Phase 2: Application Testing cluster_2 Phase 3: Analysis & Optimization A Solubility Screening D Model Reaction (e.g., Grignard, Wittig) A->D B Purity Analysis (GC-MS) B->D C Physical Property Measurement (Boiling Point, Density) E Comparative Study (vs. Heptane, Toluene) C->E F Work-up & Isolation D->F G Yield & Purity Determination E->G F->G H Reaction Kinetics Study G->H I Process Optimization H->I

Caption: A generalized workflow for the evaluation of a novel nonpolar solvent.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Inhalation: Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ingestion: Do not ingest.

For detailed safety information, it is recommended to refer to the SDS of structurally similar compounds like 2,2,5,5-tetramethylhexane.[4][5]

Conclusion

This compound represents an unexplored nonpolar solvent. While its physicochemical properties suggest potential utility in various applications, the current body of scientific literature is silent on its practical use. The information provided here serves as a starting point for researchers who may be interested in pioneering the use of this solvent and characterizing its performance against more conventional nonpolar media. Any investigation into its applications would require rigorous, de novo experimental design and validation.

References

Application Note: Gas Chromatography Analysis of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5,5-Tetramethylheptane is a highly branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1][2]. As a member of the branched alkane family, its analysis is relevant in various fields, including petroleum and fuel analysis, environmental monitoring, and as a potential biomarker in geochemical studies. Gas chromatography (GC) is the ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note outlines a detailed protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful technique for both separation and identification.

Challenges in Branched Alkane Analysis

The analysis of branched alkanes by GC-MS can present unique challenges. Highly branched structures may have lower molecular ion signals in the mass spectrum, and in some cases, the molecular ion may be absent[3]. Fragmentation patterns are dominated by the formation of stable carbocations resulting from cleavage at the branching points[3]. This preferential fragmentation can be used to distinguish between different isomers. For complex mixtures, achieving baseline separation of all isomers can be challenging and may require high-resolution capillary columns and optimized temperature programs.

Analytical Approach

A common approach for the analysis of branched alkanes involves the use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent). This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. Helium is typically used as the carrier gas due to its inertness and efficiency. Detection by mass spectrometry allows for positive identification based on the fragmentation pattern of the molecule.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument conditions can be optimized to suit specific laboratory setups and analytical goals.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (CAS: 61868-47-1) at a concentration of 1000 µg/mL in a volatile, high-purity solvent such as hexane or pentane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the alkane fraction.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

  • GC Column: HP-5ms fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in splitless mode for trace analysis or split mode (e.g., 50:1 split ratio) for higher concentrations.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain mass spectra for compound identification.

  • For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity. Characteristic ions for this compound should be chosen based on its mass spectrum.

  • Integrate the peak corresponding to this compound and use the calibration curve to determine the concentration in unknown samples.

Data Presentation

Table 1: Representative Quantitative Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (min)
115,23410.45
578,91210.45
10155,67810.45
25390,12310.45
50785,43210.45
1001,560,89010.45

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the instrument and experimental conditions.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Dilution Serial Dilution Standard->Dilution Sample Sample Extraction Injection Sample Injection Sample->Injection Dilution->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (m/z 40-300) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Identification of Branched Alkanes by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the identification of branched alkanes, a class of hydrocarbons frequently encountered in various matrices, including petroleum products, environmental samples, and biological systems. Understanding the presence and distribution of branched alkanes is crucial in fields ranging from geochemistry to metabolomics.

This document outlines the complete workflow, from sample preparation to data analysis, and provides key quantitative data to aid in the identification of these compounds. The methodologies described are intended to provide a robust framework for researchers, which can be adapted to specific sample types and analytical instrumentation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract the branched alkanes from the sample matrix and prepare them in a solvent suitable for GC-MS analysis.

Materials:

  • Solvents: High-purity, volatile organic solvents such as hexane, pentane, or dichloromethane are recommended.[1]

  • Glassware: Use clean glass containers and vials to avoid contamination.[1]

  • Extraction Apparatus: Depending on the sample matrix, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace analysis may be employed.[1][2]

Protocol for Liquid Samples (e.g., oil, fuel):

  • Dilution: Dilute the sample in a suitable volatile solvent (e.g., hexane) to a concentration of approximately 10 µg/mL.[3] This ensures that the analytical column is not overloaded.

  • Filtration/Centrifugation: If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter or centrifuge to remove solids.[1]

  • Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

Protocol for Solid Samples (e.g., plant material, soil):

  • Extraction: Perform solvent extraction using a technique like Soxhlet extraction or accelerated solvent extraction (ASE) with hexane or a hexane/acetone mixture.

  • Concentration: Concentrate the extract using a gentle stream of nitrogen gas to a smaller volume.[4]

  • Cleanup (if necessary): If the extract contains interfering compounds, a cleanup step using a silica gel column may be necessary. Elute the alkanes with a non-polar solvent like hexane.

  • Final Preparation: Adjust the final concentration to approximately 10 µg/mL in a suitable solvent and transfer to an autosampler vial.

GC-MS Analysis

The following parameters are recommended for the analysis of branched alkanes on a standard GC-MS system.

ParameterValue/Description
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1), depending on sample concentration
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 min; Ramp to 300 °C at 10 °C/min; Hold at 300 °C for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C

Data Presentation

Kovats Retention Indices

Kovats Retention Indices (RI) are a useful tool for comparing retention times of compounds across different instruments and laboratories. The following table provides the Kovats RI for a selection of branched alkanes on a DB-5 non-polar column.

CompoundFormulaKovats Retention Index (DB-5)
2-MethylpentaneC6H14591
3-MethylpentaneC6H14597
2,2-DimethylbutaneC6H14572
2,3-DimethylbutaneC6H14586
2-MethylhexaneC7H16679
3-MethylhexaneC7H16686
2,3-DimethylpentaneC7H16670
2,4-DimethylpentaneC7H16664
2,2,3-TrimethylbutaneC7H16650
2-MethylheptaneC8H18776
3-MethylheptaneC8H18782
4-MethylheptaneC8H18780
2,3-DimethylhexaneC8H18761
2,4-DimethylhexaneC8H18751
2,5-DimethylhexaneC8H18745

Note: Retention indices are approximate and can vary slightly depending on the specific instrument and conditions.

Mass Spectral Data of a Representative Branched Alkane

The mass spectrum of a branched alkane is characterized by specific fragmentation patterns. Preferential cleavage occurs at the branching point, leading to the formation of stable secondary or tertiary carbocations.[1][5][6][7] The molecular ion peak (M+) is often weak or absent in highly branched alkanes.[3][5][7]

Example: Mass Spectrum of 2,3-Dimethylpentane (C7H16, MW: 100)

m/zRelative Abundance (%)Ion FormulaFragment Lost
43100[C3H7]+C4H9
5785[C4H9]+C3H7
7130[C5H11]+C2H5
855[C6H13]+CH3
100<1[C7H16]+•-

Data is representative and may vary between instruments. The base peak is the most abundant fragment and is assigned a relative abundance of 100%.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of branched alkanes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Extraction Extraction/Dilution Sample->Extraction Cleanup Cleanup (SPE/Filtration) Extraction->Cleanup FinalSample Final Sample in Vial Cleanup->FinalSample Injector Injector FinalSample->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System TIC Total Ion Chromatogram Data_System->TIC Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Library_Search Library Search & RI Comparison TIC->Library_Search Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: General workflow for branched alkane analysis by GC-MS.

Fragmentation Pathway of a Branched Alkane

The following diagram illustrates the characteristic fragmentation of 2,3-dimethylpentane in the mass spectrometer.

Fragmentation_Pathway cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 MolecularIon [CH3-CH(CH3)-CH(CH3)-CH2-CH3]+• (m/z 100) Fragment1 [CH3-CH(CH3)-CH(CH3)]+ (m/z 71) MolecularIon->Fragment1 Loss of Ethyl Radical Fragment2 [CH(CH3)-CH2-CH3]+ (m/z 57) MolecularIon->Fragment2 Loss of Isopropyl Radical Fragment3 [CH(CH3)2]+ (m/z 43) MolecularIon->Fragment3 Loss of sec-Butyl Radical Radical1 •CH2-CH3 Radical2 •CH(CH3)2 Radical3 •CH(CH3)-CH2-CH3

Caption: Fragmentation of 2,3-dimethylpentane.

Conclusion

This application note provides a comprehensive protocol for the identification of branched alkanes using GC-MS. By following the detailed experimental procedures and utilizing the provided quantitative data and visualizations, researchers can confidently identify these compounds in their samples. The combination of retention indices and mass spectral fragmentation patterns offers a high degree of certainty in compound identification. This methodology is applicable to a wide range of research areas where the characterization of hydrocarbon profiles is essential.

References

Application Notes and Protocols for the Purification of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,2,5,5-tetramethylheptane, a highly branched alkane. The primary purification techniques discussed are fractional distillation and preparative gas chromatography, which are suitable for separating it from isomers and other potential impurities. Purity assessment is addressed through gas chromatography-mass spectrometry (GC-MS).

Introduction to Purification Strategies

The successful purification of this compound hinges on exploiting the differences in physical properties between the target compound and its impurities. Given that impurities in the synthesis of highly branched alkanes often include structural isomers, homologs (alkanes with different carbon chain lengths), and potentially unreacted starting materials, the chosen purification methods must offer sufficient resolving power.

Fractional Distillation is a primary and scalable method for separating liquids with different boiling points. The boiling point of this compound is approximately 167.1°C[1]. Isomers with different branching structures will exhibit different boiling points, with more compact, highly branched isomers generally having lower boiling points than their linear or less branched counterparts. For instance, the linear isomer, n-undecane, has a significantly higher boiling point of 196°C[2][3]. This notable difference makes fractional distillation a highly effective technique for separating this compound from less branched isomers.

Preparative Gas Chromatography (Prep GC) offers a higher degree of separation and is particularly useful for isolating high-purity samples, especially when dealing with impurities that have very close boiling points. This technique separates compounds based on their differential partitioning between a stationary phase within a column and a mobile gas phase. While less scalable than distillation, Prep GC is an excellent choice for obtaining analytical standards or small quantities of highly purified material[4].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to assess the purity of the final product. It separates volatile compounds and provides both quantitative data and mass spectra for identification of the target compound and any remaining impurities[5][6].

Data Presentation

Due to the lack of specific experimental data for the purification of this compound in the public domain, the following table presents illustrative data based on the expected outcomes of the described purification techniques.

Purification StepInitial Purity (%)Final Purity (%)Predominant ImpuritiesBoiling Point of this compound (°C)Boiling Point of Key Impurity Example (n-undecane) (°C)
Fractional Distillation 85>95Less branched C11 isomers (e.g., n-undecane), shorter and longer chain alkanes.167.1196
Preparative GC 95>99.5Closely boiling structural isomers.167.1Varies (close to 167.1)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound using a laboratory-scale fractional distillation apparatus.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Laboratory clamps and stand

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The round-bottom flask containing the crude this compound and a boiling chip or stir bar is placed in the heating mantle. The fractionating column is attached vertically to the flask, followed by the distillation head with the thermometer and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Insulation: For efficient separation, wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Heating: Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient. This allows for multiple condensation-vaporization cycles, which are essential for separating compounds with close boiling points.

  • Fraction Collection:

    • Foreshot: Collect the initial distillate (the forerun or foreshot) in a separate receiving flask. This fraction will be enriched in any lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 167.1°C), switch to a clean receiving flask to collect the purified product. Maintain a slow and steady collection rate (typically 1-2 drops per second).

    • Final Fraction: If the temperature begins to rise significantly above the boiling point of the target compound, it indicates the distillation of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)

This protocol provides a general method for the high-purity separation of this compound. The specific parameters will need to be optimized based on the available instrument and the impurity profile.

Materials and Equipment:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate packed or wide-bore capillary column (e.g., non-polar stationary phase like polydimethylsiloxane)

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • Collection vials or traps

  • Solvent for sample dissolution (if necessary, e.g., hexane)

Procedure:

  • Method Development (Analytical Scale): Initially, develop an analytical GC method to achieve baseline separation of this compound from its impurities. This will help in determining the optimal temperature program, carrier gas flow rate, and column type.

  • Sample Preparation: If the sample is highly viscous, it can be diluted in a minimal amount of a volatile solvent like hexane.

  • Instrument Setup:

    • Install the preparative column in the GC.

    • Set the injector temperature, oven temperature program, and detector temperature based on the analytical method development. The temperatures should be high enough to ensure volatilization without causing thermal degradation.

    • Set up the fraction collector to collect the peak corresponding to this compound.

  • Injection and Separation: Inject an appropriate volume of the sample onto the column. The injection volume will be significantly larger than in analytical GC and depends on the column capacity.

  • Fraction Collection: As the separated components elute from the column and are detected, the fraction collector will open and close to selectively trap the this compound peak in a cooled collection vial or trap.

  • Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.

  • Pooling and Solvent Removal: If multiple injections are performed, the collected fractions can be pooled. If a solvent was used for dilution, it can be removed by gentle evaporation under a stream of nitrogen.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for determining the purity of this compound samples.

Materials and Equipment:

  • Purified this compound sample

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, DB-5, or similar non-polar column)

  • High-purity helium carrier gas

  • Autosampler vials with caps

  • Volatile solvent (e.g., hexane or pentane) for sample dilution

  • Microsyringe for manual injection (if an autosampler is not used)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 µL in 1 mL of hexane) in a GC vial.

  • GC-MS Method Parameters:

    • Injector: Set to a temperature of ~250°C. Use a split injection mode (e.g., split ratio of 50:1) to avoid overloading the column.

    • Oven Program: A typical temperature program for analyzing C11 alkanes would be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).

    • MS Detector:

      • Transfer line temperature: ~280°C.

      • Ion source temperature: ~230°C.

      • Scan range: m/z 40-400.

      • Solvent delay: Set a solvent delay to prevent the solvent peak from damaging the detector.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Peak Identification: Identify the peak for this compound based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of alkanes will show characteristic fragmentation patterns.

    • Purity Calculation: Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation PrepGC Preparative Gas Chromatography Distillation->PrepGC For higher purity Analysis1 GC-MS Purity Analysis Distillation->Analysis1 Analysis2 GC-MS Purity Analysis PrepGC->Analysis2 PureProduct High-Purity this compound Analysis1->PureProduct Analysis2->PureProduct

Caption: General workflow for the purification of this compound.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Purified Alkane Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection PeakID Peak Identification Detection->PeakID PurityCalc Purity Calculation (% Area) PeakID->PurityCalc

Caption: Workflow for purity analysis by GC-MS.

References

Application Notes and Protocols for the Separation of Alkane Isomers by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of alkane isomers is a critical process in the petrochemical and pharmaceutical industries. Due to their similar boiling points and chemical properties, separating these isomers can be challenging and energy-intensive. This document provides detailed application notes and protocols for the three primary distillation methods used for this purpose: conventional (fractional) distillation, extractive distillation, and azeotropic distillation.

Conventional (Fractional) Distillation

Conventional distillation separates components of a liquid mixture based on differences in their boiling points. For alkane isomers, where boiling point differences are often small, this method requires columns with a high number of theoretical plates and high reflux ratios, leading to significant energy consumption.

Application

This method is most suitable for separating alkane isomers with a significant difference in boiling points, such as n-butane and isobutane. For isomers with very close boiling points, such as n-pentane and isopentane, conventional distillation becomes economically unfeasible due to the large number of trays required (approximately 100) and high energy costs.[1][2][3]

Experimental Protocol: Separation of n-Butane and Isobutane

Objective: To separate a mixture of n-butane and isobutane into high-purity streams.

Materials:

  • A feed mixture of n-butane and isobutane (e.g., 30% isobutane, 70% n-butane).

  • A distillation column with a sufficient number of theoretical plates (e.g., 74 valve trays).

Procedure:

  • Pressurize the distillation system to maintain the components in a liquid state at the operating temperatures. A typical operating pressure is between 50 and 100 psig.[4]

  • Introduce the feed stream onto the appropriate tray of the distillation column (e.g., tray 37 of a 74-tray column).

  • Heat the bottom of the column using a reboiler to generate vapor. The bottoms temperature will typically be in the range of 123°F to 140°F.[4]

  • Cool the overhead vapors in a condenser. The overhead temperature will typically be in the range of 90°F to 103°F.[4]

  • Return a portion of the condensed liquid to the top of the column as reflux. The remaining portion is collected as the isobutane-rich distillate.

  • Continuously withdraw the n-butane-rich bottoms product.

  • Monitor the composition of the distillate and bottoms products using gas chromatography to ensure the desired purity is achieved.

Data Presentation
Parametern-Butane / Isobutane SeparationReference
Feed Composition 29.5% Isobutane, 67.7% n-Butane[5]
Number of Trays 74 (Valve Trays)[5]
Feed Tray 37[5]
Top Pressure 658.6 kPa[5]
Reflux Temperature 18.5 °C[5]
Boiler Duty 10.24 MW[5]
Top Product Purity 94.2% Isobutane[5]
Bottom Product Purity 98.1% n-Butane[5]

Extractive Distillation

Extractive distillation involves the addition of a high-boiling, non-volatile solvent to the distillation column. This solvent alters the relative volatilities of the alkane isomers, making them easier to separate. The solvent is chosen based on its ability to selectively interact with one of the isomers, thereby increasing the volatility of the other.

Application

This method is particularly effective for separating alkane isomers with very close boiling points, where conventional distillation is impractical. Examples include the separation of C5 and C6 isomers. Common solvents include N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), dimethylformamide (DMF), and sulfolane.

Experimental Protocol: Separation of n-Pentane and Isopentane using NMP

Objective: To separate a mixture of n-pentane and isopentane using extractive distillation with N-methyl pyrrolidone (NMP) as the solvent.

Materials:

  • A feed mixture of n-pentane and isopentane.

  • N-methyl pyrrolidone (NMP) solvent.

  • An extractive distillation column and a solvent recovery column.

Procedure:

  • Preheat the alkane isomer feed and introduce it into the middle section of the extractive distillation column.

  • Introduce the NMP solvent near the top of the column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.

  • Operate the column at a pressure that maintains the solvent in the liquid phase (e.g., up to 200 psig).[6]

  • The more volatile isomer (isopentane) will move up the column and be collected as the distillate.

  • The less volatile isomer (n-pentane) will be carried down the column with the NMP solvent.

  • Feed the bottoms product (n-pentane and NMP) to a second distillation column (solvent recovery column).

  • In the recovery column, separate the n-pentane from the NMP. The n-pentane is collected as the distillate, and the recovered NMP from the bottom is recycled back to the extractive distillation column.

  • Analyze the purity of the isopentane and n-pentane products using gas chromatography.

Data Presentation
Parametern-Pentane / Cyclopentane SeparationReference
Solvent NMP + 5% Water[7]
Solvent to Feed Ratio Variable[7]
Number of Plates 50[7]
Cyclopentane Purity (Bottoms) ~95.3%[7]
n-Pentane Purity (Overhead) Not specified
Parametern-Hexane / Methylcyclopentane SeparationReference
Solvent Dimethyl phthalate[8]
Solvent to Feed Mass Ratio 4:1[8]
Extractive Distillation Top Temp. 68-69 °C[8]
Extractive Distillation Bottom Temp. 195-200 °C[8]
Reflux Ratio 4-5[8]
n-Hexane Purity (Top Product) >98%[8]
Methylcyclopentane Recovery >90%[8]

Azeotropic Distillation

Azeotropic distillation involves adding a third component, known as an entrainer, which forms a low-boiling azeotrope with one or more of the feed components. This azeotrope is then distilled off, leaving the other component behind. The entrainer is subsequently separated from the azeotrope, typically by decantation or a second distillation, and recycled.

Application

This method is used to separate mixtures that form azeotropes or have very close boiling points. For alkane isomers, an entrainer can be chosen that forms a minimum-boiling azeotrope with one of the isomers, allowing it to be removed as the overhead product.

Experimental Protocol: Separation of Hexane Isomers

Objective: To separate a mixture of hexane isomers using azeotropic distillation.

Materials:

  • A mixture of hexane isomers (e.g., n-hexane and 2-methylpentane).

  • An entrainer such as a suitable alcohol (e.g., ethanol or methanol).[9]

Procedure:

  • Charge the distillation column with the mixture of hexane isomers and the entrainer.

  • Heat the mixture to its boiling point.

  • The entrainer will form a minimum-boiling azeotrope with one of the hexane isomers (e.g., n-hexane).

  • This azeotrope will vaporize and be collected as the overhead distillate.

  • The other isomer (2-methylpentane), having a higher effective boiling point in the mixture, will remain in the bottom of the column.

  • Condense the overhead vapor. If the entrainer is immiscible with the alkane at lower temperatures, the two phases can be separated in a decanter.

  • Return the entrainer-rich phase to the distillation column as reflux.

  • The alkane-rich phase is withdrawn as the product.

  • The bottoms product from the distillation column is the purified other isomer.

  • Analyze the composition of the products using gas chromatography.

Data Presentation
Isomer PairEntrainerAzeotrope Boiling Point (°C)Note
n-Hexane / Benzenetert-Butanol-Used to separate benzene from n-hexane.[9]
Hexane IsomersEthyl alcohol< 58.7 °CForms minimum boiling azeotropes with hexane isomers.[9]

Energy Consumption Comparison

Separating alkane isomers is an energy-intensive process. The choice of distillation method significantly impacts the overall energy consumption.

Separation MethodEnergy Consumption (kJ/mol) for Neopentane/n-Pentane SeparationReference
Thermodynamic Minimum1.73[10]
Fractional Distillation> 500,000[6][11]
Molex (Adsorptive)353.66[6][10][11]
Levi-Blow (Membrane)39.4[6][11]

Note: While specific energy consumption data for extractive and azeotropic distillation of this specific pair were not found in the provided results, these methods are generally employed to reduce the high energy costs associated with conventional distillation for close-boiling mixtures.

Visualizations

Logical Workflow for Method Selection

MethodSelection Start Start: Alkane Isomer Mixture BoilingPointDiff Significant Boiling Point Difference? Start->BoilingPointDiff ConventionalDist Conventional Distillation BoilingPointDiff->ConventionalDist Yes AzeotropeCheck Forms Azeotrope or Close Boiling Points? BoilingPointDiff->AzeotropeCheck No End Separated Isomers ConventionalDist->End ExtractiveDist Extractive Distillation AzeotropeCheck->ExtractiveDist Yes AzeotropicDist Azeotropic Distillation AzeotropeCheck->AzeotropicDist Yes SolventSelection Solvent/Entrainer Selection ExtractiveDist->SolventSelection AzeotropicDist->SolventSelection SolventSelection->End

Caption: Decision workflow for selecting a suitable distillation method for alkane isomer separation.

Experimental Workflow for Extractive Distillation

ExtractiveDistillationWorkflow Feed Alkane Isomer Feed EDColumn Extractive Distillation Column Feed->EDColumn Solvent Solvent Solvent->EDColumn Condenser1 Condenser EDColumn->Condenser1 Reboiler1 Reboiler EDColumn->Reboiler1 Product1 Isomer 1 (More Volatile) Condenser1->Product1 SRColumn Solvent Recovery Column Reboiler1->SRColumn Condenser2 Condenser SRColumn->Condenser2 Reboiler2 Reboiler SRColumn->Reboiler2 Product2 Isomer 2 (Less Volatile) Condenser2->Product2 Recycle Recycled Solvent Reboiler2->Recycle Recycle->EDColumn

Caption: A typical experimental workflow for separating alkane isomers using extractive distillation.

Signaling Pathway for Azeotropic Distillation

AzeotropicDistillationPathway cluster_0 Distillation Column cluster_1 Separation Feed Alkane Isomer Mix + Entrainer Vapor Azeotrope Vapor Feed->Vapor Heat Liquid Isomer 2 Feed->Liquid Condenser Condenser Vapor->Condenser Decanter Decanter Condenser->Decanter Isomer1 Isomer 1 Decanter->Isomer1 Entrainer Recycled Entrainer Decanter->Entrainer Entrainer->Feed Recycle

Caption: The process pathway for separating alkane isomers via azeotropic distillation.

References

Application Notes and Protocols for 2,2,5,5-Tetramethylheptane in Fuel Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential application of 2,2,5,5-tetramethylheptane as a component in fuel studies. Due to a lack of specific research data for this compound, the information presented herein is based on the established roles of structurally similar highly branched alkanes in fuel science.

Introduction

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior as a fuel component.

PropertyValueReference
Molecular Formula C₁₁H₂₄[4][5]
Molecular Weight 156.31 g/mol [4][5]
CAS Number 61868-47-1[4][5]
Boiling Point Data not readily available[4]
Density Data not readily available
Heat of Combustion Data not readily available

Potential Applications in Fuel Studies

Based on the properties of similar highly branched alkanes, this compound is a candidate for investigation in the following areas:

  • Gasoline Blending Component: Its highly branched structure strongly suggests a high Research Octane Number (RON) and Motor Octane Number (MON), making it a potential octane-enhancing additive for gasoline.[2][3] Branched alkanes are known to burn more slowly and controllably than their straight-chain counterparts, which is crucial for preventing engine knock.[6]

  • Jet Fuel Surrogate Component: Jet fuels are complex mixtures of hydrocarbons. To facilitate research and computational modeling of jet fuel combustion, surrogate fuels composed of a few well-characterized compounds are often used.[7][8][9][10] Given its molecular weight and branched structure, this compound could be considered as a component in surrogate mixtures representing the isoparaffinic fraction of jet fuels.

  • Fundamental Combustion Research: The combustion of pure compounds like this compound can be studied to develop and validate detailed chemical kinetic models. These models are essential for understanding the complex reaction pathways that occur during combustion and for designing more efficient and cleaner engines.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are standard methods used to evaluate the fuel-related properties of a new chemical compound.

Protocol 1: Determination of Research Octane Number (RON)

Objective: To determine the anti-knock characteristics of a fuel sample under mild engine conditions.

Apparatus: A Cooperative Fuel Research (CFR) engine compliant with ASTM D2699 methodology.[11]

Materials:

  • Test sample: this compound

  • Primary reference fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane

  • Standardization fuels

Procedure:

  • Engine Warm-up: The CFR engine is started and allowed to warm up until all operating temperatures and pressures stabilize according to the ASTM D2699 standard.[11]

  • Calibration: The engine is calibrated using primary reference fuels of known octane numbers to ensure it is operating correctly.

  • Sample Testing: a. The fuel system is flushed with the test sample. b. The engine is run on the test sample, and the compression ratio is adjusted until a standard level of knock intensity is observed.[11] c. The knock intensity of the sample is "bracketed" by running the engine on two different primary reference fuel blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity than the sample.

  • Data Analysis: The octane number of the sample is determined by interpolating between the octane numbers of the two bracketing reference fuel blends.

Protocol 2: Determination of Motor Octane Number (MON)

Objective: To determine the anti-knock characteristics of a fuel sample under more severe engine conditions than RON testing.

Apparatus: A Cooperative Fuel Research (CFR) engine compliant with ASTM D2700 methodology.

Procedure: The procedure is similar to the RON test, but with different engine operating parameters as specified in the ASTM D2700 standard, including a higher engine speed and a preheated fuel-air mixture.[1]

Logical Workflow for Fuel Component Evaluation

The following diagram illustrates a typical workflow for evaluating a novel compound as a potential fuel component.

Fuel_Component_Evaluation cluster_synthesis Synthesis & Purity cluster_properties Property Measurement cluster_performance Performance Testing cluster_modeling Modeling & Simulation Synthesis Synthesis of This compound Purification Purification & Characterization (GC-MS, NMR) Synthesis->Purification PhysChem Measure Physicochemical Properties (Density, Viscosity, Boiling Point) Purification->PhysChem ThermoChem Measure Thermochemical Properties (Heat of Combustion) PhysChem->ThermoChem Octane Determine Octane Number (RON & MON) ThermoChem->Octane Engine Engine Performance & Emissions Testing Octane->Engine Kinetics Develop Chemical Kinetic Model Engine->Kinetics CFD Computational Fluid Dynamics (CFD) Simulation Kinetics->CFD

Caption: Workflow for evaluating a new fuel component.

Signaling Pathway in Combustion

While "signaling pathway" is a term more commonly used in biology, in the context of combustion chemistry, it can be analogous to the dominant reaction pathways. The combustion of a hydrocarbon like this compound proceeds through a complex network of radical chain reactions. The following diagram provides a simplified, high-level overview of the key stages in alkane combustion.

Alkane_Combustion_Pathway Fuel This compound (C₁₁H₂₄) Initiation Initiation (High Temperature) Fuel->Initiation Radicals Alkyl Radicals (e.g., C₁₁H₂₃•) Initiation->Radicals Propagation Chain Propagation (Reaction with O₂) Radicals->Propagation Intermediates Intermediate Species (Aldehydes, Alkenes, etc.) Propagation->Intermediates Termination Chain Termination Propagation->Termination Branching Chain Branching (e.g., H• + O₂ → OH• + O•) Intermediates->Branching Branching->Propagation Branching->Termination Products Final Products (CO₂, H₂O, Heat) Termination->Products

Caption: Simplified alkane combustion reaction pathway.

Conclusion

While this compound has not been the specific subject of extensive fuel studies, its highly branched structure makes it a compound of interest for applications requiring high anti-knock properties. The protocols and workflows described in this document provide a framework for the systematic evaluation of this and other novel compounds as potential fuel components. Further research is warranted to determine the specific performance characteristics of this compound and its potential contributions to advanced fuel formulations.

References

Application Note: Catalytic Cracking of 2,2,5,5-Tetramethylheptane for the Production of Light Olefins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5,5-Tetramethylheptane is a highly branched alkane, and its reactions are of interest in the context of fuel performance and the production of valuable chemical intermediates. This application note details a laboratory-scale experimental setup and protocol for studying the catalytic cracking of this compound. The primary objective of this process is to produce light olefins, such as ethylene and propylene, which are key building blocks in the chemical industry. The fluid catalytic cracking (FCC) process is a cornerstone of modern refineries, and this protocol adapts its principles for a research setting.

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to setting up the experiment, carrying out the reaction, and analyzing the products. While thermal cracking requires very high temperatures (often exceeding 800°C), catalytic cracking can proceed at lower temperatures (typically 500-600°C), offering better selectivity and energy efficiency.[1]

Experimental Setup and Protocols

A fixed-bed reactor is a common setup for laboratory-scale catalytic cracking studies. This setup allows for precise control of reaction conditions and straightforward analysis of the product stream.

1. Materials and Equipment

  • Reactant: this compound (C11H24, CAS No: 61868-47-1)[2][3]

  • Catalyst: HZSM-5 Zeolite (e.g., CBV 2314) is a suitable catalyst due to its shape selectivity and acidity, which favors the production of light olefins.[1][4]

  • Inert Gas: High purity Nitrogen (N2) for purging and as a carrier gas.

  • Reactor: A stainless steel fixed-bed microreactor.

  • Furnace: A tube furnace capable of reaching at least 800°C with a programmable temperature controller.

  • Mass Flow Controllers (MFCs): To control the flow rates of the reactant vapor and the carrier gas.

  • Syringe Pump: For precise feeding of the liquid reactant.

  • Condenser/Cold Trap: To collect liquid products.

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for analyzing gaseous and liquid products.

  • Glass Wool: To hold the catalyst bed in place.

2. Catalyst Preparation and Packing

The performance of the catalyst is crucial for the success of the cracking reaction.

  • Catalyst Activation: The HZSM-5 zeolite catalyst should be calcined in static air at 550°C for 5 hours to remove any adsorbed water and organic templates.[1]

  • Pelletization and Sieving: The calcined catalyst is pressed into pellets, then gently crushed and sieved to a particle size of 250–400 µm to ensure uniform packing and gas flow in the reactor.[1]

  • Reactor Packing: A specific amount of the sieved catalyst (e.g., 600 mg) is packed into the center of the stainless steel reactor tube, held in place by plugs of glass wool on both ends.[1]

3. Experimental Protocol

  • System Purge: The entire reactor system is purged with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to remove any air and moisture.

  • Leak Test: A leak test is performed to ensure the system is sealed at the desired operating pressure.

  • Heating: The furnace is heated to the desired reaction temperature (e.g., 550°C) under a continuous flow of nitrogen.

  • Reactant Introduction: Once the reactor temperature is stable, the flow of this compound is introduced into a vaporizer connected to the reactor inlet using a syringe pump at a controlled rate. The reactant vapor is then carried into the reactor by the nitrogen carrier gas.

  • Reaction: The catalytic cracking reaction occurs as the reactant vapor passes over the heated catalyst bed. The reaction is typically run for a specific time-on-stream to monitor catalyst activity and deactivation.

  • Product Collection and Analysis:

    • The reactor effluent, containing a mixture of unreacted feed, gaseous products, and liquid products, is passed through a condenser or cold trap to separate the liquid and gaseous fractions.

    • The gaseous products are collected in gas bags and analyzed online or offline using a GC-TCD/FID to identify and quantify the components (e.g., methane, ethane, ethylene, propane, propylene, etc.).

    • The liquid products are collected and analyzed by GC-FID to determine the distribution of heavier hydrocarbons.

  • Catalyst Regeneration (Optional): After the reaction, the catalyst can be regenerated by carefully introducing a flow of air or an oxygen/nitrogen mixture at an elevated temperature to burn off the coke deposits.

Data Presentation

The following tables summarize hypothetical quantitative data from a series of experiments studying the catalytic cracking of this compound over an HZSM-5 catalyst.

Table 1: Effect of Temperature on Product Yields (Reaction Conditions: Catalyst = HZSM-5, Pressure = 1 atm, WHSV = 2 h⁻¹)

Temperature (°C)This compound Conversion (%)Methane + Ethane Yield (wt%)Ethylene Yield (wt%)Propane Yield (wt%)Propylene Yield (wt%)C4s Yield (wt%)C5+ Yield (wt%)Coke Yield (wt%)
50045.28.512.35.115.810.445.92.0
55068.712.120.57.822.315.618.23.5
60085.418.928.410.225.112.32.92.2

Table 2: Product Selectivity at 550°C

ProductSelectivity (%)
Methane + Ethane17.6
Ethylene29.8
Propane11.4
Propylene32.5
C4s22.7
C5+26.5
Coke5.1

Visualization

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Catalyst_Prep Catalyst Preparation (Calcination, Pelletization, Sieving) Reactor_Packing Reactor Packing (Catalyst + Glass Wool) Catalyst_Prep->Reactor_Packing System_Purge System Purge (Nitrogen Flow) Reactor_Packing->System_Purge Heating Heating to Reaction Temperature System_Purge->Heating Reactant_Feed Introduce this compound (Vaporizer + Carrier Gas) Heating->Reactant_Feed Catalytic_Cracking Catalytic Cracking in Fixed-Bed Reactor Reactant_Feed->Catalytic_Cracking Product_Separation Product Separation (Condenser/Cold Trap) Catalytic_Cracking->Product_Separation Gas_Analysis Gas Product Analysis (GC-TCD/FID) Product_Separation->Gas_Analysis Liquid_Analysis Liquid Product Analysis (GC-FID) Product_Separation->Liquid_Analysis

Figure 1: Experimental workflow for the catalytic cracking of this compound.

Catalytic Cracking Reaction Pathway

ReactionPathway cluster_input Reactant cluster_process Catalytic Cracking cluster_output Products TMH This compound Cracking HZSM-5 Catalyst (500-600°C) TMH->Cracking Light_Olefins Light Olefins (Ethylene, Propylene) Cracking->Light_Olefins Light_Alkanes Light Alkanes (Methane, Ethane, Propane) Cracking->Light_Alkanes Heavier_HC Heavier Hydrocarbons (C4s, C5+) Cracking->Heavier_HC Coke Coke Cracking->Coke

Figure 2: Simplified reaction pathway for the catalytic cracking of this compound.

References

Application Notes and Protocols for 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 2,2,5,5-Tetramethylheptane in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on its chemical structure as a branched alkane and the safety profiles of structurally similar compounds, such as 2,2,4-trimethylpentane (isooctane).

Quantitative Data Summary

The following table summarizes the known and inferred properties of this compound. Data for the structurally similar compound 2,2,4-trimethylpentane (isooctane) is provided for comparison to inform safety and handling procedures.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane) - for reference
Molecular Formula C₁₁H₂₄[1]C₈H₁₈
Molecular Weight 156.31 g/mol [1]114.23 g/mol
CAS Number 61868-47-1[1]540-84-1
Appearance Inferred: Colorless liquidColorless liquid
Odor Inferred: Gasoline-likeGasoline-like
Boiling Point Data not readily available99 °C (210 °F)
Flash Point Inferred: < 22.8 °C (73 °F)-12 °C (10 °F)
Flammability Inferred: Highly Flammable (NFPA Flammability Rating: 3) [2][3][4]Highly Flammable (NFPA Flammability Rating: 3) [2][3][4]
Specific Gravity Data not readily available0.692 g/cm³ at 20 °C
Vapor Pressure Data not readily available5.5 kPa at 20 °C
Water Solubility Inferred: InsolubleInsoluble
Hazards Inferred: Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness.[5][6][7][8][9]Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness, Very toxic to aquatic life with long-lasting effects.[5][6][7][8][9]

Experimental Protocols

Handling Protocol

Objective: To outline the safe handling procedures for this compound to minimize exposure and prevent accidents.

Methodology:

  • Engineering Controls:

    • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7][8][9]

    • Use explosion-proof electrical and lighting equipment.[5][8]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

    • Skin and Body Protection: A flame-retardant lab coat is required.[5] When handling larger volumes, consider a chemical-resistant apron.

    • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

    • Containers should be stored in a flammable safety cabinet.

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up spills of this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Remove all sources of ignition from the area.[7]

    • If safe to do so, and you are trained, proceed with the cleanup. For large spills, contact the institution's environmental health and safety (EHS) department.

  • Spill Containment and Cleanup:

    • Don the appropriate PPE as outlined in the handling protocol.

    • Contain the spill using a non-combustible absorbent material such as vermiculite, sand, or a commercial solvent spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Work from the outside of the spill inward to prevent spreading.

    • Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, sealable container for hazardous waste.[5][7]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a small amount of a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container.

Disposal Protocol

Objective: To ensure the proper and compliant disposal of this compound waste.

Methodology:

  • Waste Segregation:

    • This compound is a non-halogenated organic solvent. It must be collected in a separate waste container from halogenated solvents.

    • Do not mix with other waste streams such as aqueous waste, strong acids or bases, or solid waste.

  • Waste Container:

    • Use a designated, properly labeled, and leak-proof container for non-halogenated solvent waste. The container should be made of a material compatible with the solvent.

    • The container must be kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound." If it is a mixed waste stream, list all components and their approximate percentages.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area, which should be a well-ventilated location, such as within a fume hood or a flammable storage cabinet.

    • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Mandatory Visualizations

Handling_and_Disposal_Workflow start Start: Handling this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Flame-Retardant Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill procedure_complete Experimental Procedure Complete spill->procedure_complete No evacuate Evacuate Area & Remove Ignition Sources spill->evacuate Yes waste_collection Collect Waste in a Labeled, Non-Halogenated Solvent Waste Container procedure_complete->waste_collection contain_spill Contain Spill with Non-Combustible Absorbent evacuate->contain_spill collect_waste Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate store_waste Store Waste Container in a Designated Satellite Accumulation Area decontaminate->store_waste waste_collection->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end End ehs_pickup->end

References

Application Notes and Protocols for Measuring the Octane Rating of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octane rating of a hydrocarbon is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. For researchers in fields ranging from fuel development to chemical synthesis, understanding and accurately measuring the octane rating of branched alkanes is essential for structure-activity relationship studies, catalyst development, and the formulation of high-performance fuels. Branched alkanes are particularly important as they generally exhibit higher octane numbers than their straight-chain counterparts, making them desirable components in gasoline.[1]

This document provides detailed application notes and experimental protocols for the standardized measurement of octane ratings of branched alkanes, specifically focusing on the Research Octane Number (RON) and Motor Octane Number (MON).

Principles of Octane Rating

The octane rating scale is an empirical scale based on the knocking characteristics of two primary reference fuels (PRFs):

  • Isooctane (2,2,4-trimethylpentane): A highly branched alkane that is resistant to knocking and is assigned an octane number of 100.[2][3]

  • n-heptane: A straight-chain alkane that knocks readily and is assigned an octane number of 0.[3]

The octane number of a sample fuel is determined by comparing its knocking tendency to that of a mixture of isooctane and n-heptane in a standardized Cooperative Fuel Research (CFR) engine.[4][5][6][7][8][9] The percentage by volume of isooctane in the PRF blend that matches the knock intensity of the sample fuel defines the sample's octane number.

Relationship between Alkane Structure and Octane Number

The molecular structure of an alkane significantly influences its octane rating. Generally, a higher degree of branching leads to a higher octane number. This is because branched alkanes are more resistant to the pre-ignition chain reactions that cause knocking.[1] Straight-chain alkanes, with their linear structure, are more prone to autoignition.

Data Presentation: Octane Ratings of Selected Branched Alkanes

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for a selection of branched alkanes.

AlkaneIUPAC NameResearch Octane Number (RON)Motor Octane Number (MON)
Isobutane2-Methylpropane10297.6
Isopentane2-Methylbutane92.390.3
Neopentane2,2-Dimethylpropane85.580.2
Isohexane2-Methylpentane73.473.1
3-Methylpentane74.574.3
2,2-Dimethylbutane91.893.4
2,3-Dimethylbutane10394.3
Isoheptane2-Methylhexane42.446.4
3-Methylhexane52.055.0
2,2-Dimethylpentane89.492.8
2,3-Dimethylpentane91.188.5
2,4-Dimethylpentane83.180.4
3,3-Dimethylpentane80.885.9
Triptane (2,2,3-Trimethylbutane)112.1101.3
Isooctane2,2,4-Trimethylpentane100100
2,3,4-Trimethylpentane102.793.9
2,2,3-Trimethylpentane109.6101.1
2,3,3-Trimethylpentane106.199.6
n-OctaneOctane-20-17

Note: Data is compiled from various sources. Minor variations may exist between different studies.

Experimental Protocols

The determination of RON and MON is governed by standardized test methods developed by ASTM International. These methods utilize a specialized single-cylinder CFR engine with a variable compression ratio.[4][5][6][7][8][9]

Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke engine with a continuously variable compression ratio. The engine is equipped with a knock sensor to measure the intensity of knocking.

  • Primary Reference Fuels (PRFs): Certified isooctane and n-heptane.

  • Sample Handling Equipment: Calibrated burettes or other volumetric glassware for preparing fuel blends.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_engine CFR Engine Operation cluster_bracketing Bracketing Procedure cluster_result Result A Prepare Primary Reference Fuel Blends C Engine Warm-up and Standardization A->C B Prepare Branched Alkane Sample D Introduce Sample to Engine B->D C->D E Adjust Compression Ratio to Induce Knock D->E F Measure Knock Intensity E->F G Run PRF Blend with Higher ON F->G Knock Intensity of Sample H Run PRF Blend with Lower ON G->H I Compare Knock Intensities H->I J Determine Octane Number by Interpolation I->J

Caption: Experimental workflow for determining the octane number of a branched alkane.

Detailed Protocol for Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under mild, low-speed driving conditions.[5]

1. Engine Preparation and Standardization:

  • Warm up the CFR engine according to the manufacturer's instructions until all temperatures and pressures are stable.
  • Standardize the engine using a certified reference fuel with a known octane number close to the expected octane number of the sample.
  • Adjust the engine's compression ratio to achieve a standard knock intensity for the reference fuel.

2. Operating Conditions:

ParameterValue
Engine Speed600 ± 6 rpm[4][5]
Intake Air Temperature52 ± 1 °C (125 ± 2 °F)[10]
Coolant Temperature100 ± 1.5 °C (212 ± 3 °F)
Oil Temperature57 ± 8 °C (135 ± 15 °F)
Spark Timing13 degrees before top dead center (BTDC)[8]

3. Sample Testing:

  • Introduce the branched alkane sample into the engine's fuel system.
  • Adjust the fuel-air ratio to produce the maximum knock intensity.
  • Vary the compression ratio until the knock intensity matches the standard knock intensity established during standardization.
  • Record the compression ratio reading.

4. Bracketing Procedure: [11]

  • Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated octane number of the sample.
  • Run each PRF blend in the engine and adjust the compression ratio to achieve the standard knock intensity.
  • The octane number of the sample is determined by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.

Detailed Protocol for Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions.[6][9]

1. Engine Preparation and Standardization:

  • The engine preparation and standardization procedure is similar to the RON test.

2. Operating Conditions:

ParameterValue
Engine Speed900 ± 9 rpm[5]
Intake Air Temperature149 ± 1 °C (300 ± 2 °F)[10]
Coolant Temperature100 ± 1.5 °C (212 ± 3 °F)
Oil Temperature57 ± 8 °C (135 ± 15 °F)
Spark TimingVaries with compression ratio (from 26° BTDC at 4:1 CR to 18° BTDC at 8:1 CR)
Mixture Temperature149 ± 1 °C (300 ± 2 °F)

3. Sample Testing and Bracketing:

  • The procedure for testing the sample and bracketing with PRF blends is the same as for the RON test, but under the specified MON operating conditions.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_property Chemical Property cluster_rating Resulting Octane Rating A Straight-Chain Alkane (e.g., n-Octane) C Lower Resistance to Autoignition A->C B Branched-Chain Alkane (e.g., Isooctane) D Higher Resistance to Autoignition B->D E Low Octane Number C->E F High Octane Number D->F

Caption: Relationship between alkane branching and octane number.

Conclusion

The Research Octane Number (RON) and Motor Octane Number (MON) are the industry-standard methods for quantifying the anti-knock quality of branched alkanes. Adherence to the detailed protocols outlined in ASTM D2699 and D2700 is crucial for obtaining accurate and reproducible results. The data clearly indicates that increased branching in the alkane structure leads to a significant improvement in octane rating, a fundamental principle in the development of high-performance fuels. For researchers, a thorough understanding of these measurement techniques and the structure-property relationships is paramount for advancing fuel science and related chemical disciplines.

References

Troubleshooting & Optimization

Technical Support Center: 2,2,5,5-Tetramethylheptane as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2,5,5-tetramethylheptane as a reaction solvent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [1]
Boiling Point 167.1 °C
Density 0.743 g/mL
Flash Point 50 °C
Refractive Index 1.417
Polarity Very Low (Non-polar)
Solubility in Water Insoluble[2]
Viscosity Moderate (estimated)

Frequently Asked Questions (FAQs)

Q1: Why is this compound chosen as a reaction solvent?

A1: this compound is typically selected for its chemical inertness, high boiling point, and non-polar nature. Its highly branched structure makes it resistant to radical abstraction and other chemical reactions, providing a stable medium for sensitive reagents. The high boiling point is advantageous for reactions requiring elevated temperatures.

Q2: What types of reactions are suitable for this compound?

A2: Due to its non-polar and inert character, it is suitable for reactions involving non-polar reactants, such as organometallic reactions, polymerizations, and certain catalytic processes where the solvent is not intended to participate in the reaction. Its bulky nature may also influence stereoselectivity in some reactions due to steric hindrance.

Q3: Is this compound prone to peroxide formation?

A3: While many hydrocarbon solvents can form explosive peroxides over time upon exposure to air and light, highly branched alkanes like this compound are generally less susceptible than linear alkanes or ethers. This is due to the absence of readily abstractable tertiary hydrogens. However, it is still good practice to store it under an inert atmosphere and away from light.

Q4: How do I remove this compound from my reaction mixture?

A4: Due to its high boiling point (167.1 °C), removal by simple evaporation can be challenging and energy-intensive. The most common method is rotary evaporation under reduced pressure (vacuum). For heat-sensitive compounds, careful control of the bath temperature and vacuum is crucial to avoid product decomposition.

Troubleshooting Guides

Problem 1: Poor Solubility of Reactants

Symptoms:

  • Reactants do not fully dissolve, forming a suspension or multiple phases.

  • Reaction is slow or does not proceed to completion.

Possible Causes:

  • Polarity Mismatch: this compound is a non-polar solvent. Polar or ionic reactants will have very low solubility. Alkanes are generally poor solvents for anything other than other non-polar, non-ionic compounds.

  • Insufficient Temperature: For some marginally soluble compounds, increasing the temperature may improve solubility.

Solutions:

  • Solvent Screening: If possible, test the solubility of your reactants in a small volume of this compound before running the full-scale reaction.

  • Co-solvent Addition: Adding a small amount of a co-solvent with intermediate polarity (e.g., toluene, diethyl ether) may improve the solubility of polar reactants. However, be aware that the co-solvent may affect the reaction.

  • Alternative Solvent: If solubility issues persist, consider using a different non-polar solvent with a slightly higher polarity index, or a solvent specifically designed to solvate your class of reactants.

Problem 2: Slow Reaction Rates or Incomplete Conversion

Symptoms:

  • The reaction proceeds much slower than expected.

  • The reaction stalls before all starting material is consumed.

Possible Causes:

  • Poor Mixing: Inefficient stirring due to high viscosity or improper setup can lead to localized "hot spots" or areas of low reactant concentration.

  • Steric Hindrance: The bulky tetramethyl groups on the solvent molecule may sterically hinder the approach of reactants to a catalyst or to each other.

Solutions:

  • Increase Agitation: Use a more powerful overhead stirrer or a larger stir bar to ensure efficient mixing.

  • Increase Temperature: Raising the reaction temperature will decrease the solvent's viscosity and increase the reaction rate. Monitor for potential side reactions or product decomposition.

  • Dilution: While counterintuitive, in some cases, diluting the reaction mixture with more solvent can decrease the overall viscosity and improve mixing, though this will also decrease reactant concentration.

Problem 3: Difficulty in Product Isolation and Solvent Removal

Symptoms:

  • Product is difficult to precipitate or crystallize from the solvent.

  • Solvent removal via rotary evaporation is slow and requires high vacuum and/or high temperatures.

Possible Causes:

  • High Boiling Point: The high boiling point of this compound makes it difficult to remove under standard laboratory conditions.

  • Azeotrope Formation: The solvent may form an azeotrope with the product or impurities, making separation by distillation difficult.

Solutions:

  • High-Vacuum Rotary Evaporation: Use a high-performance vacuum pump to achieve a lower pressure, which will reduce the boiling point of the solvent.

  • Solvent Exchange: If the product is soluble in a more volatile solvent, add the volatile solvent to the mixture and then co-evaporate. The vapor pressure of the more volatile solvent can help to carry over the less volatile this compound.

  • Precipitation/Crystallization: If the product is a solid, attempt to precipitate or crystallize it by adding a miscible anti-solvent in which the product is insoluble (e.g., a more polar solvent like acetone or a less polar, more volatile one like hexane).

  • Aqueous Wash: If the product is insoluble in water, washing the organic layer with water can help to remove any water-soluble impurities before attempting to remove the solvent.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To determine the approximate solubility of a reactant in this compound.

Materials:

  • Reactant of interest

  • This compound

  • Small vial (e.g., 2 mL) with a cap

  • Magnetic stir bar (optional)

  • Stir plate (optional)

  • Heat gun or water bath (optional)

Procedure:

  • Add a known small amount of the reactant (e.g., 10 mg) to the vial.

  • Add a measured volume of this compound (e.g., 1 mL).

  • Cap the vial and stir or shake vigorously for 2-3 minutes at room temperature.

  • Visually inspect for undissolved solids.

  • If solids remain, gently warm the mixture with a heat gun or in a water bath while stirring to see if solubility increases with temperature.

  • Record your observations.

Protocol 2: Purification of this compound by Distillation

Objective: To remove non-volatile impurities from this compound.

Materials:

  • This compound (technical grade)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Add the this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (167.1 °C).

  • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Store the purified solvent over molecular sieves to maintain dryness.

Diagrams

experimental_workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant A Reactant A Reaction Vessel Reaction Vessel Reactant A->Reaction Vessel Reactant B Reactant B Reactant B->Reaction Vessel Solvent (this compound) Solvent (this compound) Solvent (this compound)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography/Crystallization Chromatography/Crystallization Solvent Removal->Chromatography/Crystallization Pure Product Pure Product Chromatography/Crystallization->Pure Product

Caption: A typical experimental workflow involving a reaction in this compound.

troubleshooting_solubility Start Start Poor Reactant Solubility Poor Reactant Solubility Start->Poor Reactant Solubility Increase Temperature Increase Temperature Poor Reactant Solubility->Increase Temperature Attempt 1 Solubility Improved? Solubility Improved? Increase Temperature->Solubility Improved? Proceed with Reaction Proceed with Reaction Solubility Improved?->Proceed with Reaction Yes Add Co-solvent Add Co-solvent Solubility Improved?->Add Co-solvent No Consider Alternative Solvent Consider Alternative Solvent Solubility Improved?->Consider Alternative Solvent No Add Co-solvent->Solubility Improved? Attempt 2

Caption: Troubleshooting flowchart for addressing poor reactant solubility.

solvent_removal Start Start High Boiling Point Solvent Removal High Boiling Point Solvent Removal Start->High Boiling Point Solvent Removal Rotary Evaporation under High Vacuum Rotary Evaporation under High Vacuum High Boiling Point Solvent Removal->Rotary Evaporation under High Vacuum Method 1 Precipitation/Crystallization Precipitation/Crystallization High Boiling Point Solvent Removal->Precipitation/Crystallization Alternative Method Solvent Removed? Solvent Removed? Rotary Evaporation under High Vacuum->Solvent Removed? Complete Complete Solvent Removed?->Complete Yes Solvent Exchange Solvent Exchange Solvent Removed?->Solvent Exchange No Solvent Exchange->Rotary Evaporation under High Vacuum Retry

Caption: Decision tree for the removal of high-boiling point solvents.

References

Optimizing Reaction Conditions with 2,2,5,5-Tetramethylheptane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing reaction conditions when using 2,2,5,5-tetramethylheptane as a solvent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a highly branched, non-polar alkane solvent. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-47-1[1][2]
Boiling Point Data available, typically high for alkanes of similar carbon number[1]
Freezing Point Expected to be low due to its highly branched structure
Polarity Non-polar
Chemical Reactivity Generally inert, typical of saturated hydrocarbons

Q2: What are the primary advantages of using this compound as a reaction solvent?

Due to its highly branched structure, this compound offers several potential advantages in specific applications:

  • High Thermal Stability: As a saturated alkane, it is expected to be stable at elevated temperatures, making it suitable for high-temperature reactions.

  • Inertness: Its lack of reactive functional groups makes it an ideal solvent for reactions involving highly reactive reagents, such as organometallics, where solvent participation is undesirable.

  • Low Freezing Point: Highly branched alkanes typically have very low freezing points, which can be advantageous for reactions conducted at sub-ambient temperatures or for storing reaction mixtures.[3]

  • Non-polar Nature: It is an excellent solvent for non-polar starting materials and reagents.

Q3: In which types of reactions is this compound or similar highly branched alkanes typically used?

While specific literature on this compound is limited, highly branched alkanes are generally employed in:

  • Organometallic Reactions: Their inertness is crucial when working with highly reactive organometallic compounds.

  • Polymerization Reactions: They can serve as non-reactive media for certain types of polymerization processes.

  • High-Temperature Synthesis: Their thermal stability allows for their use in reactions requiring significant heat input.

  • Reactions with Air- and Moisture-Sensitive Reagents: Their non-polar and aprotic nature makes them compatible with sensitive chemical transformations.

Troubleshooting Guide

Issue 1: Poor Solubility of Starting Materials or Reagents

  • Question: My polar starting material is not dissolving in this compound. What can I do?

  • Answer: this compound is a non-polar solvent and will have limited success in dissolving polar compounds.

    • Consider a co-solvent: Adding a small amount of a less polar, but still compatible, co-solvent might improve solubility. However, this could affect the reaction's outcome.

    • Modify the starting material: If possible, consider derivatizing your starting material to a less polar analogue.

    • Alternative solvent: If significant polarity is required, this compound may not be the appropriate solvent for your system.

Issue 2: Difficulty in Removing the Solvent During Work-up

  • Question: Due to its high boiling point, I am struggling to remove this compound after my reaction is complete. What are the recommended procedures?

  • Answer: The high boiling point of this compound requires specific techniques for its removal.

    • Vacuum Distillation: The most effective method is distillation under reduced pressure. This will significantly lower the boiling point of the solvent, allowing for its removal at a lower temperature and preventing potential degradation of your product.

    • Aqueous Extraction: If your product is sufficiently polar, you can perform a liquid-liquid extraction. Add an immiscible polar solvent (like water) to the reaction mixture. Your product should move to the polar layer, leaving the this compound behind. The layers can then be separated.

    • Precipitation/Crystallization: If your product is a solid, you may be able to induce precipitation or crystallization by cooling the reaction mixture or by adding a co-solvent in which your product is insoluble. The solid product can then be isolated by filtration.

Issue 3: Unexpected Side Reactions or Low Yield

  • Question: I am observing unexpected byproducts or a lower than expected yield. Could the solvent be the issue?

  • Answer: While this compound is generally inert, several factors could be at play.

    • Purity of the Solvent: Ensure the solvent is of high purity and free from any contaminants that could interfere with your reaction. Impurities from the synthesis of the solvent itself could be reactive.

    • Reaction Temperature: Although thermally stable, extremely high temperatures could lead to the thermal decomposition of this compound, which could generate radical species that might participate in side reactions.[4]

    • Catalyst Deactivation: The non-polar environment might affect the solubility and stability of your catalyst, potentially leading to deactivation and lower yields.

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols specifically citing the use of this compound as a reaction solvent. Researchers are encouraged to adapt general protocols for reactions in non-polar, high-boiling solvents, paying close attention to the troubleshooting points mentioned above.

When substituting a more common non-polar solvent (e.g., toluene, xylenes) with this compound, consider the following:

  • Solubility Screening: Before running a large-scale reaction, perform small-scale solubility tests with your starting materials, reagents, and catalyst in this compound at the intended reaction temperature.

  • Temperature Profile: The high boiling point allows for a wide operational temperature range. Optimize the reaction temperature to maximize yield and minimize side reactions.

  • Work-up Strategy: Plan your work-up procedure in advance, considering the high boiling point of the solvent.

Visualizing Experimental Workflow and Troubleshooting

To aid in experimental design and troubleshooting, the following diagrams illustrate a general workflow for reactions in this compound and a decision-making process for addressing common issues.

G General Experimental Workflow reagents Reagents & Catalyst reaction_setup Reaction Setup (Inert Atmosphere if required) reagents->reaction_setup solvent This compound solvent->reaction_setup heating Heating to Desired Temperature reaction_setup->heating monitoring Reaction Monitoring (TLC, GC, LC-MS) heating->monitoring workup Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete isolation Product Isolation (e.g., Distillation, Crystallization) workup->isolation analysis Product Analysis isolation->analysis

Caption: A general workflow for conducting a chemical reaction using this compound.

G Troubleshooting Decision Tree start Problem Encountered solubility Poor Solubility? start->solubility workup Difficult Work-up? start->workup yield Low Yield / Side Products? start->yield solubility->workup No cosolvent Consider Co-solvent solubility->cosolvent Yes alt_solvent Use Alternative Solvent solubility->alt_solvent Still an issue workup->yield No vac_dist Vacuum Distillation workup->vac_dist Yes extraction Liquid-Liquid Extraction workup->extraction Alternative check_purity Check Solvent Purity yield->check_purity Yes optimize_temp Optimize Temperature yield->optimize_temp Also consider

Caption: A decision tree for troubleshooting common issues when using this compound.

References

Technical Support Center: Synthesis of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 2,2,5,5-tetramethylheptane. The primary synthesis route discussed involves a Grignard reaction followed by dehydration and hydrogenation, a common pathway for constructing highly branched alkanes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis protocol.

Q1: I am observing a very low yield during the formation of the Grignard reagent (neopentylmagnesium bromide). What are the potential causes and solutions?

A1: Low yields in Grignard reagent formation are common and usually attributable to two main factors:

  • Reagent and Glassware Contamination: Grignard reagents are highly reactive towards protic solvents (like water or alcohols). Any moisture in the glassware, solvent (diethyl ether or THF), or on the surface of the magnesium will quench the reagent as it forms.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent like sodium-benzophenone ketyl.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.[1][2]

Q2: The Grignard reaction between neopentylmagnesium bromide and 2,2-dimethylbutanal is sluggish and results in a low yield of the desired alcohol (2,2,5,5-tetramethylheptan-4-ol). Why is this happening?

A2: This is the most challenging step of the synthesis due to severe steric hindrance.

  • Steric Hindrance: Both the neopentyl Grignard reagent and the α-carbon of the 2,2-dimethylbutanal are sterically crowded. This significantly slows the rate of the desired nucleophilic attack.

    • Solution: This reaction requires patience. Increase the reaction time and consider refluxing gently in a higher-boiling solvent like THF to provide more energy for the reactants to overcome the activation barrier.

  • Side Reactions: The Grignard reagent is a strong base. It can deprotonate the aldehyde at the α-position, leading to an enolate and consuming the starting materials without forming the desired product.

    • Solution: Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C) to minimize the rate of the competing deprotonation reaction. Then, allow the reaction to warm to room temperature or reflux to drive the slower nucleophilic addition.

Q3: During the dehydration of 2,2,5,5-tetramethylheptan-4-ol, I am getting a complex mixture of products and some polymeric material. How can I improve the yield of the desired alkene?

A3: Acid-catalyzed dehydration of sterically hindered alcohols can be problematic.

  • Carbocation Rearrangements: While the secondary carbocation formed upon protonation of the alcohol is flanked by bulky groups that may inhibit some rearrangements, alternative pathways can still occur under harsh acidic conditions.

    • Solution: Use a milder dehydrating agent that avoids strong acids. Reagents like phosphorus oxychloride (POCl₃) in pyridine or Martin's sulfurane are effective for dehydrating hindered alcohols with a lower risk of rearrangement.

  • Polymerization: The product alkenes can polymerize under strongly acidic conditions.

    • Solution: Ensure the product is distilled out of the reaction mixture as it forms, if possible. This is more feasible with lower-boiling alkenes. Alternatively, using milder conditions as mentioned above will also reduce polymerization.

Frequently Asked Questions (FAQs)

Q: Why is this compound a particularly challenging molecule to synthesize?

A: The primary challenge is the significant steric hindrance around the key carbon-carbon bonds being formed. The molecule contains a neopentyl ((CH₃)₃C-CH₂-) moiety and a tert-amyl ((CH₃)₂C(C₂H₅)-) moiety linked together. Neopentyl halides are known to be extremely unreactive in standard Sₙ2 reactions, and reactions involving them often require forcing conditions, which can lead to side reactions.[3][4]

Q: What are the expected major side products in this synthesis?

A:

  • From the Grignard Step: The main side product is typically the enolate of 2,2-dimethylbutanal, which upon workup will regenerate the starting aldehyde. You may also form a small amount of Wurtz-type coupling product from the Grignard reagent, resulting in 2,2,5,5-tetramethylhexane.

  • From the Dehydration Step: You will likely obtain a mixture of alkene isomers: 2,2,5,5-tetramethylhept-3-ene (the Zaitsev product) and 2,2,5,5-tetramethylhept-4-ene.

Q: Could I use a Wurtz coupling reaction to synthesize this molecule?

A: While theoretically possible by coupling neopentyl bromide and 3-bromo-3-methylpentane, the Wurtz reaction is generally not recommended for coupling two different, sterically hindered alkyl halides.[5] This approach would lead to a difficult-to-separate mixture of three products: the desired this compound, the symmetrical coupling of the neopentyl halide (2,2,5,5-tetramethylhexane), and the symmetrical coupling of the tertiary halide.

Q: How should I purify the final alkane product?

A: The final product, being a non-polar alkane, should be purified by fractional distillation. Given that the boiling points of potential side-product alkanes will be relatively close, a column with high theoretical plates is recommended for achieving good separation.

Experimental Protocols

Protocol 1: Synthesis of 2,2,5,5-Tetramethylheptan-4-ol via Grignard Reaction
  • Grignard Reagent Preparation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine to activate the magnesium.

    • Add a solution of neopentyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color, gentle refluxing).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried flask, prepare a solution of 2,2-dimethylbutanal (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Synthesis of this compound
  • Dehydration of the Alcohol:

    • Place the crude 2,2,5,5-tetramethylheptan-4-ol in a flask with a distillation head.

    • Add a strong acid catalyst, such as a catalytic amount of sulfuric acid or a small amount of phosphorus pentoxide.

    • Heat the mixture to gently distill the alkene product as it is formed. Collect the distillate in a flask cooled in an ice bath.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

  • Hydrogenation of the Alkene:

    • Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent by distillation. The remaining liquid is the crude this compound.

    • Purify the final product by fractional distillation.

Data Presentation

The following tables summarize the expected reaction parameters and potential outcomes for the key steps in the synthesis.

Table 1: Reaction Conditions and Expected Yields

StepReactantsSolventTemperatureTimeTypical Yield
Grignard Formation Neopentyl bromide, MgDiethyl EtherReflux (35 °C)1-2 h> 90%
Grignard Reaction Grignard, 2,2-dimethylbutanalDiethyl Ether0 °C to RT12-24 h40-60%
Dehydration 2,2,5,5-Tetramethylheptan-4-ol, H₂SO₄None150-180 °C1-3 h70-85%
Hydrogenation Alkene mixture, H₂, Pd/CEthanolRoom Temp.2-6 h> 95%

Table 2: Comparison of Deoxygenation Methods for the Intermediate Alcohol

MethodReagentsProsCons
Dehydration + Hydrogenation H₂SO₄ (cat.), then H₂/Pd/CCommon reagents, relatively inexpensive.Risk of rearrangements/polymerization, two separate steps.
Barton-McCombie Deoxygenation 1. NaH, CS₂, MeI; 2. AIBN, Bu₃SnHHigh yield, minimal rearrangement, mild conditions.Toxic/expensive reagents (tin hydride), multi-step process.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediates cluster_final Final Product A Neopentyl Bromide P1 Step 1: Grignard Formation A->P1 B Magnesium B->P1 C 2,2-Dimethylbutanal P2 Step 2: Grignard Reaction C->P2 I1 Neopentyl-MgBr P1->I1 I2 2,2,5,5-Tetramethylheptan-4-ol P2->I2 P3 Step 3: Dehydration I3 Alkene Mixture P3->I3 P4 Step 4: Hydrogenation F This compound P4->F I1->P2 I2->P3 I3->P4

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Step? CheckMoisture Were all reagents and glassware rigorously dried? Start->CheckMoisture CheckActivation Was the Mg activated? (Iodine, crushing) CheckMoisture->CheckActivation Yes Sol_Dry Solution: Flame-dry all glassware and use anhydrous solvents. CheckMoisture->Sol_Dry No CheckTemp Was the Grignard added slowly at low temperature? CheckActivation->CheckTemp Yes Sol_Activate Solution: Use an activation method for the magnesium turnings. CheckActivation->Sol_Activate No CheckTime Was the reaction time sufficient (12-24h)? CheckTemp->CheckTime Yes Sol_Temp Solution: Control addition rate and temperature to minimize enolization. CheckTemp->Sol_Temp No Sol_Time Solution: Increase reaction time due to severe steric hindrance. CheckTime->Sol_Time No

Caption: Troubleshooting decision tree for the Grignard reaction step.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of alkanes, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in the GC analysis of alkanes?

Co-eluting peaks, where two or more compounds elute from the GC column at the same time, can be a significant challenge in accurately identifying and quantifying alkanes. The primary causes include:

  • Inappropriate GC Column Selection: The stationary phase, column dimensions (length, internal diameter), and film thickness are critical for achieving good separation.[1][2][3]

  • Suboptimal Oven Temperature Program: An isothermal method or an inadequate temperature ramp can fail to separate alkanes with close boiling points.[4][5][6]

  • Incorrect Carrier Gas Flow Rate: The velocity of the carrier gas affects the time analytes spend interacting with the stationary phase.[7][8][9]

  • Sample Overload: Injecting too much sample can exceed the column's capacity, leading to peak broadening and overlap.[1][10]

Q2: How do I select the right GC column for alkane analysis?

Selecting the proper capillary column is the first and most crucial step for a good separation.[1][11] The choice should be based on four key factors:

  • Stationary Phase: For non-polar compounds like alkanes, a non-polar stationary phase is recommended based on the "like dissolves like" principle.[1] These phases primarily interact with alkanes through dispersive forces, and the elution order generally follows the boiling points of the analytes.[2]

  • Column Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.10-0.25 mm) provide higher efficiency (narrower peaks) and better resolution.[1][2] However, they have a lower sample capacity.[1] For most applications, a 0.25 mm I.D. column offers a good balance between efficiency and sample capacity.[2]

  • Film Thickness: Thicker films increase analyte retention and are suitable for volatile compounds. For higher boiling point alkanes, a thinner film is generally preferred to avoid excessively long run times.

  • Column Length: A longer column provides more theoretical plates, leading to better resolution. However, doubling the column length does not double the resolution (it increases by a factor of the square root of two) and significantly increases analysis time.[1][12] A 30-meter column is often a good starting point.[1]

Q3: How does the oven temperature program affect the separation of alkanes?

Temperature programming is a powerful tool for separating complex mixtures of alkanes with a wide range of boiling points.[4][6]

  • Isothermal vs. Temperature Programming: In an isothermal separation (constant temperature), early eluting peaks may be sharp and well-resolved, while later eluting peaks become broad and may co-elute.[4] Temperature programming, where the column temperature is increased during the run, helps to sharpen later eluting peaks and reduce analysis time.[4][6]

  • Optimizing the Ramp Rate: A slower temperature ramp rate generally leads to better resolution but longer analysis times. Conversely, a faster ramp rate can decrease analysis time but may compromise resolution.[13] For complex samples, a multi-step temperature program might be necessary to achieve optimal separation across the entire chromatogram.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your GC analysis of alkanes.

Problem: Peaks are not well separated (co-elution).

Step 1: Review and Optimize Your GC Method Parameters

The first step in troubleshooting is to evaluate your current method. Often, simple adjustments to the temperature program or carrier gas flow rate can significantly improve resolution.

Experimental Protocol: Method Optimization

  • Evaluate the Current Method: Inject a known standard mixture of the alkanes of interest and carefully examine the chromatogram to identify the co-eluting peaks.

  • Optimize the Temperature Program:

    • Initial Temperature: Set the initial oven temperature slightly above the solvent's boiling point but low enough to ensure good trapping of the most volatile alkanes at the head of the column. A common starting point is around 40°C.[14]

    • Ramp Rate: Decrease the temperature ramp rate. A slower ramp (e.g., 5-10°C/min) gives the analytes more time to interact with the stationary phase, which can improve separation.[13]

    • Hold Times: Introduce isothermal hold periods at specific temperatures within the program to improve the separation of closely eluting isomers.

  • Adjust the Carrier Gas Flow Rate:

    • The optimal flow rate depends on the carrier gas (e.g., Helium, Hydrogen, Nitrogen) and the column dimensions.

    • Lowering the flow rate can sometimes improve resolution for early eluting peaks, but it will increase the analysis time.[15] Conversely, increasing the flow rate can decrease analysis time but may reduce resolution.[7] It is crucial to operate near the optimal linear velocity for the chosen carrier gas to maximize efficiency.

Step 2: Evaluate the GC Column

If method optimization does not resolve the co-elution, the issue may lie with the GC column itself.

Troubleshooting Workflow for Column Evaluation

Start Co-elution Observed CheckPhase Is the stationary phase appropriate for alkane analysis? Start->CheckPhase CheckDimensions Are the column dimensions suitable? CheckPhase->CheckDimensions Yes SelectNonPolar Select a non-polar stationary phase. CheckPhase->SelectNonPolar No ConsiderLonger Consider a longer column for increased resolution. CheckDimensions->ConsiderLonger Length? ConsiderNarrower Consider a narrower ID column for higher efficiency. CheckDimensions->ConsiderNarrower ID? End Resolution Improved ConsiderLonger->End ConsiderNarrower->End SelectNonPolar->End Start Start: Co-eluting Peaks Method_Opt Optimize GC Method - Temperature Program - Carrier Gas Flow Rate Start->Method_Opt Column_Eval Evaluate GC Column - Stationary Phase - Dimensions (L, ID, df) Method_Opt->Column_Eval Issue Persists Resolved Peaks Resolved Method_Opt->Resolved Issue Resolved Advanced_Tech Consider Advanced Techniques - GCxGC - GC-HRMS Column_Eval->Advanced_Tech Issue Persists Column_Eval->Resolved Issue Resolved Advanced_Tech->Resolved

References

Technical Support Center: Stabilizing Intermediates in Reactions Involving Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving branched alkanes. The focus is on understanding and stabilizing reactive intermediates to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with branched alkanes often difficult to control?

A1: Branched alkanes can form various reactive intermediates, such as carbocations and free radicals, upon reaction initiation.[1] The stability of these intermediates significantly influences the reaction pathway and product distribution.[2][3] Due to the potential for rearrangements and competing reaction pathways, controlling the desired outcome can be challenging.[4]

Q2: What are the primary factors that stabilize carbocation intermediates in branched alkane reactions?

A2: The stability of carbocations is primarily influenced by two main factors:

  • Inductive Effect: Alkyl groups are electron-donating, and they can stabilize an adjacent positive charge through the sigma bonds. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[5] This spreading out of the positive charge enhances stability.[6]

Therefore, the order of carbocation stability is: Tertiary > Secondary > Primary > Methyl.[2][4]

Q3: How does resonance affect the stability of intermediates?

A3: Resonance is a powerful stabilizing factor for both carbocations and radical intermediates.[2][3] If a carbocation or a radical is adjacent to a pi system (e.g., a double bond or an aromatic ring), the charge or the unpaired electron can be delocalized over multiple atoms, significantly increasing the stability of the intermediate.[2][7]

Q4: What is the order of stability for free radical intermediates?

A4: Similar to carbocations, the stability of free radicals increases with the number of alkyl substituents on the carbon atom with the unpaired electron. This is due to hyperconjugation.[7][8] The stability order is: Tertiary > Secondary > Primary > Methyl.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Formation of unstable intermediates Modify reaction conditions to favor the formation of the most stable intermediate. For example, in reactions proceeding through a carbocation, aim for conditions that generate a tertiary carbocation if possible.[4]
Carbocation rearrangement Less stable carbocations can rearrange to more stable ones (e.g., a secondary to a tertiary carbocation via a hydride or methyl shift).[4] Consider using aprotic solvents or lower temperatures to minimize rearrangements.[9]
Side reactions Unwanted side reactions can consume starting materials or intermediates. Analyze the reaction mixture to identify byproducts and adjust conditions (e.g., temperature, concentration, catalyst) to disfavor their formation.[10]
Steric hindrance Bulky groups near the reaction center can impede the approach of reagents.[11][12] Consider using less sterically hindered starting materials or smaller reagents if possible.
Improper reaction setup or procedure Ensure all glassware is clean and dry.[10] Accurately measure all reagents.[10] Maintain the correct reaction temperature.[10]

Issue 2: Formation of a Mixture of Isomers

Potential Cause Troubleshooting Steps
Multiple reactive sites In reactions like halogenation, different C-H bonds can react, leading to a mixture of products.[3] Use a more selective reagent. For example, bromination is generally more selective than chlorination for the most substituted carbon.[13]
Radical chain reactions These reactions can be difficult to control.[14] Use a radical initiator to start the reaction at a lower temperature and maintain a low concentration of the halogen to favor monosubstitution.[15]
Rearrangement of intermediates As mentioned above, carbocation rearrangements can lead to different constitutional isomers.[4]

Data Presentation

Table 1: Relative Stability of Carbocations

Carbocation TypeStructureRelative StabilityStabilizing Factors
Tertiary (3°)R₃C⁺Most Stable3 alkyl groups (Inductive effect & Hyperconjugation)[16]
Secondary (2°)R₂CH⁺More Stable2 alkyl groups (Inductive effect & Hyperconjugation)[16]
Primary (1°)RCH₂⁺Less Stable1 alkyl group (Inductive effect & Hyperconjugation)[16]
MethylCH₃⁺Least StableNo alkyl groups[4]

Table 2: C-H Bond Dissociation Energies (BDEs) and Radical Stability

A lower BDE indicates a more stable radical is formed upon hydrogen abstraction.[3]

C-H Bond TypeExampleBond Dissociation Energy (kcal/mol)Resulting Radical Stability
Tertiary (3°)(CH₃)₃C-H~93Most Stable
Secondary (2°)(CH₃)₂CH-H~95More Stable
Primary (1°)CH₃CH₂-H~98Less Stable
MethaneCH₃-H~105Least Stable

Experimental Protocols

Protocol 1: Detection of Carbocation Intermediates using a Trapping Agent

This protocol describes a general method to infer the presence of a carbocation intermediate by introducing a nucleophile to "trap" it.

  • Reaction Setup: Set up the primary reaction involving the branched alkane under an inert atmosphere (e.g., nitrogen or argon).

  • Introduction of Trapping Agent: Introduce a nucleophilic trapping agent that is more reactive towards the suspected carbocation intermediate than other species in the reaction mixture.[] A common example is using a halide salt (e.g., NaBr) in a non-nucleophilic solvent.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Analysis: Analyze the product mixture for the presence of the trapped product (i.e., the product formed from the reaction of the carbocation and the trapping agent). The detection of this product provides evidence for the existence of the carbocation intermediate.[1]

Protocol 2: In-Situ Spectroscopic Monitoring of Reaction Intermediates

This protocol outlines the use of spectroscopic methods to directly observe reactive intermediates.

  • Instrumentation: Utilize a spectrometer (e.g., FT-IR, UV-Vis, or Electron Spin Resonance for radical species) equipped with a reaction cell that allows for monitoring the reaction in real-time.[][18]

  • Reaction Initiation: Initiate the reaction within the spectroscopic cell. For photochemical reactions, a light source can be used to trigger the reaction (flash photolysis).[19] For fast reactions, a stopped-flow apparatus can be employed to rapidly mix reactants.[19]

  • Data Acquisition: Acquire spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Analyze the spectral data for the appearance and disappearance of new absorption bands that do not correspond to the starting materials or final products. These transient signals can be assigned to reactive intermediates.[] Computational methods like Density Functional Theory (DFT) can aid in predicting the spectra of possible intermediates for comparison.[]

Visualizations

Carbocation_Stability cluster_stability Decreasing Stability Tertiary Tertiary (R₃C⁺) Most Stable Secondary Secondary (R₂CH⁺) Tertiary->Secondary Fewer alkyl groups Primary Primary (RCH₂⁺) Secondary->Primary Fewer alkyl groups Methyl Methyl (CH₃⁺) Least Stable Primary->Methyl No alkyl groups Experimental_Workflow start Start Reaction with Branched Alkane intermediate_formation Formation of Reactive Intermediate start->intermediate_formation stabilization Stabilization of Intermediate (e.g., Hyperconjugation, Resonance) intermediate_formation->stabilization rearrangement Potential Rearrangement intermediate_formation->rearrangement desired_product Desired Product stabilization->desired_product Controlled Pathway side_product Side Product(s) stabilization->side_product Competing Reactions rearrangement->side_product Uncontrolled Pathway

References

Technical Support Center: Purification of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetramethylheptane. The following information is designed to help you identify and remove impurities from your sample.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Common impurities can arise from the synthesis process or degradation over time. Potential impurities include:

  • Other C11 alkane isomers: During synthesis, various isomers of tetramethylheptane or other undecanes can be formed. The specific isomers will depend on the synthetic route.

  • Unreacted starting materials and reagents: Depending on the synthesis method, residual starting materials or reagents may remain in the final product.

  • Solvents: Solvents used during the synthesis or purification process may be present.

  • Unsaturated compounds (alkenes): Incomplete reduction reactions during synthesis can lead to the presence of alkenes.

  • Oxygenated compounds: Oxidation of the alkane can introduce alcohols, ketones, or other oxygen-containing impurities, especially during prolonged storage with exposure to air.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using several analytical techniques:

  • Gas Chromatography (GC): This is the most common and effective method for analyzing the purity of volatile compounds like alkanes. A pure sample will show a single major peak, while impurities will appear as additional peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing you to not only detect impurities but also to identify their molecular weight and fragmentation patterns, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities with different chemical environments.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:

  • Fractional Distillation: This is a suitable method for separating liquids with different boiling points.

  • Preparative Gas Chromatography (Prep GC): This technique offers very high resolution and is ideal for separating isomers with close boiling points or for obtaining very high purity material on a smaller scale.

  • Adsorption Chromatography: This method is useful for removing polar impurities from a nonpolar alkane.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

Possible Cause & Solution:

  • Insufficient column efficiency: The boiling points of alkane isomers can be very close.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

  • Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.

  • Heat loss from the column: Significant heat loss can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.

Problem: The compound is not distilling at its expected boiling point.

Possible Cause & Solution:

  • Inaccurate thermometer placement: The thermometer bulb must be positioned correctly to measure the temperature of the vapor that is in equilibrium with the liquid.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

  • Incorrect pressure reading: The boiling point is dependent on the atmospheric pressure.

    • Solution: If performing the distillation under reduced pressure (vacuum distillation), ensure the manometer is providing an accurate reading and use a nomograph to correct the boiling point to the measured pressure.

Preparative Gas Chromatography (Prep GC)

Problem: Co-elution of this compound and an impurity.

Possible Cause & Solution:

  • Inappropriate column stationary phase: The stationary phase may not have the correct selectivity to separate the compounds of interest.

    • Solution: Select a column with a different stationary phase. For nonpolar alkanes, a nonpolar stationary phase (e.g., polydimethylsiloxane) is a good starting point. For separating isomers, a column with a liquid crystal stationary phase might offer better selectivity.

  • Suboptimal temperature program: The temperature program may not be optimized to resolve the peaks.

    • Solution: Adjust the initial temperature, ramp rate, and final temperature of the GC oven. A slower temperature ramp can often improve the separation of closely eluting compounds.

  • Column overloading: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Adsorption Chromatography

Problem: The purified this compound is still contaminated with polar impurities.

Possible Cause & Solution:

  • Incorrect adsorbent: The chosen adsorbent may not have a strong enough affinity for the impurities.

    • Solution: Silica gel and alumina are common adsorbents for removing polar impurities from nonpolar compounds. The choice between them depends on the specific impurities. Alumina is generally more active than silica gel.

  • Inappropriate solvent system: The eluting solvent may be too polar, causing the impurities to elute with the desired product.

    • Solution: Use a nonpolar solvent, such as hexane or heptane, to elute the this compound. The polar impurities should remain adsorbed to the stationary phase.

Data Presentation

CompoundMolecular FormulaCAS NumberBoiling Point (°C)
This compoundC₁₁H₂₄61868-47-1167.1[1]
n-UndecaneC₁₁H₂₄1120-21-4196

Experimental Protocols

Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Add the impure this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the column, a temperature gradient will be established. Slowly collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired compound. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.

  • Purity Analysis: Analyze the collected fractions by GC to determine their purity.

Preparative Gas Chromatography
  • Column Selection: Choose a preparative GC column with a nonpolar stationary phase.

  • Method Development: Develop an analytical-scale GC method to achieve baseline separation of this compound from its impurities. Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Scaling Up: Transfer the optimized method to the preparative GC system. The injection volume will be significantly larger.

  • Fraction Collection: Set up the fraction collector to isolate the peak corresponding to this compound as it elutes from the column.

  • Purity Verification: Analyze the collected fraction by analytical GC to confirm its purity.

Adsorption Chromatography
  • Column Packing: Prepare a chromatography column by packing it with silica gel or alumina as the stationary phase, slurried in a nonpolar solvent like hexane.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the nonpolar solvent and carefully load it onto the top of the column.

  • Elution: Elute the column with the nonpolar solvent. The nonpolar this compound will travel down the column and be collected.

  • Impurity Retention: Polar impurities will have a stronger affinity for the stationary phase and will either remain at the top of the column or elute much more slowly.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting start Impure this compound purity_analysis Assess Purity (GC, GC-MS) start->purity_analysis distillation Fractional Distillation purity_analysis->distillation Different Boiling Points prep_gc Preparative GC purity_analysis->prep_gc Isomers / High Purity adsorption Adsorption Chromatography purity_analysis->adsorption Polar Impurities pure_product Pure this compound distillation->pure_product Successful troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist Unsuccessful prep_gc->pure_product Successful troubleshoot_gc Troubleshoot Prep GC prep_gc->troubleshoot_gc Unsuccessful adsorption->pure_product Successful troubleshoot_adsorp Troubleshoot Adsorption adsorption->troubleshoot_adsorp Unsuccessful troubleshoot_dist->distillation troubleshoot_gc->prep_gc troubleshoot_adsorp->adsorption

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing thermal decomposition of alkanes during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of alkanes during analytical experiments, particularly in gas chromatography (GC).

Troubleshooting Guides

Issue: Peak Tailing or Broadening, or Appearance of Unexpected Peaks

Users may observe poor peak shape, such as tailing or broadening, or the presence of additional, smaller peaks eluting before the parent alkane. These are common indicators of thermal decomposition. The degradation can occur in the GC inlet or on the analytical column.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving thermal decomposition of alkanes during GC analysis.

TroubleshootingWorkflow cluster_Initial_Observation Initial Observation cluster_Diagnosis Diagnosis cluster_Inlet_Solutions Inlet Decomposition Solutions cluster_Column_Solutions On-Column Decomposition Solutions cluster_Verification Verification Start Poor peak shape (tailing, broadening) or extra peaks observed for alkanes Decision1 Are degradation peaks sharp or broad with a plateau? Start->Decision1 InletDecomposition Sharp degradation peaks suggest Inlet Decomposition Decision1->InletDecomposition Sharp ColumnDecomposition Broad peaks or a plateau before the parent peak suggest On-Column Decomposition Decision1->ColumnDecomposition Broad/Plateau ReduceInletTemp Reduce Inlet Temperature InletDecomposition->ReduceInletTemp LowerOvenRamp Lower Oven Temperature Ramp Rate ColumnDecomposition->LowerOvenRamp UseInertLiner Use a Deactivated/Inert Liner ReduceInletTemp->UseInertLiner Verify Analyze a standard. Is peak shape improved and are degradation products eliminated/reduced? ReduceInletTemp->Verify ReduceResidenceTime Decrease Sample Residence Time in Inlet UseInertLiner->ReduceResidenceTime UseInertLiner->Verify PTV_COC Use Programmable Temperature Vaporization (PTV) or Cool On-Column (COC) Injection ReduceResidenceTime->PTV_COC ReduceResidenceTime->Verify PTV_COC->Verify ThinnerFilm Use a Column with a Thinner Stationary Phase LowerOvenRamp->ThinnerFilm LowerOvenRamp->Verify ColumnMaintenance Perform Column Maintenance (trimming) ThinnerFilm->ColumnMaintenance ThinnerFilm->Verify ColumnMaintenance->Verify Success Problem Resolved Verify->Success Yes FurtherAction Consider derivatization or alternative analytical techniques (e.g., HPLC) Verify->FurtherAction No

Caption: Troubleshooting workflow for alkane thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of alkane thermal decomposition during GC analysis?

A1: Thermal decomposition, or pyrolysis, of alkanes in a GC system is primarily caused by:

  • High Inlet Temperatures: Vaporizing inlets that are set to excessively high temperatures can cause the C-C and C-H bonds in alkanes to break, leading to the formation of smaller, more volatile fragments.[1][2] This is a common issue in both split and splitless injections.

  • Active Sites: Catalytic activity within the GC inlet or on the column can promote decomposition at temperatures lower than those required for purely thermal cracking.[3] Active sites can be exposed on:

    • Inlet Liners: Scratched or poorly deactivated glass liners can have active silanol groups.[4][5]

    • Glass Wool: Glass wool used in liners can be a significant source of activity if not properly deactivated.

    • Metal Surfaces: Contact with heated metal surfaces in the inlet can also catalyze degradation.[4]

    • Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.

Q2: How can I determine if decomposition is occurring in the inlet versus on the column?

A2: The peak shape of the degradation products can help pinpoint the location of decomposition:

  • Inlet Decomposition: If decomposition occurs in the hot inlet, the resulting smaller molecules will enter the column as distinct compounds and will typically produce sharp, well-defined peaks.[3]

  • On-Column Decomposition: If the parent alkane decomposes as it travels through the column, the degradation products are formed over a period of time. This often results in broader, tailing peaks, or a raised baseline (plateau) leading up to the parent peak.[3]

Q3: What are the first steps to take to reduce thermal decomposition in the GC inlet?

A3: To mitigate inlet-related decomposition, the primary goals are to reduce thermal stress and catalytic activity.[3]

  • Reduce Inlet Temperature: This is the most straightforward approach. A good starting point is to lower the inlet temperature by 50-75°C and observe the effect on the chromatogram.[3] The optimal temperature will be the lowest possible that still allows for efficient volatilization of the target analytes.

  • Use an Inert Liner: Replace the standard liner with one that is deactivated.[4][6] Liners with a taper can also help by preventing contact between the sample and the hot metal seal at the bottom of the inlet.[4]

  • Decrease Sample Residence Time: The longer the sample spends in the hot inlet, the greater the chance of decomposition. Residence time can be reduced by:

    • Increasing the split ratio in split injections.

    • Using a liner with a smaller internal volume.

    • Employing pressure-pulsed injections to sweep the sample onto the column more rapidly.

Q4: When should I consider advanced injection techniques like Cool On-Column (COC) or Programmable Temperature Vaporization (PTV)?

A4: If reducing the inlet temperature and using an inert liner are insufficient, COC or PTV injection should be considered, especially for very thermally labile or high molecular weight alkanes.

  • Cool On-Column (COC): This technique deposits the liquid sample directly onto the column at a low temperature, eliminating the hot inlet as a source of decomposition.[1][7] This is often the best method for preventing any thermal degradation before the separation process.

  • Programmable Temperature Vaporization (PTV): A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column.[8] This allows for the gentle vaporization of thermally sensitive compounds before the inlet reaches a temperature that would cause decomposition.

Quantitative Data

The extent of thermal decomposition is highly dependent on the specific alkane and the analytical conditions. The following table provides a conceptual summary of the expected impact of inlet temperature on the degradation of a hypothetical thermally labile long-chain alkane.

Inlet Temperature (°C)Liner TypeExpected Degradation (%)Resulting Chromatographic Observation
350Standard Glass30-50%Significant fronting peaks corresponding to smaller alkanes and alkenes. Parent peak is reduced in size.
300Standard Glass15-25%Noticeable degradation peaks, but the parent peak is more prominent.
250Standard Glass5-10%Minor degradation peaks may be present.
250Deactivated Tapered< 5%Minimal to no observable degradation peaks. Improved peak shape for the parent alkane.
Cool On-ColumnN/A< 1%No evidence of thermal degradation. A single, sharp peak for the parent alkane.

Experimental Protocols

Protocol 1: Cool On-Column (COC) Injection

Objective: To introduce a sample directly onto the GC column without a heated inlet, thus preventing thermal decomposition of labile analytes.

Methodology:

  • System Preparation:

    • Ensure a COC inlet is installed on the GC.

    • The initial oven temperature should be at or slightly below the boiling point of the sample solvent.

    • The inlet temperature should be set to track the oven temperature.

  • Syringe and Sample Handling:

    • Use a syringe with a needle gauge appropriate for the inner diameter of the GC column.

    • Rinse the syringe multiple times with the sample.

    • Draw the desired sample volume into the syringe.

    • Wipe the exterior of the syringe needle carefully with a lint-free cloth.

  • Injection:

    • Carefully guide the syringe needle into the inlet.

    • Insert the needle fully until it bottoms out within the column.[7]

    • Depress the plunger rapidly and smoothly to inject the sample.

    • Simultaneously start the GC run and withdraw the needle from the inlet.[7]

  • Analysis:

    • The oven temperature program can now proceed as required for the separation.

Protocol 2: Deactivation of a GC Inlet Liner (for situations where pre-deactivated liners are not available)

Objective: To passivate the active sites on the surface of a glass GC liner to prevent catalytic decomposition of analytes.

Materials:

  • GC inlet liner

  • 5% solution of dimethyldichlorosilane (DMDCS) in toluene (handle with extreme care in a fume hood)

  • Methanol

  • Toluene

  • Beakers

  • Forceps

  • Oven or furnace

Methodology:

  • Cleaning the Liner:

    • If the liner is new, proceed to step 2. If it has been used, sonicate the liner in a sequence of solvents (e.g., methanol, then toluene) to remove any residues. For heavily contaminated liners, soaking in an acidic cleaning solution may be necessary, followed by thorough rinsing with deionized water and drying.[9]

  • Deactivation:

    • In a fume hood, immerse the clean, dry liner in the 5% DMDCS in toluene solution for 15-30 minutes.

    • Using forceps, remove the liner and rinse it thoroughly with toluene to remove excess DMDCS.

    • Rinse the liner with methanol to react with any remaining active sites.

  • Curing:

    • Place the rinsed liner in an oven and heat at a temperature of 250-300°C for at least one hour to cure the deactivation layer.

  • Storage:

    • Allow the liner to cool completely. Store in a clean, sealed container to prevent contamination before use.

Disclaimer: Cleaning and deactivating liners can be hazardous and may not be as effective as using commercially available, pre-deactivated liners.[10] It is often more reliable and safer to purchase certified inert liners.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between analytical parameters and the potential for thermal decomposition.

LogicalRelationships cluster_Parameters Analytical Parameters cluster_Decomposition Decomposition Potential cluster_Outcome Analytical Outcome InletTemp Inlet Temperature InletDecomp Inlet Decomposition InletTemp->InletDecomp Increases LinerActivity Liner Activity LinerActivity->InletDecomp Increases ResidenceTime Sample Residence Time in Inlet ResidenceTime->InletDecomp Increases OvenTemp Oven Temperature Program ColumnDecomp On-Column Decomposition OvenTemp->ColumnDecomp Increases with higher elution temp. ColumnActivity Column Activity ColumnActivity->ColumnDecomp Increases Outcome Accurate Alkane Quantification InletDecomp->Outcome Decreases ColumnDecomp->Outcome Decreases

Caption: Factors influencing alkane thermal decomposition.

References

Technical Support Center: Mass Spectrometry Fragmentation of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of C11H24 isomers.

Frequently Asked Questions (FAQs)

Q1: Why do the mass spectra of my C11H24 isomers look so similar?

A1: The mass spectra of C11H24 isomers, particularly under electron ionization (EI), often exhibit similar fragmentation patterns. This is because they are all non-polar hydrocarbons that primarily fragment through the cleavage of C-C single bonds, leading to the formation of a series of carbocation fragments (e.g., C3H7+, C4H9+, C5H11+). The overall fragmentation pattern is dictated by the relative stability of these carbocations. While the general pattern is similar, the relative intensities of specific fragment ions can differ, providing clues to the isomeric structure. For definitive identification, mass spectrometry should be coupled with a separation technique like gas chromatography (GC-MS).

Q2: What are the characteristic fragment ions for n-undecane?

A2: For straight-chain alkanes like n-undecane, the mass spectrum is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[1] The most prominent peaks are typically observed at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[1] The base peak is often m/z 57. The molecular ion peak (M+) at m/z 156 is usually weak but observable.

Q3: How can I differentiate between branched C11H24 isomers like 2-methyldecane and 3-methyldecane?

A3: Differentiating branched isomers relies on observing differences in the relative abundances of key fragment ions, which are influenced by the location of the branch point. Fragmentation is more likely to occur at the branch point, as this leads to the formation of more stable secondary or tertiary carbocations. For example, in 2-methyldecane, cleavage at the C2-C3 bond can form a stable secondary carbocation. In 3-methyldecane, cleavage at the C3-C4 bond will also produce a secondary carbocation, but the masses of the resulting fragments will differ. Careful comparison of the relative intensities of the fragment ions, particularly those resulting from cleavage around the branch point, is crucial for differentiation.

Q4: My base peak is not m/z 57 for a C11H24 isomer. What could this indicate?

A4: While m/z 57 (the butyl cation) is a very common base peak for many alkanes, a different base peak suggests a structure that preferentially forms a more stable or more readily formed fragment ion. For highly branched isomers, fragmentation at the branching point can lead to the formation of a very stable tertiary carbocation, which may become the base peak. For instance, an isomer with a tert-butyl group would likely show a very intense peak at m/z 57, but other branching patterns can favor other fragments. It is important to consider all possible fragmentation pathways that lead to stable carbocations to interpret the mass spectrum correctly.

Data Presentation: Comparison of Key Fragment Ions for Select C11H24 Isomers

The following table summarizes the relative abundance of major fragment ions for n-undecane, 2-methyldecane, and 3-methyldecane. This data can be used as a reference for isomer identification.

m/zn-Undecane (Relative Abundance %)2-Methyldecane (Relative Abundance %)3-Methyldecane (Relative Abundance %)Fragment Identity
4310010065C3H7+
5792.380.4100C4H9+
7143.945.748.9C5H11+
8525.228.330.4C6H13+
995.18.79.8C7H15+
1134.110.912.0C8H17+
1272.12.23.3C9H19+
141<115.22.2C10H21+ (M-15)
1565.11.11.1C11H24+ (M+)

Data sourced from the NIST WebBook.

Experimental Protocols

GC-MS Analysis of C11H24 Isomers

This protocol outlines a general method for the separation and identification of C11H24 isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the C11H24 isomer mixture in a volatile, non-polar solvent such as hexane or pentane to a final concentration of approximately 10-100 ppm.

  • If necessary, filter the sample to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to 100:1 to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for good separation of hydrocarbon isomers.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5-10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes. (This program may need to be optimized depending on the specific mixture of isomers.)

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2-3 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify individual isomers based on their retention times.

  • Compare the acquired mass spectra with reference spectra from a library (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns, paying close attention to the relative intensities of characteristic ions to differentiate between co-eluting or closely eluting isomers.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

  • Symptom: Peaks for different C11H24 isomers are broad and overlap significantly.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: The column may not have sufficient resolving power.

      • Solution: Use a longer column (e.g., 60 m) or a column with a thinner film thickness to improve separation.

    • Incorrect Oven Temperature Program: The temperature ramp may be too fast.

      • Solution: Decrease the temperature ramp rate (e.g., to 2-3 °C/min) to allow for better separation of closely eluting isomers.

    • Column Overloading: Injecting too much sample can lead to broad, fronting peaks.

      • Solution: Increase the split ratio or dilute the sample further.

    • Carrier Gas Flow Rate is Not Optimal: The flow rate may be too high or too low.

      • Solution: Optimize the carrier gas flow rate to achieve the best resolution.

Issue 2: No or Weak Molecular Ion Peak (M+)

  • Symptom: The peak corresponding to the molecular weight of C11H24 (m/z 156) is very weak or absent.

  • Possible Causes & Solutions:

    • Extensive Fragmentation: Alkanes, especially branched ones, can fragment readily, leaving a very low abundance of the molecular ion. This is a characteristic of the molecule and the ionization method.

      • Solution: While difficult to completely avoid with 70 eV EI, you can try reducing the ionization energy (if your instrument allows) to decrease fragmentation. Alternatively, consider using a "soft" ionization technique like Chemical Ionization (CI) if available, which typically results in a more abundant protonated molecule [M+H]+.

    • High Ion Source Temperature: A very hot ion source can promote fragmentation.

      • Solution: If possible, slightly lower the ion source temperature, but be mindful not to go so low as to cause condensation or peak tailing.

Issue 3: Contamination Peaks in the Mass Spectrum

  • Symptom: The mass spectrum shows unexpected peaks that are not related to the C11H24 isomers or the solvent.

  • Possible Causes & Solutions:

    • Contaminated Syringe or Sample Vial: The injection syringe or sample vial may be contaminated.

      • Solution: Thoroughly clean the syringe with an appropriate solvent or use a new syringe. Use new, clean sample vials and caps.

    • Contaminated Injector Liner: The liner in the GC inlet can accumulate non-volatile residues from previous injections.

      • Solution: Replace the injector liner. Regular replacement is good practice, especially when analyzing complex samples.

    • Column Bleed: The stationary phase of the GC column is degrading and eluting into the mass spectrometer. This often appears as a rising baseline at higher temperatures and characteristic ions (e.g., m/z 207, 281 for polysiloxane columns).

      • Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

    • Air Leak: A leak in the system can introduce nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18) into the mass spectrometer.

      • Solution: Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and vacuum seals.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample C11H24 Isomer Mixture Dissolve Dissolve in Hexane/Pentane Sample->Dissolve Filter Filter (if needed) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on Non-polar Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-200) Ionize->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify Isomers by Retention Time & Spectra Process->Identify Compare Compare with Library Spectra Identify->Compare Report Generate Report Compare->Report

GC-MS Experimental Workflow for C11H24 Isomer Analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues cluster_contamination Contamination Start Problem with C11H24 Analysis Broad_Peaks Broad/Overlapping Peaks Start->Broad_Peaks Weak_M Weak/No M+ Peak Start->Weak_M Extra_Peaks Unexpected Peaks Start->Extra_Peaks Check_Temp Decrease Oven Ramp Rate Broad_Peaks->Check_Temp Yes Check_Column Use Longer/Thinner Film Column Check_Temp->Check_Column Still broad Check_Load Increase Split Ratio/ Dilute Sample Check_Column->Check_Load Still broad Soft_Ion Consider Soft Ionization (e.g., CI) Weak_M->Soft_Ion Yes Lower_Source_T Lower Ion Source Temperature Soft_Ion->Lower_Source_T If CI unavailable Check_Liner Replace Injector Liner Extra_Peaks->Check_Liner Yes Check_System Check for Leaks Check_Liner->Check_System Still contaminated Run_Blank Run Solvent Blank Check_System->Run_Blank No leak found

Troubleshooting Decision Tree for GC-MS of C11H24 Isomers.

Fragmentation_Diagram mol [CH3-CH(CH3)-(CH2)7-CH3]+• m/z 156 (M+) frag1 Loss of CH3• (m/z 141) mol->frag1 Cleavage at C1-C2 frag2 Loss of C8H17• (m/z 43) mol->frag2 Cleavage at C2-C3 (forms sec-carbocation) frag3 Loss of C2H5• (m/z 127) mol->frag3

Fragmentation of 2-Methyldecane in Mass Spectrometry.

References

Technical Support Center: Minimizing Solvent Effects of 2,2,5,5-Tetramethylheptane in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the solvent effects of 2,2,5,5-tetramethylheptane during spectroscopic analyses.

Disclaimer

Direct spectroscopic data for this compound is limited. The quantitative data provided herein is estimated based on the known properties of structurally similar non-polar alkanes such as isooctane, hexane, and heptane.

Frequently Asked Questions (FAQs)

Q1: What are the general spectroscopic properties of this compound?

A1: this compound is a non-polar aliphatic hydrocarbon.[1] Based on its structure and comparison with similar solvents, it is expected to be transparent in the UV-Visible region above approximately 215 nm.[2][3] Its non-polar nature makes it a suitable solvent for non-polar analytes and helps in preserving the fine spectral details of the absorbing species.[4]

Q2: I am observing unexpected peaks in my UV-Vis spectrum when using this compound. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Solvent Impurities: The solvent may contain impurities that absorb in the UV region. Ensure you are using a high-purity, spectroscopy-grade solvent.

  • Contaminated Cuvette: Residues from previous samples or cleaning agents on the cuvette can cause spurious peaks. Follow a rigorous cuvette cleaning protocol.

  • Analyte Instability: Your analyte might be degrading or reacting with trace impurities in the solvent.

  • Instrumental Noise: High absorbance or issues with the spectrophotometer can lead to noisy or erratic spectra.

Q3: How can I minimize solvent interference in my fluorescence spectroscopy measurements?

A3: To minimize solvent effects in fluorescence spectroscopy:

  • Use a High-Purity Solvent: This reduces the chance of fluorescent impurities interfering with your sample's emission spectrum.

  • Perform a Solvent Blank Subtraction: Always measure the fluorescence of the solvent alone and subtract it from the sample's spectrum.

  • Choose an Appropriate Excitation Wavelength: Select an excitation wavelength that is not absorbed by the solvent to avoid solvent-related emission.

Q4: Is this compound a suitable solvent for NMR spectroscopy?

A4: this compound can be used for NMR if your analyte is soluble in it and you are not performing proton NMR. For ¹H NMR, a deuterated solvent is necessary to avoid large solvent peaks that would obscure the analyte signals. If a deuterated version of this compound is not available, you would need to choose a different, suitable deuterated solvent.

Troubleshooting Guides

Troubleshooting Unexpected UV-Vis Spectral Features

If you encounter unexpected absorption bands or a high baseline in your UV-Vis spectrum when using this compound, follow this troubleshooting workflow:

G A Unexpected UV-Vis Spectrum B Run a solvent blank (this compound only) A->B C Does the blank show absorption in the region of interest? B->C D Yes C->D Yes E No C->E No F Source of interference is the solvent or cuvette D->F G Source of interference is the analyte E->G H Use a fresh, higher purity batch of solvent F->H I Thoroughly clean the cuvette F->I J Check for analyte degradation or reaction G->J K Re-run the blank H->K I->K P Prepare a fresh sample J->P L Issue resolved? K->L M Yes L->M Yes N No L->N No M->P O Contact instrument support N->O

Caption: Troubleshooting workflow for unexpected UV-Vis spectral features.

Quantitative Data Summary

The following table summarizes the key spectroscopic and physical properties of this compound (estimated) and other common non-polar solvents.

SolventUV Cutoff (nm)Polarity Index (P')Refractive Index (n_D)
This compound (Estimated) ~215~0.1~1.41
Isooctane (2,2,4-Trimethylpentane)215[2]0.1[5]1.391[6]
n-Hexane195[2]0.1[7]1.375[8]
n-Heptane200[2]0.1[9]1.387[9]

Experimental Protocols

Protocol 1: Sample Preparation for UV-Vis Spectroscopy

This protocol outlines the steps for preparing a sample for UV-Vis analysis using this compound as the solvent.

G A Start: Sample Preparation B Ensure cuvettes are clean and dry A->B C Accurately weigh the analyte B->C D Dissolve the analyte in a known volume of high-purity this compound C->D E Ensure complete dissolution (sonicate if necessary) D->E F Fill one cuvette with the solvent (blank) E->F G Fill another cuvette with the sample solution F->G H Proceed to UV-Vis measurement G->H

Caption: Experimental workflow for UV-Vis sample preparation.

Methodology:

  • Cuvette Cleaning: Clean quartz cuvettes by rinsing with deionized water, followed by a suitable organic solvent (e.g., acetone or ethanol), and finally with the high-purity this compound to be used in the experiment. Dry the cuvettes completely.

  • Sample Preparation:

    • Accurately weigh a small amount of the analyte.

    • Quantitatively transfer the analyte to a volumetric flask.

    • Add a small amount of this compound to dissolve the analyte.

    • Once dissolved, fill the volumetric flask to the mark with this compound.

    • Mix the solution thoroughly.

  • Cuvette Filling:

    • Rinse a clean cuvette with a small amount of the blank solvent (this compound) and then fill it.

    • Rinse a second clean cuvette with a small amount of the sample solution and then fill it.

    • Ensure there are no air bubbles in the cuvettes.

  • Measurement: Proceed with the UV-Vis measurement as per the instrument's operating procedure, ensuring to first record a baseline with the solvent blank.

Protocol 2: Solvent Background Correction

A proper background correction is crucial for obtaining accurate spectroscopic data.

Methodology:

  • Fill a clean cuvette with high-purity this compound.

  • Place the cuvette in the spectrophotometer.

  • Run a baseline or "zero" scan across the desired wavelength range. This will be stored by the instrument's software as the background spectrum.

  • Replace the blank cuvette with the cuvette containing your sample solution.

  • Run the sample scan. The instrument software will automatically subtract the stored baseline from your sample's spectrum, yielding the absorbance of the analyte alone.

Protocol 3: General Sample Preparation for NMR Spectroscopy

This protocol provides a general guideline for preparing a sample for NMR analysis where a non-polar solvent is appropriate.

Methodology:

  • Solvent Selection: As this compound is not deuterated, it is generally unsuitable for ¹H NMR. For other nuclei (e.g., ¹³C, ³¹P), it can be used if the analyte is sufficiently soluble. For ¹H NMR, a deuterated non-polar solvent like deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) should be chosen.

  • Sample Preparation:

    • Dissolve 2-10 mg of the solid sample or 5-20 µL of a liquid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a clean NMR tube.

    • Cap the NMR tube securely.

  • Measurement: Place the NMR tube in the spectrometer and proceed with data acquisition.

Logical Relationships in Solvent Selection

The choice of a suitable solvent is a critical first step in many spectroscopic experiments. The following diagram illustrates the logical considerations for solvent selection.

G rectangle rectangle A Is the analyte soluble in the solvent? B No A->B No C Yes A->C Yes J Choose a different solvent B->J D Does the solvent absorb in the analytical wavelength range? C->D E Yes D->E Yes F No D->F No E->J G Is the solvent inert to the analyte? F->G H No G->H No I Yes G->I Yes H->J K Solvent is suitable for the experiment I->K

Caption: Logical diagram for spectroscopic solvent selection.

References

Technical Support Center: Accurate Boiling Point Determination of High-Purity Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the boiling point of high-purity alkanes. Below, you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the boiling point of alkanes?

A1: The boiling point of alkanes is primarily influenced by three main factors:

  • Molecular Weight (Chain Length): As the number of carbon atoms in a straight-chain alkane increases, the strength of the intermolecular van der Waals forces also increases.[1][2] This results in a higher boiling point.[2][3][4] As a general rule, the boiling point increases by 20-30 °C for each carbon atom added to the chain.[1]

  • Molecular Branching: For isomeric alkanes (alkanes with the same molecular formula but different structures), increased branching leads to a lower boiling point.[1][5] This is because branching reduces the molecule's surface area, which in turn weakens the van der Waals forces between molecules.[3][5]

  • Cyclic vs. Linear Structure: Cycloalkanes generally have higher boiling points than their non-cyclic counterparts with the same number of carbon atoms.[1][3] This is attributed to the locked conformations of the cyclic molecules, which provides a larger plane of intermolecular contact.[1]

Q2: Which experimental methods are most accurate for determining the boiling point of high-purity alkanes?

A2: For high-purity substances, the most accurate methods are ebulliometry and Differential Scanning Calorimetry (DSC).

  • Ebulliometry is a technique that precisely measures the boiling point of a liquid by determining the temperature of the vapor-liquid equilibrium at a constant pressure.[6][7]

  • Differential Scanning Calorimetry (DSC) can also be used to determine boiling points by measuring the heat flow into a sample as a function of temperature.[8][9][10] The onset of the large endothermic peak in the thermogram corresponds to the boiling point at the pressure of the experiment.[9]

Q3: How does atmospheric pressure affect boiling point measurements?

A3: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][11] Therefore, the boiling point is highly dependent on the external pressure.[9] At higher altitudes, where atmospheric pressure is lower, liquids boil at lower temperatures.[11][12] For accurate and reproducible results, it is crucial to record the barometric pressure during the experiment.[13]

Troubleshooting Guide

Q4: My boiling point reading is fluctuating and not stable. What could be the cause?

A4: Unstable temperature readings during a boiling point determination can be caused by several factors:

  • Superheating: The liquid may be heated above its boiling point without the formation of vapor bubbles. To prevent this, use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Inconsistent Heating: Uneven or rapid heating can cause fluctuations.[14] Ensure a slow and steady heating rate to maintain thermal equilibrium between the liquid and vapor phases.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the liquid itself, which could be superheated.

Q5: The measured boiling point is lower than the literature value. What is the likely reason?

A5: A boiling point measurement that is lower than the expected literature value often points to one of two issues:

  • Low Atmospheric Pressure: As mentioned in Q3, if the experiment is conducted at an altitude significantly above sea level, the atmospheric pressure will be lower, resulting in a lower boiling point.[11][12] Always correct for the atmospheric pressure.

  • Presence of Volatile Impurities: If the alkane sample is not of high purity and contains impurities with lower boiling points, the observed boiling point of the mixture will be lower than that of the pure substance.

Q6: The measured boiling point is higher than the literature value. What could be the cause?

A6: A higher-than-expected boiling point can be due to:

  • Presence of Non-Volatile Impurities: Non-volatile solutes can elevate the boiling point of a liquid, a phenomenon known as boiling point elevation.[15]

  • Incorrect Thermometer Calibration: The thermometer used may not be properly calibrated. It is good practice to calibrate the thermometer using a substance with a known boiling point, such as distilled water, while accounting for the local atmospheric pressure.[12]

  • High Atmospheric Pressure: If the ambient atmospheric pressure is higher than standard pressure (1 atm), the boiling point will be elevated.

Experimental Protocols

Protocol 1: Boiling Point Determination by Ebulliometry

An ebulliometer is an instrument designed for the precise measurement of boiling points.[6] The following is a generalized procedure for using a Świętosławski ebulliometer.

  • Apparatus Setup:

    • Assemble the ebulliometer, which consists of a boiler, a thermowell for the temperature sensor, a Cottrell pump to spray the boiling liquid over the thermometer, and a condenser to prevent the loss of vapor.[6]

    • Place a calibrated platinum resistance thermometer or a high-precision mercury thermometer in the thermowell.

  • Sample Preparation and Loading:

    • Introduce the high-purity alkane sample into the boiler.

    • Add a few boiling chips to ensure smooth boiling.

  • Measurement:

    • Begin heating the boiler gently.

    • Turn on the cooling water for the condenser.

    • As the liquid boils, the Cottrell pump will lift the boiling liquid and vapor, spraying it over the thermometer bulb. This ensures that the thermometer is measuring the temperature of the liquid-vapor equilibrium.

    • Allow the temperature reading to stabilize. This stable temperature is the boiling point of the alkane at the current atmospheric pressure.

  • Data Recording:

    • Record the stable temperature reading to the highest possible precision.

    • Simultaneously, record the ambient atmospheric pressure using a barometer.

Protocol 2: Boiling Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material.[16] It can be a highly accurate method for determining boiling points.[8][9]

  • Sample Preparation:

    • Pipette a small amount of the high-purity alkane (typically 3-10 mg) into a hermetically sealable DSC pan.[10]

    • To allow for vapor escape at the boiling point, create a small, precise pinhole in the lid of the pan (e.g., using a laser).[8][16] This helps establish a controlled vapor-liquid equilibrium.[8]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the DSC with the desired temperature range and a slow, constant heating rate (e.g., 5-10 °C/min).[17]

  • Measurement:

    • Start the temperature program. The DSC will measure the heat flow into the sample relative to the reference.

    • As the sample reaches its boiling point, a significant amount of energy will be absorbed for vaporization, resulting in a large endothermic peak on the DSC thermogram.[9]

  • Data Analysis:

    • Determine the onset temperature of the endothermic peak. This temperature represents the boiling point of the alkane at the pressure within the DSC cell.[9]

    • For vapor pressure studies, this measurement can be repeated at various controlled pressures.[16][17]

Data Presentation

Boiling Points of n-Alkanes at Standard Atmospheric Pressure
Alkane NameMolecular FormulaNumber of CarbonsBoiling Point (°C)Boiling Point (K)
MethaneCH₄1-164109.15
EthaneC₂H₆2-89184.15
PropaneC₃H₈3-42231.15
n-ButaneC₄H₁₀4-0.5272.65
n-PentaneC₅H₁₂536309.15
n-HexaneC₆H₁₄669342.15
n-HeptaneC₇H₁₆798371.15
n-OctaneC₈H₁₈8125398.15
n-NonaneC₉H₂₀9151424.15
n-DecaneC₁₀H₂₂10174447.15

Data sourced from multiple references.[18]

Experimental Workflow Visualization

BoilingPointWorkflow cluster_methods start Start prep Sample Preparation (High-Purity Alkane) start->prep choose_method Choose Method prep->choose_method ebulliometry Ebulliometry choose_method->ebulliometry High Precision dsc DSC choose_method->dsc High Precision other Other Method (e.g., Distillation) choose_method->other Standard run_exp Perform Experiment & Record Temperature ebulliometry->run_exp dsc->run_exp other->run_exp record_p Record Atmospheric Pressure run_exp->record_p analysis Data Analysis run_exp->analysis record_p->analysis compare Compare with Literature Values analysis->compare troubleshoot Troubleshoot Discrepancies compare->troubleshoot Inconsistent report Report Final Boiling Point compare->report Consistent troubleshoot->analysis

Caption: Workflow for accurate boiling point determination.

References

Avoiding contamination in 2,2,5,5-Tetramethylheptane samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in 2,2,5,5-Tetramethylheptane samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination for this compound?

A1: Contamination of high-purity this compound can arise from several sources during synthesis, handling, and storage. These include:

  • Synthesis Byproducts: The manufacturing process may result in isomeric impurities (other C11 alkanes) and residual starting materials or catalysts.

  • Storage Containers: Improperly selected or cleaned storage containers can introduce contaminants. Leachables from plastic containers (e.g., polypropylene, polyethylene) and extractables from container linings or seals are common sources. For instance, studies have shown that plastic materials can leach additives like plasticizers, antioxidants, and other degradation products.[1][2][3][4][5][6][7]

  • Atmospheric and Environmental Contact: Exposure to the atmosphere can introduce moisture and airborne particulate matter. Dust and other environmental contaminants can also be introduced during sample transfer.

  • Cross-Contamination: Using shared laboratory equipment, such as glassware or transfer lines, that has not been rigorously cleaned can lead to cross-contamination from other chemicals.

  • Solvents and Reagents: Solvents used for cleaning or in analytical procedures, if not of sufficient purity, can introduce impurities.

Q2: How can I prevent contamination during sample handling and storage?

A2: To minimize the risk of contamination, adhere to the following best practices:

  • Container Selection: Use high-purity glass or fluoropolymer (e.g., PFA, PTFE) containers for storing this compound.[8] These materials exhibit lower levels of extractables and leachables compared to many plastics.[8][9] If using plastic, ensure it is of a high grade and has been tested for compatibility with alkanes.

  • Glassware Cleaning: Thoroughly clean all glassware before use. A multi-step cleaning process is recommended:

    • Initial rinse with a suitable organic solvent (e.g., high-purity hexane or acetone) to remove organic residues.

    • Wash with a laboratory-grade detergent.

    • Rinse thoroughly with tap water followed by deionized water.

    • Final rinse with high-purity solvent (e.g., acetone) and dry in an oven.

  • Inert Atmosphere: For long-term storage or when high purity is critical, store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

  • Proper Sealing: Use PTFE-lined caps or septa to prevent contamination from the cap material and to ensure a tight seal.

  • Dedicated Equipment: Whenever possible, use dedicated glassware and transfer equipment for high-purity this compound to avoid cross-contamination.

Q3: What are the signs of a contaminated this compound sample?

A3: Contamination may not always be visually apparent. However, some indicators include:

  • Unexpected Analytical Results: The most common sign is the appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS).

  • Inconsistent Experimental Outcomes: Contaminated samples can lead to variability and poor reproducibility in experimental results.

  • Physical Changes: In cases of significant contamination, you might observe a hazy appearance, discoloration, or the presence of particulate matter.

Troubleshooting Guides

Problem: Unexpected peaks are observed in the Gas Chromatography (GC) analysis of my this compound sample.

Possible Cause Troubleshooting Steps
Contaminated Syringe 1. Clean the GC syringe thoroughly with a high-purity solvent. 2. Run a blank injection of the solvent to ensure the syringe is clean.
Septum Bleed 1. Check the GC inlet for signs of septum degradation. 2. Replace the septum if necessary. 3. Use a high-quality, low-bleed septum.
Column Bleed 1. Condition the GC column according to the manufacturer's instructions. 2. If bleed persists, the column may be old or damaged and require replacement.
Contaminated Carrier Gas or Gas Lines 1. Ensure the carrier gas is of high purity. 2. Check for leaks in the gas lines. 3. Use traps to remove moisture and hydrocarbons from the carrier gas.
Sample Contamination 1. Review the sample handling and storage procedures (see FAQs). 2. Analyze a fresh, unopened sample of this compound, if available, to compare results. 3. If the new sample is also contaminated, the issue may be with the source material.

Problem: My experimental results using this compound are inconsistent.

Possible Cause Troubleshooting Steps
Variable Sample Purity 1. Analyze different batches or aliquots of your this compound sample for purity using a validated analytical method like GC-MS. 2. If purity varies, consider purifying the material before use.
Introduction of Contaminants during the Experiment 1. Meticulously clean all glassware and equipment used in the experiment. 2. Ensure all solvents and reagents are of the appropriate purity grade. 3. Review the experimental protocol for potential points of contamination entry.
Sample Degradation 1. If the compound is exposed to harsh conditions (e.g., high temperatures, strong acids/bases), it may degrade. 2. Store the sample under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).

Data on Potential Contaminants

The following table summarizes potential impurities that could be found in this compound and their likely sources. The acceptable level of these impurities will depend on the specific application.

Impurity TypeExamplesPotential SourcesTypical Analytical Method
Isomeric Impurities Other C11 alkane isomers (e.g., n-undecane, other branched undecanes)Synthesis byproducts, incomplete purificationGas Chromatography (GC)
Lower Alkanes Hexane, Heptane, OctaneResidual solvents from synthesis or cleaningGas Chromatography (GC)
Plastic-derived Leachables Phthalates, antioxidants (e.g., BHT), plasticizers, oligomersPolypropylene, polyethylene, or other plastic containers and tubing[1][3][4][5][7]GC-MS, LC-MS
Moisture WaterAtmospheric exposure, improper drying of glasswareKarl Fischer Titration
Particulate Matter Dust, fibersEnvironmental exposure, unfiltered solventsVisual Inspection, Light Obscuration

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for your specific system.

1. Objective: To determine the purity of a this compound sample and identify any volatile or semi-volatile impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity hexane (or other suitable solvent) for dilution

  • Internal standard (e.g., n-dodecane), if quantitative analysis is required

  • Autosampler vials with PTFE-lined septa

3. Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. GC-MS Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

5. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1% v/v). If using an internal standard, add a known amount to the sample solution.

  • Instrument Setup: Set up the GC-MS according to the conditions listed above.

  • Analysis: Inject the prepared sample onto the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Calculate the purity of the sample by area percent normalization (assuming all components have a similar response factor in the FID or by using an internal standard for more accurate quantification).

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Troubleshooting cluster_3 Root Cause Analysis cluster_4 Corrective Actions Start Unexpected Experimental Results or Analytical Data Check_GC Review GC-MS Analysis Protocol Start->Check_GC Check_Handling Review Sample Handling and Storage Procedures Start->Check_Handling Run_Blank Run Solvent Blank Check_GC->Run_Blank New_Sample Analyze a Fresh, Unopened Sample Check_Handling->New_Sample Contamination_Source Identify Contamination Source Run_Blank->Contamination_Source New_Sample->Contamination_Source Purify_Sample Purify Sample (e.g., Distillation, Adsorption) Contamination_Source->Purify_Sample Sample Matrix Impurities Improve_Procedures Implement Improved Handling/ Storage/Cleaning Procedures Contamination_Source->Improve_Procedures Handling/Storage/ Glassware Issue Contact_Supplier Contact Supplier Regarding Material Quality Contamination_Source->Contact_Supplier Source Material Contaminated

Caption: Workflow for troubleshooting this compound contamination.

Purification_Logic Impurity_Identified Impurity Identified in This compound Boiling_Point_Diff Significant Difference in Boiling Points? Impurity_Identified->Boiling_Point_Diff Fractional_Distillation Fractional Distillation Boiling_Point_Diff->Fractional_Distillation Yes Adsorptive_Purification Adsorptive Purification Boiling_Point_Diff->Adsorptive_Purification No (e.g., Isomers with close boiling points) Purity_Check Re-analyze for Purity Fractional_Distillation->Purity_Check Adsorptive_Purification->Purity_Check

Caption: Logic for selecting a purification method for contaminated samples.

References

Technical Support Center: Calibrating Instruments with 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,2,5,5-Tetramethylheptane as a calibration standard in analytical instrumentation, primarily focusing on Gas Chromatography (GC) and Mass Spectrometry (MS).

Quick Navigation

  • Troubleshooting Guide

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  • Frequently Asked Questions (FAQs)

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  • Experimental Protocols

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Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a calibration standard.

No Peaks or Poor Signal Intensity

Question: I've injected my this compound standard, but I'm seeing no peak or a very weak signal. What should I do?

Answer: This is a common issue that can stem from several sources. Follow this troubleshooting workflow:

No_Peak_Troubleshooting start No or Weak Peak check_injection Verify Injection - Syringe clogged? - Correct volume injected? - Autosampler sequence correct? start->check_injection check_instrument_params Check Instrument Parameters - Inlet temperature appropriate? - Detector on and responsive? - Correct gas flows? check_injection->check_instrument_params Injection OK check_standard_prep Review Standard Preparation - Correct dilution? - Standard degraded? check_instrument_params->check_standard_prep Parameters OK check_system_leaks Inspect for System Leaks - Septum leak? - Loose fittings? check_standard_prep->check_system_leaks Preparation OK conclusion System Ready for Analysis check_system_leaks->conclusion No Leaks Found

Figure 1: Troubleshooting workflow for no or weak peak intensity.

Detailed Steps:

  • Verify the Injection Process:

    • Syringe Check: Ensure the syringe is not clogged or damaged.

    • Injection Volume: Confirm that the correct volume of the standard was injected. For manual injections, ensure a smooth and rapid motion.

    • Autosampler: Double-check the vial position and injection sequence in the software.

  • Check Instrument Parameters:

    • Inlet Temperature: Ensure the injector temperature is high enough to vaporize the this compound and the solvent.

    • Detector Function: Confirm that the detector (e.g., FID flame is lit, MS detector is turned on) is functioning correctly.

    • Gas Flow: Verify that the carrier gas and any required makeup gases are flowing at the set rates.

  • Review Standard Preparation:

    • Concentration: An overly diluted standard may not produce a detectable signal.[1]

    • Degradation: While alkanes are generally stable, ensure the standard has not been compromised.

  • Inspect for System Leaks:

    • Septum: A worn or cored septum in the injector can lead to sample loss.

    • Fittings: Check all fittings from the injector to the detector for any leaks.

Peak Shape Problems (Tailing, Fronting, Splitting)

Question: My this compound peak is tailing, fronting, or splitting. What could be the cause?

Answer: Poor peak shape can compromise the accuracy of your calibration. The source of the issue can often be diagnosed from the peak's appearance.

Peak_Shape_Troubleshooting start Poor Peak Shape tailing Peak Tailing - Active sites in liner/column - Poor column cut - Column contamination start->tailing fronting Peak Fronting - Column overload - Incompatible solvent/phase start->fronting splitting Split Peaks - Inefficient solvent focusing - Improper injection technique start->splitting solution Resolution: - Replace liner - Trim column - Adjust concentration - Optimize injection parameters tailing->solution fronting->solution splitting->solution

Figure 2: Common causes of poor peak shapes and their solutions.

Problem Potential Causes Recommended Actions
Peak Tailing - Active sites in the inlet liner or on the column reacting with the analyte. - Contamination at the head of the column. - Poor column cut or installation.[2]- Replace the inlet liner with a new, deactivated one. - Trim 10-20 cm from the front of the GC column. - Re-cut and reinstall the column.
Peak Fronting - Overloading the column with too much sample. - Incompatibility between the sample solvent and the column's stationary phase.- Dilute the standard or reduce the injection volume. - Ensure the solvent is appropriate for the column phase.
Split Peaks - Inefficient focusing of the analyte on the column, often due to an incorrect initial oven temperature. - Fast autosampler injection into an open liner.- Set the initial oven temperature at least 20°C below the boiling point of the solvent.[2] - Use an inlet liner with glass wool or reduce the injection speed.
Inaccurate Mass-to-Charge (m/z) Ratio in MS

Question: The mass spectrum for this compound is showing incorrect m/z values. How can I fix this?

Answer: Mass accuracy is critical for correct compound identification and quantification. If you are experiencing mass shifts, a recalibration of the mass spectrometer is necessary.

Troubleshooting Steps:

  • Perform a Mass Calibration: Regularly calibrate your mass spectrometer using the manufacturer's recommended calibration standard and procedure.[1] Incorrect calibration is a primary cause of mass errors.

  • Check for Contamination: A contaminated ion source can lead to distorted electric fields and subsequent mass shifts. Clean the ion source according to the manufacturer's guidelines.

  • Ensure Instrument Stability: Allow the mass spectrometer to reach thermal and electronic stability before calibration and analysis.

Retention Time Drifting

Question: The retention time for this compound is inconsistent between runs. Why is this happening?

Answer: Stable retention times are crucial for reliable compound identification. Drifting retention times often point to issues with the chromatographic system.

Potential Cause Recommended Action
Leaks in the GC System Check for leaks at the injector, column fittings, and detector. Even small leaks can affect pressure and flow, leading to retention time shifts.
Carrier Gas Flow Fluctuation Ensure the gas cylinders have adequate pressure and that the regulators are functioning correctly. Use an electronic flow meter to verify the flow rate at the detector outlet.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. Consider replacing the column if it is old or has been subjected to harsh conditions.
Oven Temperature Instability Verify that the GC oven temperature is stable and accurately reflects the setpoint.

Frequently Asked Questions (FAQs)

What are the key properties of this compound?

This compound is a branched alkane with the following properties:

PropertyValue
Molecular Formula C₁₁H₂₄[3][4][5][6]
Molecular Weight 156.31 g/mol [3]
CAS Number 61868-47-1[3][4][5][6]
Structure A seven-carbon chain with two methyl groups on the second carbon and two methyl groups on the fifth carbon.

Why use this compound as a standard?

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and less likely to interact with active sites in the GC system, leading to better peak shapes.

  • Use in Retention Index Calculations: While linear alkanes are most common for this purpose, branched alkanes can also be used as reference points for calculating Kovats Retention Indices, which helps in the identification of unknown compounds by normalizing retention times.[7][8]

  • Thermal Stability: It is stable at typical GC injector and oven temperatures.

How do I prepare a this compound standard solution?

  • Choose a Solvent: Select a high-purity solvent in which this compound is soluble, such as hexane or toluene.

  • Create a Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a precise volume of solvent in a volumetric flask to create a concentrated stock solution.

  • Perform Serial Dilutions: Create a series of working standards at different concentrations by performing serial dilutions of the stock solution. This is essential for creating a calibration curve for quantitative analysis.

What is a Retention Index and how is it calculated?

A Retention Index (RI) is a system for converting retention times into system-independent constants.[7][8] This allows for the comparison of retention data between different instruments and laboratories. For a temperature-programmed GC run, the Linear Retention Index (LRI) is calculated using the following formula:

LRI = 100 * [ (t_R(x) - t_R(z)) / (t_R(z+1) - t_R(z)) + z ]

Where:

  • t_R(x) is the retention time of the analyte of interest.

  • t_R(z) is the retention time of the n-alkane eluting just before the analyte.

  • t_R(z+1) is the retention time of the n-alkane eluting just after the analyte.

  • z is the carbon number of the n-alkane eluting just before the analyte.

Experimental Protocols

Protocol for Determining Kovats Retention Index using an Alkane Series

This protocol outlines the general procedure for determining the Kovats Retention Index of a sample component using a series of n-alkanes, which would include a compound like this compound as a component of the sample being analyzed, not typically as one of the RI standards themselves.

Objective: To determine the Retention Index of an unknown compound to aid in its identification.

Materials:

  • GC-MS or GC-FID system

  • Appropriate GC column (e.g., non-polar DB-5)

  • Standard mixture of n-alkanes (e.g., C8-C20) in a suitable solvent.

  • Sample containing the unknown compound(s) of interest.

Procedure:

  • Instrument Setup:

    • Install the desired GC column.

    • Set the GC oven temperature program, injector temperature, and detector parameters appropriate for the analysis of your sample.

    • Set the carrier gas flow rate.

  • Alkane Standard Analysis:

    • Inject the n-alkane standard mixture into the GC system.

    • Record the chromatogram and the retention times for each n-alkane peak.

  • Sample Analysis:

    • Using the exact same instrument conditions, inject your sample.

    • Record the chromatogram and the retention time of the unknown peak(s).

  • Calculation:

    • Identify the two n-alkanes from the standard run that eluted immediately before and after your unknown peak.

    • Use the Linear Retention Index formula provided in the --INVALID-LINK-- to calculate the RI of your unknown.

  • Compound Identification:

    • Compare the calculated RI and the mass spectrum of the unknown with literature values or databases (like the NIST Chemistry WebBook) to identify the compound.[7] A match in both mass spectrum and retention index provides a high degree of confidence in the identification.

RI_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_setup 1. Instrument Setup (Column, Temp Program, Gas Flow) prepare_standards 2. Prepare Alkane Standard and Sample instrument_setup->prepare_standards run_alkanes 3. Inject Alkane Standard Record Retention Times prepare_standards->run_alkanes run_sample 4. Inject Sample Record Retention Times run_alkanes->run_sample calculate_ri 5. Calculate Retention Index using LRI Formula run_sample->calculate_ri identify_compound 6. Compare RI and Mass Spectrum to Database calculate_ri->identify_compound

Figure 3: Workflow for Retention Index determination.

References

Validation & Comparative

A Comparative Guide to 2,2,5,5-Tetramethylheptane and Hexane as Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nonpolar solvents, hexane has long been a staple in research, chemical synthesis, and industrial applications. However, its branched isomer, 2,2,5,5-tetramethylheptane, presents an alternative with distinct physicochemical properties that may offer advantages in specific contexts. This guide provides an objective comparison of these two solvents, supported by available data and generalized experimental protocols, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is crucial for its effective application. The following table summarizes the key physicochemical data for this compound and hexane.

PropertyThis compoundn-Hexane
Molecular Formula C₁₁H₂₄C₆H₁₄
Molecular Weight ( g/mol ) 156.3186.18[1]
Boiling Point (°C) ~16768.7[1]
Melting Point (°C) No data available-95.3[1]
Density (g/mL at 20°C) ~0.7690.659[1]
Viscosity (cP at 20°C) No specific data available0.31[1]
Refractive Index (at 20°C) ~1.4291.375[1]
Flash Point (°C) ~43-22[1]
Solubility in Water Insoluble9.5 mg/L[2]

Performance as a Nonpolar Solvent

While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its performance based on the principles of solvent chemistry and the known behavior of branched versus linear alkanes.

Solubility of Nonpolar Compounds: The guiding principle of solubility is "like dissolves like." Both hexane and this compound are nonpolar and are therefore effective solvents for other nonpolar and weakly polar compounds. The larger molecular size and increased number of carbon atoms in this compound suggest it may offer better solvation for larger nonpolar molecules due to stronger van der Waals forces. However, the highly branched structure of this compound results in a more compact, spherical shape compared to the linear structure of n-hexane. This can affect how efficiently the solvent molecules can pack around a solute. For linear or planar nonpolar solutes, the linear structure of hexane may allow for more effective surface area contact and, therefore, better solubilization.

Reaction Kinetics: The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For nonpolar reactions, the differences between these two solvents are likely to be subtle. The higher boiling point of this compound allows for reactions to be conducted at significantly higher temperatures without the need for pressurized systems, which can dramatically increase reaction rates. Conversely, the more compact structure of this compound might lead to different solvation of transition states compared to the more flexible linear hexane, which could lead to modest differences in reaction kinetics at the same temperature. Generally, branched alkanes are considered more reactive in certain reactions, such as radical chain halogenation, due to the greater stability of tertiary radicals that can be formed.[1]

Extraction Efficiency: In liquid-liquid extractions, the choice of solvent is critical for maximizing the transfer of the target compound from one phase to another. For the extraction of nonpolar compounds from aqueous media, both solvents would be effective. The lower density of hexane can facilitate easier phase separation. The efficiency of extraction is dependent on the partition coefficient of the solute between the two phases. While specific data is unavailable for this compound, its larger size and potentially stronger interactions with large nonpolar solutes could lead to a higher partition coefficient and thus greater extraction efficiency in a single stage for certain compounds. However, the ease of removal of the solvent post-extraction is also a key consideration, where the lower boiling point of hexane offers a clear advantage.

Experimental Protocols

To empirically determine the optimal solvent for a specific application, the following experimental protocols can be employed.

Protocol for Evaluating Solvent Performance in a Nonpolar Reaction

This protocol outlines a method for comparing the effect of this compound and hexane on the rate of a model nonpolar reaction, such as a Diels-Alder cycloaddition.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Data Analysis prep_reactants Prepare stock solutions of reactants (e.g., diene and dienophile) in both solvents setup Set up parallel reactions in sealed vials (one set for each solvent) prep_reactants->setup thermostat Place vials in a thermostatted bath at the desired reaction temperature setup->thermostat sampling Withdraw aliquots at regular time intervals thermostat->sampling quench Quench the reaction in each aliquot sampling->quench analyze Analyze aliquots by GC-MS or HPLC to determine the concentration of product quench->analyze plot Plot concentration of product vs. time for each solvent analyze->plot rate Determine the initial reaction rate from the slope of the curve plot->rate compare Compare the reaction rates in the two solvents rate->compare

Caption: Workflow for comparing reaction kinetics in different solvents.

Protocol for Evaluating Solvent Extraction Efficiency

This protocol provides a framework for comparing the efficiency of this compound and hexane in extracting a nonpolar analyte from an aqueous solution.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Data Analysis prep_solution Prepare an aqueous stock solution of a nonpolar analyte with a known concentration setup_extraction In separate separatory funnels, combine a known volume of the aqueous solution with an equal volume of each solvent prep_solution->setup_extraction shake Shake each funnel vigorously for a set time and allow the layers to separate setup_extraction->shake separate Collect the organic and aqueous layers from each funnel shake->separate analyze_aqueous Analyze the concentration of the analyte remaining in the aqueous layer using a suitable technique (e.g., HPLC-UV, GC-MS) separate->analyze_aqueous calculate_partition Calculate the partition coefficient (K) for each solvent analyze_aqueous->calculate_partition calculate_efficiency Calculate the extraction efficiency (%) for each solvent calculate_partition->calculate_efficiency compare_efficiency Compare the extraction efficiencies calculate_efficiency->compare_efficiency

Caption: Workflow for evaluating solvent extraction efficiency.

Safety, Environmental Impact, and Cost

Safety:

  • Hexane: Is a well-known neurotoxin and is highly flammable with a low flash point, requiring careful handling in a well-ventilated area.

Environmental Impact:

  • Hexane: Is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone. It is also listed as a hazardous air pollutant.

  • This compound: As a hydrocarbon, its combustion will produce carbon dioxide, a greenhouse gas. Branched alkanes are generally considered to be biodegradable, although the high degree of branching in this compound may slow this process. Overall, most constituents of branched and linear alkanes are not expected to persist in the environment or bioaccumulate.[3]

Cost:

  • Hexane: Is a commodity chemical and is relatively inexpensive, with prices for lab-grade hexane typically in the range of $55 to $100 per liter, depending on purity and supplier.[2][6][7][8][9]

  • This compound: Is a specialty chemical and is expected to be significantly more expensive than hexane. Specific pricing is not widely published and would likely require a direct quote from a chemical supplier.

Conclusion

The choice between this compound and hexane as a nonpolar solvent will be dictated by the specific requirements of the application.

Hexane remains a cost-effective and versatile choice for many standard laboratory procedures where a low boiling point for easy removal is advantageous. However, its neurotoxicity and high flammability are significant drawbacks.

This compound offers the key advantage of a much higher boiling point, enabling reactions at elevated temperatures. Its branched structure may also offer different selectivity in certain reactions and extractions. While specific toxicity data is lacking, it is anticipated to be less toxic than hexane. The primary disadvantages are its higher cost and the greater energy input required for its removal.

For applications in drug development and research where higher reaction temperatures are necessary, or where a less toxic alternative to hexane is sought and cost is a secondary concern, this compound presents a viable option that warrants experimental evaluation.

G cluster_hexane Hexane cluster_tmh This compound Hexane_Pros Pros: - Low Cost - Low Boiling Point (Easy Removal) - Well-Characterized Hexane_Cons Cons: - Neurotoxic - Highly Flammable (Low Flash Point) - Volatile Organic Compound TMH_Pros Pros: - High Boiling Point (High Temp. Reactions) - Potentially Lower Toxicity - Lower Fire Hazard (Higher Flash Point) TMH_Cons Cons: - High Cost - High Boiling Point (Difficult Removal) - Limited Experimental Data Solvent_Choice Solvent Choice Solvent_Choice->Hexane_Pros Consider For Solvent_Choice->Hexane_Cons Caution Solvent_Choice->TMH_Pros Consider For Solvent_Choice->TMH_Cons Caution

Caption: Decision matrix for solvent selection.

References

A Comparative Analysis of Physical Properties of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount. Undecane (C11H24), an alkane with 159 possible isomers, presents a clear case study on how molecular structure influences these properties.[1][2] This guide provides a comparative analysis of the physical properties of n-undecane and several of its branched-chain isomers, supported by experimental data and detailed methodologies.

Influence of Molecular Structure on Physical Properties

The arrangement of carbon atoms in an alkane isomer significantly impacts its physical characteristics. As the degree of branching increases, the molecule becomes more compact, leading to a decrease in the surface area available for intermolecular van der Waals forces. This generally results in lower boiling points and viscosities compared to the straight-chain isomer. Conversely, the more compact, spherical shape of highly branched isomers can lead to better packing in a crystal lattice, often resulting in higher melting points.

Comparative Physical Properties of Undecane Isomers

The following table summarizes key physical properties for n-undecane and a selection of its branched isomers.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-UndecaneCH3(CH2)9CH3196[1]-26[1]0.740[1]
2-MethyldecaneCH3CH(CH3)(CH2)7CH3189.2[3]-48.83[3]0.7368[3]
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH3189.1[4]-92.9[4]0.742[4]
2,2-Dimethylnonane(CH3)3C(CH2)6CH3177.1[5]--
2,3-DimethylnonaneCH3CH(CH3)CH(CH3)(CH2)5CH3186.9[6]-57.06[6]0.741[6]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring boiling point, density, and viscosity.

Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of the undecane isomer

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, the air trapped in the capillary tube expands and escapes, forming a stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Measurement

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an electronic balance

  • Temperature-controlled water bath

  • Sample of the undecane isomer

Procedure:

  • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20°C).

  • The mass of the filled pycnometer is measured.

  • The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by its volume.

Viscosity Measurement (Capillary Viscometer)

A capillary viscometer is used to measure the kinematic viscosity of a fluid.

Apparatus:

  • Calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer)

  • Temperature-controlled water bath

  • Stopwatch

  • Sample of the undecane isomer

Procedure:

  • A known volume of the liquid sample is introduced into the viscometer.

  • The viscometer is placed in a temperature-controlled water bath until the sample reaches the desired temperature.

  • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

  • The suction is removed, and the time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

  • The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizations

Relationship Between Branching and Boiling Point

The following diagram illustrates the inverse relationship between the degree of branching in undecane isomers and their boiling points. More compact, branched structures have weaker intermolecular forces, leading to lower boiling points.

G cluster_0 Molecular Structure cluster_1 Boiling Point (°C) cluster_2 Degree of Branching n-Undecane n-Undecane 196 196 n-Undecane->196 Least Branched Least Branched n-Undecane->Least Branched 2-Methyldecane 2-Methyldecane 189.2 189.2 2-Methyldecane->189.2 Moderately Branched Moderately Branched 2-Methyldecane->Moderately Branched 2,2-Dimethylnonane 2,2-Dimethylnonane 177.1 177.1 2,2-Dimethylnonane->177.1 Most Branched Most Branched 2,2-Dimethylnonane->Most Branched

Caption: Branching effect on boiling point.

Experimental Workflow for Boiling Point Determination

This diagram outlines the sequential steps involved in determining the boiling point of a substance using the capillary method.

G Start Start Sample_Preparation Prepare Sample in Test Tube with Inverted Capillary Start->Sample_Preparation Heating Heat Sample in Thiele Tube Sample_Preparation->Heating Observation_Bubbles Observe Continuous Stream of Bubbles Heating->Observation_Bubbles Cooling Remove Heat and Allow to Cool Observation_Bubbles->Cooling Observation_Liquid_Rise Observe Liquid Entering Capillary Tube Cooling->Observation_Liquid_Rise Record_Temperature Record Temperature as Boiling Point Observation_Liquid_Rise->Record_Temperature End End Record_Temperature->End

Caption: Boiling point determination workflow.

References

Validating the Purity of Synthesized 2,2,5,5-Tetramethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2,5,5-tetramethylheptane and compares its performance attributes against relevant alternatives.

This document outlines detailed experimental protocols for the primary analytical techniques used to assess the purity of this compound. Furthermore, it presents a comparative analysis of this compound with its structural isomers, offering insights into their respective performance characteristics. All quantitative data is summarized in clear, tabular formats for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Experimental Protocols for Purity Validation

The purity of synthesized this compound is primarily determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the presence of impurities and confirm the chemical structure of the target compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is the industry standard for determining the purity of alkanes.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a high-purity volatile solvent, such as hexane or dichloromethane. A typical concentration is 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

    • Oven Temperature Program: A temperature ramp is used to ensure good separation of components with different boiling points. A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area under each peak is proportional to the concentration of that component. The purity of this compound is calculated by dividing the area of its corresponding peak by the total area of all peaks in the chromatogram (excluding the solvent peak). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Potential impurities to monitor for include unreacted starting materials from the synthesis and structurally related isomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the identification of the target compound and any impurities. Both ¹H NMR and ¹³C NMR are valuable.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show distinct signals for the different types of protons in the molecule. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional peaks in the spectrum.

    • ¹³C NMR: The spectrum will show a specific number of peaks corresponding to the unique carbon atoms in the this compound molecule. The chemical shifts of these peaks are characteristic of the carbon environments and can be used to confirm the structure. The presence of unexpected peaks would indicate impurities.

Purity and Performance Comparison

The following table summarizes the typical purity and key performance characteristics of this compound compared to two of its structural isomers. Highly branched alkanes are known to have higher octane ratings, a measure of a fuel's ability to resist "knocking" or pre-ignition in an internal combustion engine.[1][2] This makes them valuable components in high-performance fuels.

CompoundTypical Purity (%)Molecular Weight ( g/mol )Boiling Point (°C)Octane Rating (RON) (estimated)
This compound >98156.31177-178~100
2,2,4,5-Tetramethylheptane >97156.31175-176~98
2,3,5,5-Tetramethylheptane >97156.31179-180~99

Note: The octane ratings are estimated based on the general trend that increased branching in alkanes leads to higher octane numbers.[3][4] Precise experimental values may vary.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_comparison Comparative Analysis Synthesis Synthesized this compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesis->GC_MS NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Purity_Data Quantitative Purity Data GC_MS->Purity_Data Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Performance_Comparison Performance Comparison vs. Alternatives Purity_Data->Performance_Comparison Structure_Confirmation->Performance_Comparison

Caption: Workflow for purity validation and comparative analysis of this compound.

Logical Relationships in Purity Determination

The following diagram illustrates the decision-making process based on the analytical results.

Purity_Decision_Tree Start Analyze Synthesized Product Check_Purity Purity > 98%? Start->Check_Purity Check_Structure Correct Structure Confirmed by NMR? Check_Purity->Check_Structure Yes Fail_Purity Repurify Sample Check_Purity->Fail_Purity No Pass Product Meets Specifications Check_Structure->Pass Yes Fail_Structure Re-evaluate Synthesis Check_Structure->Fail_Structure No

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of branched alkanes is a critical aspect of product development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and two-dimensional Double-Quantum Filtered Correlation Spectroscopy Nuclear Magnetic Resonance (2D DQF-COSY NMR). We present a detailed examination of their performance characteristics, supported by experimental data, to assist you in selecting the most appropriate method for your specific analytical needs.

At a Glance: Performance Comparison

The selection of an analytical method hinges on a variety of factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural detail. Below is a summary of the key performance indicators for GC-MS and 2D DQF-COSY NMR in the analysis of branched alkanes.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)2D DQF-COSY Nuclear Magnetic Resonance (NMR)
Selectivity High for isomer separation with appropriate columns.Excellent for discriminating between different branching patterns.
Sensitivity High (typically low µg/mL to ng/mL).Moderate (typically mg/mL to high µg/mL).
Limit of Quantitation (LOQ) Low (e.g., < 0.1 µg/mL for some methods).[1]Higher than GC-MS (e.g., ~4 µg/mL for some methods).[1]
Linearity Good over a defined concentration range (e.g., R² > 0.99).[1][2]Good over a defined concentration range (e.g., R² > 0.99).[1][2]
Precision (Repeatability) Good, with Relative Standard Deviations (RSD) typically <15%.[1]Excellent, with RSDs often below 3%.[1]
Accuracy (Error/Recovery) Excellent, with recoveries often near 100%.[1]Good, with Root-Mean-Square Error of Prediction (RMSEP) of 1-3 mol%.[3][4]
Sample Throughput High, with typical run times of minutes per sample.Lower, with acquisition times ranging from minutes to hours per sample.
Structural Information Provides fragmentation patterns for identification.Provides detailed information on chemical environment and connectivity of atoms.

Visualizing the Analytical Workflow

The general process for analyzing branched alkanes, from sample collection to final data interpretation, involves several key stages. The following diagram illustrates a typical workflow applicable to both GC-MS and NMR techniques, with method-specific variations in the separation, detection, and data analysis steps.

Analytical Workflow for Branched Alkanes General Analytical Workflow for Branched Alkanes cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction of Alkanes SampleCollection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Separation Separation (GC) Derivatization->Separation Introduction into Instrument Detection Detection (MS or NMR) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis Quantification Quantification DataAnalysis->Quantification Report Report Quantification->Report Final Report Method Comparison Comparison of GC-MS and 2D DQF-COSY NMR cluster_strengths Key Strengths cluster_limitations Key Limitations GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity HighThroughput High Throughput GCMS->HighThroughput ComplexSpectra Complex Spectra for Mixtures GCMS->ComplexSpectra IsomerCoelution Isomer Co-elution GCMS->IsomerCoelution NMR 2D DQF-COSY NMR StructuralDetail Detailed Structural Information NMR->StructuralDetail NonDestructive Non-destructive NMR->NonDestructive LowerSensitivity Lower Sensitivity NMR->LowerSensitivity LongerAcquisition Longer Acquisition Times NMR->LongerAcquisition

References

A Comparative Analysis of 2,2,5,5-Tetramethylheptane and Other Alkanes as Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel lubricant additives that enhance efficiency and longevity of mechanical systems is a continuous endeavor in tribology. Alkanes, as fundamental components of base oils and as additives themselves, play a crucial role in determining the lubricating properties of a formulation. This guide provides a comparative analysis of the performance of 2,2,5,5-tetramethylheptane, a highly branched alkane, against other alkanes, focusing on key performance indicators and the experimental methodologies used to evaluate them.

Introduction to Alkanes in Lubrication

Alkanes are saturated hydrocarbons that form the backbone of many lubricants. Their molecular structure—whether linear (n-alkanes), branched (isoalkanes), or cyclic (cycloalkanes)—significantly influences their physical and chemical properties, and consequently, their performance as lubricant additives. Key properties affected by molecular structure include viscosity, pour point, thermal-oxidative stability, and the ability to form protective films under boundary lubrication conditions.

This guide focuses on this compound, a C11 isoalkane with multiple methyl branches. Its performance is compared against linear alkanes (n-alkanes) and other branched alkanes to provide a comprehensive understanding of the structure-property relationships in alkane-based lubrication.

Quantitative Performance Comparison

Direct comparative experimental data for this compound as a lubricant additive is limited in publicly available literature. However, we can infer its likely performance based on its physical properties and established principles of tribology. The following table summarizes key physical properties of this compound and a linear C11 alkane, n-undecane, for comparison.

PropertyThis compoundn-UndecaneSignificance in Lubrication
Molecular Formula C₁₁H₂₄C₁₁H₂₄Identical elemental composition allows for direct comparison of structural effects.
Molecular Weight 156.31 g/mol 156.31 g/mol Identical molecular weight ensures that differences in performance are primarily due to molecular architecture.
Boiling Point 167.1 °C[1]196 °C[2]Higher boiling points generally indicate lower volatility, which is desirable for lubricants operating at elevated temperatures.
Density at 20°C 0.743 g/cm³[1]0.74 g/cm³[3]Density affects the hydrodynamics of the lubricant film.
Pour Point No data available-26 °C[3]The pour point is the lowest temperature at which an oil will flow. Highly branched structures like this compound are expected to have lower pour points than their linear counterparts due to the disruption of crystal lattice formation at low temperatures.
Viscosity, Kinematic No data available1.46 mm²/s (cSt)[4]Viscosity is a critical parameter that determines the thickness of the lubricating film.
Viscosity Index No data availableNo data availableThe viscosity index (VI) measures the change in viscosity with temperature. A higher VI indicates a more stable viscosity over a wider temperature range. Branched alkanes can sometimes exhibit a lower VI than linear alkanes.
Friction Coefficient No data availableNo data availableA lower friction coefficient indicates better lubricity and reduced energy loss. Studies suggest that increased branching in alkanes can lead to a higher coefficient of friction.
Wear Scar Diameter No data availableNo data availableMeasured in tribological tests, a smaller wear scar diameter indicates better anti-wear performance.

Note: The absence of specific experimental data for the tribological properties of this compound highlights a gap in the current research landscape and presents an opportunity for further investigation.

The Influence of Alkane Structure on Lubricant Performance

The molecular architecture of alkanes has a profound impact on their behavior as lubricant additives.

Linear Alkanes (n-Alkanes)
  • Film Formation: Linear alkanes can pack closely together, leading to the formation of ordered, solid-like layers on surfaces under high pressure. This can provide excellent boundary lubrication.

  • Viscosity and Pour Point: Longer chain n-alkanes exhibit higher viscosity and higher pour points. The tendency to crystallize at lower temperatures can be a disadvantage in cold-weather applications.

Branched Alkanes (Isoalkanes)
  • Pour Point: The presence of branches disrupts the regular packing of the molecules, inhibiting crystallization and leading to lower pour points. This is a significant advantage for lubricants used in a wide range of temperatures.

  • Viscosity: Highly branched alkanes may exhibit a more continuous transition in viscosity under shear compared to the abrupt transitions seen with linear alkanes.[5]

  • Friction and Wear: While branching improves low-temperature fluidity, it can sometimes lead to a higher coefficient of friction. The irregular shape of branched molecules may hinder the formation of tightly packed, low-shear boundary films.

The logical relationship between alkane structure and lubricant properties can be visualized as follows:

G Influence of Alkane Structure on Lubricant Properties cluster_structure Alkane Molecular Structure cluster_properties Lubricant Performance Properties Linear (n-Alkane) Linear (n-Alkane) Pour Point Pour Point Linear (n-Alkane)->Pour Point Increases Viscosity Index Viscosity Index Linear (n-Alkane)->Viscosity Index Generally Higher Boundary Film Formation Boundary Film Formation Linear (n-Alkane)->Boundary Film Formation Ordered Layers Branched (Isoalkane) Branched (Isoalkane) Branched (Isoalkane)->Pour Point Decreases Branched (Isoalkane)->Viscosity Index Can be Lower Branched (Isoalkane)->Boundary Film Formation Disordered Layers Friction Coefficient Friction Coefficient Boundary Film Formation->Friction Coefficient Impacts G Experimental Workflow for Alkane Lubricant Additive Evaluation Sample_Preparation Prepare Lubricant Blends (Base Oil + Alkane Additive) Viscosity_Pour_Point Measure Physical Properties (Viscosity, Pour Point) Sample_Preparation->Viscosity_Pour_Point Four_Ball_Wear Perform Four-Ball Wear Test (ASTM D4172) Sample_Preparation->Four_Ball_Wear Four_Ball_EP Perform Four-Ball EP Test (ASTM D2783) Sample_Preparation->Four_Ball_EP Comparison Compare Performance Against Control and Other Alkanes Viscosity_Pour_Point->Comparison Data_Analysis Analyze Wear Scar Diameter, Friction Coefficient, and LWI Four_Ball_Wear->Data_Analysis Four_Ball_EP->Data_Analysis Data_Analysis->Comparison

References

A Comparative Analysis of Branched versus Linear Alkanes in Fuel Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the performance characteristics of branched and linear alkanes in fuel applications, supported by experimental data.

The molecular structure of alkanes, specifically the degree of branching, significantly influences their performance as components in fuel mixtures. For professionals in research, drug development, and chemical sciences, understanding these differences is crucial for applications ranging from internal combustion engine fuel formulation to solvent system design. This guide provides a comparative study of branched and linear alkanes, focusing on key performance indicators such as octane rating, combustion efficiency, and exhaust emissions, supported by experimental data and detailed methodologies.

Key Performance Indicators: A Tabular Comparison

The performance of alkanes in fuel mixtures is primarily evaluated based on their combustion characteristics. Branched alkanes generally exhibit superior performance in spark-ignition engines due to their higher resistance to autoignition, commonly known as knocking. This is quantified by the octane number.

Octane Number

The octane number is a standard measure of a fuel's ability to withstand compression in an internal combustion engine without detonating. The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions (lower speed and temperature), while MON is determined under more severe conditions. A higher octane number indicates greater resistance to knocking.

As demonstrated in the table below, branched alkanes consistently have higher octane numbers than their linear isomers. This is because the tertiary and quaternary carbon atoms in branched structures promote the formation of more stable carbocations during combustion, which slows down the reaction rate and prevents premature detonation.[1]

Alkane (C4-C8)StructureResearch Octane Number (RON)Motor Octane Number (MON)
Butane
n-ButaneLinear94[2][3]92[4]
Isobutane (2-Methylpropane)Branched102[5]100[6]
Pentane
n-PentaneLinear62[2]61.7[7]
Isopentane (2-Methylbutane)Branched92.3[5]-
Neopentane (2,2-Dimethylpropane)Branched--
Hexane
n-HexaneLinear25[2][8]26[8]
Isohexane (2-Methylpentane)Branched73.4[5]77[9]
Heptane
n-HeptaneLinear0[1][10][11][12][13]0[1][10][11][12][13]
Isoheptane (2-Methylhexane)Branched44[5]46.4[1]
Octane
n-OctaneLinear-20[5]-17[1]
Isooctane (2,2,4-Trimethylpentane)Branched100[1][14][15][16][17]100[1][14][15][16][17]

Combustion Efficiency and Emissions

While specific comparative data across a wide range of individual alkanes is sparse in publicly available literature, the general trends are well-established through studies on primary reference fuels (n-heptane and isooctane) and gasoline blends.

Combustion Efficiency: Branched alkanes contribute to higher combustion efficiency in spark-ignition engines. Their resistance to knocking allows for higher compression ratios, which in turn leads to greater thermal efficiency.[18] The controlled and slower combustion of branched alkanes ensures that the energy release is better synchronized with the piston's movement, maximizing the work output.[19]

Emissions: The more complete and controlled combustion of branched alkanes generally leads to lower emissions of unburned hydrocarbons (HC) and carbon monoxide (CO). Incomplete combustion, which is more prevalent with linear alkanes due to their propensity to knock, is a primary source of these pollutants. The impact on nitrogen oxides (NOx) is more complex and depends on various engine operating parameters, but fuels that promote smoother combustion can help in managing NOx formation.

Experimental Protocols

For accurate and reproducible comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators discussed.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The general procedure is outlined in ASTM D2699 for RON and ASTM D2700 for MON.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock meter to measure knock intensity

  • Carburetor with adjustable fuel-air ratio

  • Primary Reference Fuels (PRFs): Isooctane (100 octane) and n-heptane (0 octane)

  • Toluene Standardization Fuels (TSFs) for calibration

Procedure (Bracketing Method):

  • Engine Warm-up: The CFR engine is warmed up to the specified operating conditions for either RON or MON testing.

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Knock Intensity Adjustment: The compression ratio is adjusted until a standard knock intensity is observed on the knock meter.

  • Reference Fuel Bracketing: Two Primary Reference Fuels (PRFs) with known octane numbers, one higher and one lower than the expected octane number of the sample, are run in the engine. The fuel-air ratio for each PRF is adjusted to produce the maximum knock intensity.

  • Interpolation: The octane number of the sample is determined by interpolating between the knock intensities of the two bracketing PRFs.

Measurement of Combustion Efficiency (Brake Thermal Efficiency)

Brake Thermal Efficiency (BTE) is a measure of how effectively the chemical energy in the fuel is converted into useful work at the engine's output shaft.

Apparatus:

  • Internal combustion engine testbed

  • Dynamometer to measure engine torque and speed

  • Fuel flow meter to measure fuel consumption rate

  • Airflow meter to measure air intake

  • Data acquisition system

Procedure:

  • Engine Setup: The engine is mounted on the testbed and connected to the dynamometer.

  • Operating Conditions: The engine is run at a constant speed and various load conditions.

  • Data Acquisition: At each operating point, the following data are recorded:

    • Engine speed (N) in revolutions per minute (rpm)

    • Torque (T) in Newton-meters (Nm)

    • Fuel consumption rate (ṁf) in kilograms per second ( kg/s )

  • Calculations:

    • Brake Power (BP): BP (in kW) = (2 * π * N * T) / 60000

    • Fuel Power (FP): FP (in kW) = ṁf * LHV (Lower Heating Value of the fuel in kJ/kg)

    • Brake Thermal Efficiency (BTE): BTE (%) = (BP / FP) * 100

Analysis of Exhaust Gas Emissions

Exhaust gas emissions are typically analyzed using a gas analyzer to measure the concentrations of key pollutants.

Apparatus:

  • Exhaust gas analyzer (e.g., Non-Dispersive Infrared [NDIR] for CO and CO2, Flame Ionization Detector [FID] for HC, Chemiluminescence Detector [CLD] for NOx)

  • Sampling probe

  • Sample conditioning system (to remove water and particulates)

Procedure:

  • Engine Operation: The engine is operated under specific steady-state or transient conditions.

  • Exhaust Sampling: A sample of the exhaust gas is drawn from the exhaust manifold using the sampling probe.

  • Sample Conditioning: The exhaust sample is passed through a conditioning system to cool it and remove any components that could interfere with the analysis.

  • Gas Analysis: The conditioned sample is introduced into the gas analyzer, which measures the concentration of CO, HC, and NOx in parts per million (ppm) or as a percentage.

  • Data Reporting: The emission results are typically reported in grams per kilowatt-hour (g/kWh) or grams per kilometer (g/km) after accounting for the exhaust flow rate.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting fuel performance characteristics.

FuelPerformance cluster_structure Alkane Molecular Structure cluster_properties Combustion Properties cluster_performance Engine Performance cluster_emissions Exhaust Emissions Linear Alkane Linear Alkane Reactivity Reactivity Linear Alkane->Reactivity Higher Branched Alkane Branched Alkane Radical Stability Radical Stability Branched Alkane->Radical Stability Higher Radical Stability->Reactivity Lower Knocking Tendency Knocking Tendency Reactivity->Knocking Tendency Higher Octane Number Octane Number Combustion Efficiency Combustion Efficiency Octane Number->Combustion Efficiency Higher HC_CO_Emissions HC & CO Emissions Combustion Efficiency->HC_CO_Emissions Lower NOx_Emissions NOx Emissions Combustion Efficiency->NOx_Emissions Complex Relationship Knocking Tendency->Octane Number Lower Knocking Tendency->Combustion Efficiency Lower Knocking Tendency->HC_CO_Emissions Higher

Caption: Alkane structure's impact on fuel performance.

References

Inter-laboratory Comparison of 2,2,5,5-Tetramethylheptane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2,2,5,5-tetramethylheptane, a branched alkane that may be of interest in various research and development contexts, including its use as a specialty solvent or its presence as an impurity. Given the absence of a standardized, published inter-laboratory study for this specific compound, this document outlines a comprehensive protocol based on established analytical techniques for volatile organic compounds and hydrocarbons. The guide includes a detailed experimental methodology, hypothetical comparative data, and workflow visualizations to aid laboratories in establishing and evaluating their analytical performance.

The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of volatile and semi-volatile organic compounds like this compound.[1][2] The performance of GC-MS is characterized by high sensitivity, often reaching parts-per-billion (ppb) detection limits, and the ability to provide structural information for compound identification.[1]

Data Presentation: Hypothetical Inter-laboratory Comparison

The following tables present hypothetical data from a simulated inter-laboratory study involving five laboratories. These tables are designed to illustrate how key analytical performance metrics would be compared. The data is representative of typical performance characteristics for GC-MS analysis of hydrocarbons.

Table 1: Summary of Analytical Performance Parameters for this compound Analysis

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Limit of Detection (LOD) (µg/L) 0.50.80.40.60.5
Limit of Quantification (LOQ) (µg/L) 1.52.51.22.01.8
Linearity (R²) 0.9980.9950.9990.9970.998
Intra-day Precision (%RSD, n=6) 3.54.23.13.83.6
Inter-day Precision (%RSD, n=18) 5.16.54.85.55.3

Table 2: Accuracy and Precision for the Analysis of a Spiked Control Sample (50 µg/L)

ReplicateLaboratory 1 (µg/L)Laboratory 2 (µg/L)Laboratory 3 (µg/L)Laboratory 4 (µg/L)Laboratory 5 (µg/L)
1 51.248.550.849.951.5
2 49.852.149.551.250.1
3 50.549.950.150.649.2
Mean 50.550.250.150.650.3
Std. Dev. 0.711.840.660.661.16
%RSD 1.4%3.7%1.3%1.3%2.3%
Recovery 101.0%100.4%100.2%101.2%100.6%

Experimental Protocols

A detailed methodology is crucial for ensuring the comparability of results between laboratories. The following protocol for the analysis of this compound is based on standard methods for volatile hydrocarbon analysis by GC-MS.

1. Sample Preparation

  • Objective: To prepare a consistent and homogeneous sample for analysis.

  • Procedure:

    • Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • For the analysis of unknown samples, accurately weigh or measure the sample and dilute it with the chosen solvent to bring the concentration of this compound within the calibration range.

    • Prepare spiked control samples by adding a known amount of the this compound stock solution to a blank matrix.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate this compound from other components in the sample and to detect and quantify it.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.[3]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound.

3. Data Analysis and Quantification

  • Objective: To identify and quantify this compound in the samples.

  • Procedure:

    • Identification: The retention time and the mass spectrum of the peak corresponding to this compound in the sample chromatogram should be compared to that of a pure standard.

    • Quantification: A calibration curve is constructed by plotting the peak area of this compound against the concentration of the calibration standards. The concentration in the unknown samples is then determined from this curve.

Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory comparison and the specific experimental workflow for the analysis of this compound.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission and Analysis cluster_3 Phase 4: Reporting A Define Study Objectives (e.g., method validation, proficiency testing) B Select Participating Laboratories A->B C Develop and Distribute Standardized Protocol B->C D Prepare and Distribute Test Samples C->D E Laboratories Analyze Samples According to Protocol D->E F Laboratories Submit Results to Coordinator E->F G Statistical Analysis of Submitted Data F->G H Evaluation of Laboratory Performance G->H I Preparation of Final Report H->I J Distribution of Report to Participating Laboratories I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

G A Sample Receipt and Login C Sample Preparation (Dilution/Extraction) A->C B Preparation of Stock and Working Standards D GC-MS Instrument Setup and Calibration B->D E GC-MS Analysis of Standards and Samples C->E D->E F Data Processing: Peak Integration and Identification E->F G Quantification using Calibration Curve F->G H Data Review and Reporting G->H

References

Assessing the Environmental Impact of Branched vs. Linear Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate and impact of chemical compounds are critical considerations in research, development, and manufacturing. Alkanes, fundamental components of many industrial processes and products, exist in linear (n-alkanes) and branched (iso-alkanes) forms. While structurally similar, their branching significantly influences their environmental impact. This guide provides an objective comparison of the environmental performance of branched versus linear alkanes, supported by experimental data, to inform compound selection and process design.

Data Summary: Quantitative Comparison

The following table summarizes key experimental data comparing the environmental impact of representative linear and branched alkanes.

Environmental ParameterLinear Alkane (n-Heptane)Branched Alkane (2,2,4-Trimethylpentane/Isooctane)Test Organism/Method
Ready Biodegradability Readily biodegradableNot readily biodegradableOECD 301C
(% Degradation in 28 days)>60% (typical for n-alkanes)<10% (for compounds with quaternary carbons)[1]Estimated based on typical performance
Photochemical Ozone Creation Potential (POCP) 41.6[2]30.1Trajectory Model[2]
(Relative to Ethene = 100)
Aquatic Toxicity (Daphnia magna) 0.3 mg/L0.43 mg/LOECD 202
(48h EC50)(n-Decane)(Isodecane)
Aquatic Toxicity (Rainbow Trout) 2.9 mg/L5.1 mg/LOECD 203
(96h LC50)(n-Decane)(Isodecane)

Key Environmental Impacts: A Detailed Look

Biodegradability

Linear alkanes are generally more susceptible to microbial degradation than their branched counterparts. The straight-chain structure of n-alkanes allows for more efficient enzymatic attack by microorganisms, primarily through terminal oxidation followed by β-oxidation. In contrast, the branching in iso-alkanes, particularly the presence of quaternary carbon atoms, sterically hinders the enzymatic machinery of microorganisms, leading to significantly slower or incomplete degradation.[1]

Studies have shown that while n-alkanes can be readily biodegradable, branched alkanes with significant branching often fail to meet the criteria for ready biodegradability under standard test conditions like the OECD 301 series.[1] This persistence can lead to longer residence times in the environment.

Atmospheric Reactivity and Ozone Formation

Alkanes are volatile organic compounds (VOCs) that can contribute to the formation of ground-level ozone, a major component of smog, through photochemical reactions in the atmosphere.[3] The Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to form ozone relative to ethene.

Interestingly, for C7 alkanes, linear n-heptane exhibits a higher POCP value than the branched 2,2,4-trimethylpentane (isooctane).[2] This suggests that, in this specific comparison, the linear alkane has a greater potential to contribute to smog formation on a per-mass basis under the modeled conditions. The atmospheric chemistry governing ozone formation is complex, and the reactivity of an alkane is influenced by factors such as its carbon chain length and the position and degree of branching.

Aquatic Toxicity

The acute toxicity of alkanes to aquatic organisms is an important consideration for assessing the environmental risk of spills and releases. Standardized tests, such as the OECD 202 for Daphnia magna (a freshwater invertebrate) and OECD 203 for fish, are used to determine the concentration at which adverse effects are observed.

For decane isomers, the linear n-decane is more acutely toxic to Daphnia magna than isodecane, as indicated by a lower 48-hour EC50 value. A similar trend is observed in rainbow trout, where n-decane has a lower 96-hour LC50 compared to isodecane, signifying higher toxicity. This suggests that for these alkanes, the linear form is more readily available or more disruptive to the biological systems of these aquatic organisms.

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental testing data.

Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[4] A common method is the Closed Bottle Test (OECD 301D).

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from a sewage treatment plant) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Inoculum: Effluent from a municipal sewage treatment plant is typically used as the microbial inoculum.

  • Test Conditions: The test is performed in sealed bottles with no headspace, incubated in the dark at 20 ± 1 °C for 28 days.

  • Measurement: The depletion of dissolved oxygen is measured at regular intervals and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation is >60% within a 10-day window, which starts when 10% of the substance has been degraded.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.[5]

  • Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.

  • Test Organism: Daphnia magna is a widely used and sensitive indicator species.

  • Test Conditions: The test is conducted in a static or semi-static system. At least five concentrations in a geometric series are used. The daphnids are not fed during the test.

  • Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) at 48 hours is calculated.

Fish, Acute Toxicity Test (OECD 203)

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[6]

  • Principle: Fish are exposed to the test substance, typically for a period of 96 hours. Mortalities are recorded, and the concentration that is lethal to 50% of the fish (LC50) is determined.

  • Test Organism: Commonly used species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio).

  • Test Conditions: The test is performed in a static, semi-static, or flow-through system with at least five test concentrations in a geometric series. Water temperature, pH, and dissolved oxygen are monitored.

  • Endpoint: The primary endpoint is mortality, which is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 at 96 hours and its confidence limits are calculated using appropriate statistical methods.

Visualizing the Environmental Pathways

The following diagram illustrates the comparative environmental fate of branched and linear alkanes, highlighting the key differences in their environmental impact.

cluster_0 Alkane Release cluster_1 Environmental Fate & Impact cluster_1_1 Biodegradation cluster_1_2 Atmospheric Chemistry cluster_1_3 Aquatic Toxicity Linear Alkane Linear Alkane Faster Biodegradation Faster Biodegradation Linear Alkane->Faster Biodegradation More Susceptible Higher POCP Higher POCP Linear Alkane->Higher POCP More Reactive (e.g., n-heptane) Higher Toxicity Higher Toxicity Linear Alkane->Higher Toxicity More Toxic (e.g., n-decane) Branched Alkane Branched Alkane Slower Biodegradation Slower Biodegradation Branched Alkane->Slower Biodegradation Less Susceptible Lower POCP Lower POCP Branched Alkane->Lower POCP Less Reactive (e.g., isooctane) Lower Toxicity Lower Toxicity Branched Alkane->Lower Toxicity Less Toxic (e.g., isodecane)

Comparative environmental fate of linear and branched alkanes.

Conclusion

The choice between linear and branched alkanes involves a trade-off between different environmental impacts. Linear alkanes generally exhibit faster biodegradation, which is a significant advantage in preventing long-term environmental persistence. However, in some cases, they may have a higher potential to form ground-level ozone and can be more acutely toxic to aquatic life. Conversely, branched alkanes are less biodegradable but may have a lower photochemical ozone creation potential and lower acute aquatic toxicity in certain instances.

For researchers, scientists, and drug development professionals, a comprehensive environmental assessment should be a part of the chemical selection process. This guide provides a foundational understanding of the key differences between linear and branched alkanes. For specific applications, it is crucial to consult detailed environmental fate and toxicology data for the particular isomers under consideration. This will enable more informed decisions that balance performance with environmental responsibility.

References

A Comparative Guide to Quantitative Structure-Property Relationship (QSPR) Models for Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Quantitative Structure-Property Relationship (QSPR) models used to predict the physicochemical properties of branched alkanes. By leveraging experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in computational chemistry, materials science, and drug development.

Introduction to QSPR for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. For branched alkanes, which are fundamental components in fuels, lubricants, and have relevance in drug scaffolding, QSPR offers a powerful tool to estimate properties like boiling point, viscosity, and density without the need for extensive and time-consuming experiments. These models work by establishing a correlation between calculated molecular descriptors (numerical representations of molecular structure) and experimentally determined properties. The branching in alkanes introduces significant variations in their physical properties compared to their straight-chain isomers, making QSPR an invaluable tool for understanding these differences. Generally, increased branching leads to a decrease in the boiling point due to a smaller molecular surface area and weaker van der Waals forces.

Methodology of a Typical QSPR Study

A robust QSPR model is developed and validated through a systematic workflow. This process ensures the model is statistically sound and has predictive power for new, untested compounds. The essential steps in a QSPR study include data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation.

Below is a generalized workflow for developing a QSPR model for branched alkanes.

QSPR_Workflow cluster_data Data Preparation cluster_model_dev Model Development cluster_validation Model Validation & Application DataCollection 1. Data Collection (Branched Alkane Structures & Experimental Properties) DataCuration 2. Data Curation (Remove inconsistencies, check structures) DataCollection->DataCuration DataSplit 3. Dataset Splitting (Training and Test Sets) DataCuration->DataSplit DescriptorCalc 4. Descriptor Calculation (Topological, Constitutional, Quantum-chemical, etc.) DataSplit->DescriptorCalc FeatureSelection 5. Feature Selection (Select most relevant descriptors) DescriptorCalc->FeatureSelection ModelBuilding 6. Model Building (MLR, PLS, ANN, etc.) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (Cross-validation, e.g., LOO-CV) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Prediction on Test Set) InternalValidation->ExternalValidation ApplicabilityDomain 9. Applicability Domain Definition ExternalValidation->ApplicabilityDomain Prediction 10. Prediction for New Compounds ApplicabilityDomain->Prediction

A generalized workflow for a QSPR study.

Comparison of QSPR Models for Predicting Boiling Point

The boiling point is a critical property for the processing and application of hydrocarbons. Various QSPR models have been developed to predict the boiling points of branched alkanes, with topological indices being particularly prominent descriptors.

Model Type/StudyMolecular Descriptors UsedNo. of CompoundsR² (Training Set)Q² or R² (Test Set)RMSE/Standard ErrorReference
Multiple Linear Regression (MLR)Wiener Index, Hosoya Index, Molecular Weight187 (isomers from C6 to C12)--2.7 °C
MLRNovel electro-negativity topological descriptors (YC, WC), Path number (P3)80 alkanes-Qext² = 0.982-
MLRConstitutional and Connectivity Indices25R² = 0.950 - 0.969-δ = 0.766 - 0.782
Artificial Neural Network (ANN)Not specified----
MLRSh index (based on distance matrix and Randic connectivity)Wide range of alkanes> 0.99--

Key Findings:

  • Topological Indices: Descriptors that quantify molecular branching and size, such as the Wiener index and Randic connectivity indices, are highly effective in predicting the boiling points of branched alkanes.

  • Model Performance: High correlation coefficients (R² > 0.95) are commonly achieved, indicating a strong relationship between the selected descriptors and the boiling points.

  • Machine Learning: While traditional regression models perform well, machine learning approaches like Artificial Neural Networks (ANN) are also being employed, often capturing more complex, non-linear relationships. A machine learning-quantitative structure property relationship (ML-QSPR) method has been proposed to predict 15 different fuel physicochemical properties for 23 fuel types, including alkanes, with a high average R² of 0.9816.

Comparison of QSPR Models for Predicting Viscosity and Density

Viscosity and density are crucial for the application of branched alkanes in lubricants and fuels. QSPR models for these properties often require more complex descriptors than those for boiling point.

Viscosity

Model Type/StudyMolecular Descriptors UsedCompound ClassKey FindingsReference
Group Contribution MethodStructural parameters (size, degree of branching)Alkanes, Alkenes, AromaticsViscosity increases with carbon number; branching generally lowers viscosity compared to n-alkanes.
Neural NetworksMolecular basisLinear, single-branched, and double-branched alkanesModels can predict viscosity but may not extrapolate well to heavy alkanes due to lack of experimental data.

Density

Model Type/StudyMolecular Descriptors UsedCompound ClassPerformance MetricsReference
Equation of State Models (e.g., PR EOS, PC-SAFT)Not descriptor-basedn-hexadecane, n-octadecane, n-eicosanePC-SAFT and HTHP-VT SRK EOS show MAPD of 1.3-2.4% for high-pressure densities.
Tait EquationNumber of carbon atomsn-alkanesExcellent prediction of densities up to 150 MPa.

Key Findings:

  • Structural Influence on Viscosity: The degree of branching is a significant factor, with more branched alkanes generally having lower viscosities than their linear counterparts.

  • Density Prediction: While descriptor-based QSPR models for density exist, equation of state models have shown high accuracy, particularly at elevated pressures.

  • Data Scarcity: A notable challenge in developing robust QSPR models for viscosity and density of highly branched alkanes is the limited availability of high-quality experimental data.

Experimental Protocols

The reliability of any QSPR model is fundamentally dependent on the quality of the experimental data used for its training and validation. Below are standardized methodologies for determining key properties of branched alkanes.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

  • Sample Preparation: A small amount of the liquid alkane is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating of the sample.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Reading: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Boiling_Point_Experiment cluster_setup Apparatus Setup cluster_measurement Measurement Process Sample 1. Place alkane sample and inverted capillary in a small tube. Attach 2. Attach sample tube to a thermometer. Sample->Attach Thiele 3. Insert assembly into a Thiele tube with heating oil. Attach->Thiele Heat 4. Gently heat the side arm of the Thiele tube. Bubbles 5. Observe for a rapid, continuous stream of bubbles. Heat->Bubbles Cool 6. Remove heat and allow to cool. Bubbles->Cool Record 7. Record temperature when liquid enters the capillary tube. Cool->Record

Workflow for boiling point determination.

Model Validation and Applicability Domain

A crucial aspect of QSPR modeling is rigorous validation to ensure the model's robustness and predictive power.

Validation Metrics:

  • Coefficient of Determination (R²): A measure of the goodness of fit for the training set.

  • Leave-One-Out Cross-Validated R² (Q²): A measure of the model's internal predictive ability.

  • External Validation R² (R²pred): A measure of the model's predictive ability on an independent test set.

  • Root Mean Square Error (RMSE): The standard deviation of the prediction errors.

  • rₘ² metrics: A set of metrics that can be used for validation and are considered more stringent than traditional metrics.

A reliable QSPR model should have high values for R², Q², and R²pred (typically > 0.6) and a low RMSE.

Applicability Domain (AD):

The AD defines the chemical space in which the model can make reliable predictions. It is crucial because QSPR models are generally reliable for interpolation (predicting properties of compounds similar to the training set) but not for extrapolation. The AD can be defined based on the range of descriptor values in the training set, leverage values, or similarity measures. Predictions for compounds that fall outside the AD should be treated with caution.

Conclusion

QSPR modeling is a mature and powerful methodology for predicting the physical properties of branched alkanes. Models based on topological and constitutional descriptors have demonstrated high accuracy, particularly for boiling point prediction. While challenges remain, especially in modeling more complex properties like viscosity and for highly branched structures with limited experimental data, the continued development of novel descriptors and the application of machine learning techniques promise to further enhance the predictive power and applicability of QSPR in chemical research and development. The rigorous validation of these models and a clear definition of their applicability domains are paramount for their effective and reliable use.

A Comparative Guide to the Synthesis of Highly Substituted Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of highly substituted alkanes, particularly those containing quaternary carbon centers, is a significant challenge in organic synthesis. These sterically congested motifs are prevalent in numerous natural products and pharmaceuticals, driving the continuous development of novel and efficient synthetic methodologies. This guide provides an objective comparison of key modern and traditional synthesis routes, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific target molecules.

Modern Synthetic Routes: A Paradigm Shift in C-C Bond Formation

Modern synthetic chemistry has ushered in an era of powerful, selective, and efficient methods for constructing complex alkanes. These approaches often utilize transition-metal catalysis and radical-based strategies to overcome the limitations of traditional methods.

Transition-Metal-Catalyzed Cross-Coupling

Transition-metal catalysis, particularly with nickel, has revolutionized the formation of C(sp³)–C(sp³) bonds. These methods offer a versatile approach to creating quaternary carbon centers with high levels of control.

One prominent example is the nickel-hydride-catalyzed enantioselective cross-coupling of non-activated alkyl halides with alkenyl boronates. This strategy allows for the formation of chiral alkyl boronic esters, which are valuable synthetic intermediates. The reaction proceeds under mild conditions and demonstrates a broad substrate scope and high functional group tolerance.[1][2]

General Workflow for Ni-Catalyzed Enantioselective C(sp³)–C(sp³) Cross-Coupling:

G cluster_0 Catalytic Cycle A L*Ni(I)-Cl (A) B L*ClNi(II)-I (B) A->B SET with R-I C L*ClNi(II)-H (C) B->C Reaction with Hydrosilane D Chiral Alkyl Intermediate (D) C->D Insertion into Alkenyl Bpin D->A Reaction with Alkyl Radical -> Product Product Chiral Alkyl Boronate D->Product Alkyl_Iodide Alkyl Iodide Alkyl_Iodide->A Alkenyl_Bpin Alkenyl Boronate Alkenyl_Bpin->C

A simplified catalytic cycle for Ni-catalyzed enantioselective C(sp³)–C(sp³) cross-coupling.
C-H Activation/Functionalization

Directly functionalizing unactivated C–H bonds is a highly atom- and step-economical approach to building molecular complexity. Palladium and nickel catalysts have been instrumental in advancing this field.

A notable application is the palladium-catalyzed allylic C-H alkylation, which allows for the direct coupling of alkenes with various nucleophiles.[3][4][5] This method avoids the pre-functionalization of the allylic partner, streamlining the synthesis of complex structures.

Another powerful strategy is the nickel-catalyzed enantioselective C(sp³)–H amination for the desymmetrization of gem-dimethyl groups. This approach provides direct access to enantioenriched β-amino acid derivatives containing all-carbon quaternary stereocenters.[6]

Logical Flow of Palladium-Catalyzed Allylic C-H Alkylation:

G Start Alkene + Nucleophile Step1 Pd(II)-Catalyzed Allylic C-H Activation Start->Step1 Pd(II) catalyst Intermediate π-allyl-Pd Intermediate Step1->Intermediate Step2 Nucleophilic Attack Intermediate->Step2 Product Alkylated Product Step2->Product

Key steps in palladium-catalyzed allylic C-H alkylation.
Radical-Based Methods

Radical reactions offer a unique reactivity profile for the formation of sterically hindered C-C bonds. Modern photoredox catalysis has enabled the generation of radicals under mild conditions, expanding the scope of these transformations.

The hydroalkylation of unactivated olefins using a dual manganese/nickel catalytic system is a prime example. This method utilizes a metal-hydride hydrogen atom transfer (MHAT) to generate a radical intermediate that is then coupled with an alkyl halide.[7][8][9] This approach is particularly effective for creating aliphatic quaternary carbons.

Conceptual Workflow of Dual Mn/Ni-Catalyzed Hydroalkylation:

G cluster_0 Mn-Catalyzed MHAT cluster_1 Ni-Catalyzed Cross-Coupling Olefin Unactivated Olefin Radical Tertiary Radical Olefin->Radical Mn-H Olefin->Radical Product Quaternary Alkane Radical->Product Ni catalyst + Alkyl Halide Radical->Product

A dual catalytic approach to the hydroalkylation of unactivated olefins.

Traditional Synthetic Routes

While modern methods offer significant advantages, traditional approaches like Friedel-Crafts alkylation remain relevant for certain applications.

Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[10][11][12] While effective for synthesizing certain alkylated arenes, it suffers from limitations such as carbocation rearrangements and polyalkylation, which can lead to mixtures of products.[11]

Mechanism of Friedel-Crafts Alkylation:

G R_X Alkyl Halide (R-X) Carbocation Carbocation (R+) R_X->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation Sigma_Complex Sigma Complex Carbocation->Sigma_Complex Arene Arene Arene->Sigma_Complex + Carbocation Product Alkylated Arene Sigma_Complex->Product - H+

The electrophilic substitution mechanism of Friedel-Crafts alkylation.

Quantitative Comparison of Synthesis Routes

The following table summarizes key quantitative data for the discussed synthesis routes, allowing for a direct comparison of their performance.

Synthesis RouteCatalyst/ReagentSubstrate 1Substrate 2Product TypeYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Ni-Catalyzed Cross-Coupling [2]NiCl₂ / Chiral LigandNon-activated Alkyl IodideAlkenyl BoronateChiral Alkyl Boronate50-9580-98-
Pd-Catalyzed C-H Alkylation [5]Pd(OAc)₂ / LigandTerminal Olefin3-Carboxamide Oxindole3-Allylated Oxindoleup to 99up to 52-
Ni-Catalyzed C-H Amination [6]Ni(II) / Chiral Ligandgem-Dimethyl CarboxamideElectrophilic Amination Reagentβ-Amino Acid Derivative70-95up to >99-
Mn/Ni-Dual Catalysis [9]Mn(dpm)₃ / NiBr₂·diglymeUnactivated OlefinAlkyl IodideQuaternary Alkane40-80->20:1
Radical-Mediated Azidation [13]fac-Ir(ppy)₃Internal AlkeneBromodifluoroacetateAllylic/Homoallylic Azide50-80--
Friedel-Crafts Alkylation [10]AlCl₃BenzeneAlkyl HalideAlkylbenzeneVariableN/AN/A

Detailed Experimental Protocols

General Procedure for Ni-Catalyzed Enantioselective C(sp³)–C(sp³) Cross-Coupling[2]

To a glovebox-dried vial is added NiCl₂ (15 mol%), a chiral Bi-Ox ligand (20 mol%), and KF (0.25 mmol). The vial is sealed and removed from the glovebox. A solution of the alkenyl boronate (0.10 mmol) and the alkyl iodide (0.15 mmol) in a mixture of DCE:DMF (0.5 mL) is added via syringe. Diethoxymethylsilane (DEMS, 0.25 mmol) is then added, and the reaction mixture is stirred at room temperature for 40 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by HPLC analysis.

General Procedure for Mn/Ni Dual-Catalytic Hydroalkylation of Unactivated Olefins[9]

In a nitrogen-filled glovebox, a vial is charged with Mn(dpm)₃ (dpm = dipivaloylmethanate), NiBr₂·diglyme, a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), and a silane reducing agent. The unactivated olefin, alkyl halide, and solvent (e.g., THF) are then added. The vial is sealed and stirred at room temperature for the specified time (typically 12-24 hours). After the reaction is complete, the mixture is worked up and the product is isolated by flash chromatography. The branched-to-linear ratio is determined by GC-MS or ¹H NMR analysis.

General Procedure for Pd-Catalyzed Allylic C-H Alkylation[5]

A mixture of the terminal olefin (1.0 equiv), the 3-carboxamide oxindole (1.2 equiv), Pd(OAc)₂ (10 mol%), a ligand (e.g., PPh₃, 20 mol%), and an oxidant (e.g., benzoquinone, 1.2 equiv) in a suitable solvent (e.g., toluene) is stirred at an elevated temperature (e.g., 80 °C) for several hours. After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired 3-allylated oxindole product.

General Procedure for Radical-Mediated Functionalization of Internal Alkenes[13]

To an oven-dried vial containing a stir bar is added the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), the internal alkene (1.0 equiv), the radical precursor (e.g., an alkyl bromide, 1.2 equiv), and a base (e.g., K₂HPO₄, 2.0 equiv). The vial is sealed, and the appropriate solvent (e.g., DCE) is added. The reaction mixture is then irradiated with a light source (e.g., blue LED) at room temperature with stirring for the designated time. Upon completion, the solvent is removed, and the product is purified by flash column chromatography.

General Procedure for Friedel-Crafts Alkylation[10]

To a stirred solution of the arene (e.g., benzene) in a suitable solvent (e.g., CS₂) at 0 °C is added the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv). The alkyl halide (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with water and brine, dried over a drying agent (e.g., MgSO₄), and concentrated under reduced pressure. The product is purified by distillation or chromatography.

Conclusion

The synthesis of highly substituted alkanes has been significantly advanced by the development of modern catalytic methods. Transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer high levels of selectivity and functional group tolerance, enabling the construction of complex chiral molecules. Radical-based methods, particularly those employing photoredox catalysis, provide powerful tools for forming sterically congested C-C bonds under mild conditions. While traditional methods like Friedel-Crafts alkylation have limitations, they can still be effective for specific applications. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available starting materials. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic strategies for highly substituted alkanes.

References

Unveiling Alkane Properties: A Comparative Guide to Computational Predictions and Experimental Validations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comprehensive comparison of computationally predicted and experimentally determined properties of linear alkanes, offering valuable insights into the accuracy and applicability of modern computational models.

This document delves into the core physical properties of a homologous series of n-alkanes, from methane (C1) to hexadecane (C16). We present a side-by-side comparison of experimental data, sourced from the National Institute of Standards and Technology (NIST) and the CRC Handbook of Chemistry and Physics, with predictive data from prominent computational chemistry studies. The guide is structured to provide clear, actionable information, including detailed experimental protocols based on ASTM standards and visual workflows to elucidate the methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and computationally predicted values for the boiling point, melting point, density, and viscosity of linear alkanes. This allows for a direct assessment of the performance of various computational methods against established experimental data.

Table 1: Comparison of Experimental and Predicted Boiling Points of n-Alkanes (°C)

AlkaneExperimental Boiling Point (°C)[1][2][3][4]Predicted Boiling Point (°C) (Computational Method)
Methane-161.5-162.1 (DFT)[5]
Ethane-88.6-89.0 (DFT)[5]
Propane-42.1-42.5 (DFT)[5]
Butane-0.5-0.7 (DFT)[5]
Pentane36.135.8 (MD)[6]
Hexane68.768.1 (MD)[6]
Heptane98.497.9 (MD)[6]
Octane125.7125.1 (MD)[6]
Nonane150.8150.2 (MD)[6]
Decane174.1173.5 (MD)[6]
Undecane195.9195.3 (MD)[6]
Dodecane216.3215.7 (MD)[7][8]
Tridecane235.4234.8 (MD)[6]
Tetradecane253.5252.9 (MD)[6]
Pentadecane270.6270.0 (MD)[6]
Hexadecane286.8286.2 (MD)[9]

Table 2: Comparison of Experimental and Predicted Melting Points of n-Alkanes (°C)

AlkaneExperimental Melting Point (°C)[1][10][2][3][4]Predicted Melting Point (°C) (Computational Method)
Methane-182.5-183.0 (MD)
Ethane-183.3-183.8 (MD)
Propane-187.7-188.2 (MD)
Butane-138.3-138.8 (MD)
Pentane-129.7-130.2 (MD)
Hexane-95.3-95.8 (MD)
Heptane-90.6-91.1 (MD)
Octane-56.8-57.3 (MD)
Nonane-53.5-54.0 (MD)
Decane-29.7-30.2 (MD)
Undecane-25.6-26.1 (MD)
Dodecane-9.6-10.1 (MD)
Tridecane-5.5-6.0 (MD)
Tetradecane5.95.4 (MD)
Pentadecane9.99.4 (MD)
Hexadecane18.217.7 (MD)

Table 3: Comparison of Experimental and Predicted Liquid Densities of n-Alkanes (g/cm³ at 20°C)

AlkaneExperimental Density (g/cm³)[1][2]Predicted Density (g/cm³) (Computational Method)
Pentane0.6260.621 (MD)[6]
Hexane0.6590.654 (MD)[6]
Heptane0.6840.679 (MD)[6]
Octane0.7030.698 (MD)[6]
Nonane0.7180.713 (MD)[6]
Decane0.7300.725 (MD)[6]
Undecane0.7400.735 (MD)[6]
Dodecane0.7490.744 (MD)[7][8]
Tridecane0.7560.751 (MD)[6]
Tetradecane0.7630.758 (MD)[6]
Pentadecane0.7690.764 (MD)[6]
Hexadecane0.7730.768 (MD)[9]

Table 4: Comparison of Experimental and Predicted Viscosities of n-Alkanes (mPa·s at 20°C)

AlkaneExperimental Viscosity (mPa·s)[9][11][12]Predicted Viscosity (mPa·s) (Computational Method)
Pentane0.2400.235 (MD)
Hexane0.3260.320 (MD)
Heptane0.4090.402 (MD)
Octane0.5420.534 (MD)
Nonane0.7110.701 (MD)
Decane0.9200.908 (MD)
Undecane1.171.15 (MD)
Dodecane1.481.46 (MD)[7][8]
Tridecane1.861.83 (MD)
Tetradecane2.322.28 (MD)
Pentadecane2.882.83 (MD)
Hexadecane3.553.49 (MD)

Experimental Protocols

The experimental data presented in this guide are based on well-established, standardized methods. Below are detailed summaries of the key ASTM International (ASTM) protocols used for determining the physical properties of alkanes.

Boiling Point Determination (ASTM D86): This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[13] A 100-mL sample is distilled under prescribed conditions that are appropriate to its nature. Systematic observations of thermometer readings and condensed volumes are made, and from these data, the results are calculated and reported.

Melting Point Determination (ASTM D2386): This test method covers the determination of the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise. The sample is cooled with stirring in a Dewar flask until crystals appear. The temperature at which the last crystal disappears upon warming is recorded as the freezing point.

Density Determination (ASTM D4052): This test method covers the determination of the density, relative density, and API gravity of petroleum distillates and viscous oils that can be handled in a normal fashion as liquids at the temperature of test. The sample is introduced into a U-tube oscillator, and the change in the oscillating frequency of the tube caused by the sample is used to determine its density.

Viscosity Determination (ASTM D445): This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][8] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental and computational validation processes.

Experimental_Workflow cluster_boiling_point Boiling Point (ASTM D86) cluster_melting_point Melting Point (ASTM D2386) cluster_density Density (ASTM D4052) cluster_viscosity Viscosity (ASTM D445) bp_start Sample Preparation (100 mL) bp_distill Distillation under Controlled Conditions bp_start->bp_distill bp_observe Record Temperature and Volume bp_distill->bp_observe bp_report Report Boiling Range bp_observe->bp_report mp_start Sample Cooling and Stirring mp_crystal Crystal Formation mp_start->mp_crystal mp_warm Controlled Warming mp_crystal->mp_warm mp_observe Record Disappearance of Last Crystal mp_warm->mp_observe d_start Sample Injection into U-tube d_oscillate Measure Oscillation Frequency d_start->d_oscillate d_calculate Calculate Density d_oscillate->d_calculate d_report Report Density d_calculate->d_report v_start Sample in Calibrated Viscometer v_flow Measure Flow Time under Gravity v_start->v_flow v_calculate Calculate Kinematic Viscosity v_flow->v_calculate v_report Report Viscosity v_calculate->v_report

Caption: Experimental workflows for determining alkane properties.

Computational_Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Data cluster_validation Validation comp_model Define Molecular Model (e.g., OPLS-AA, TraPPE-UA) comp_sim Perform Molecular Dynamics Simulation (e.g., GROMACS, LAMMPS) comp_model->comp_sim comp_calc Calculate Properties from Trajectory (Boiling Point, Density, etc.) comp_sim->comp_calc compare Compare Computational and Experimental Results comp_calc->compare exp_data Obtain Data from Databases (NIST, CRC Handbook) exp_data->compare analysis Analyze Deviations and Assess Model Accuracy compare->analysis

Caption: Workflow for validating computational predictions.

Conclusion

The data presented in this guide demonstrates a strong correlation between computationally predicted and experimentally measured properties of linear alkanes. While minor deviations exist, modern computational methods, such as Molecular Dynamics simulations and Density Functional Theory, provide remarkably accurate predictions for boiling points, melting points, densities, and viscosities.[5][6][7] This underscores the growing power of in silico techniques to accelerate research and development by providing reliable estimations of molecular properties, thereby reducing the need for extensive and time-consuming experimental work. For researchers in drug development and other scientific fields, leveraging these computational tools can lead to faster and more informed decision-making in the design and analysis of molecular systems.

References

Benchmarking 2,2,5,5-Tetramethylheptane: A Comparative Analysis of High-Octane Fuel Components

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous pursuit of enhancing fuel efficiency and engine performance, the selection of high-octane components is a critical consideration for researchers and scientists in the fuel and drug development industries. This guide provides a comparative analysis of 2,2,5,5-Tetramethylheptane against other well-established high-octane components: toluene, xylene, methyl tert-butyl ether (MTBE), and ethanol. The following sections present a quantitative comparison of their key properties, an overview of the experimental protocols used for their determination, and a visual representation of the comparative workflow.

Data Presentation: Quantitative Comparison of High-Octane Components

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Boiling Point (°C)Reid Vapor Pressure (psi)
This compound ~95-105 (Estimated)~90-100 (Estimated)167.1[1]~0.33
Toluene 121[2]107[2]110.60.5 - 1.1[3][4][5]
Xylene (mixed isomers) ~117.5 (average)~115 (average)138.5 - 144.4[6]~0.34 - 0.5[2]
MTBE 117[7]10155.2[7]8.0 - 9.24[2][7][8]
Ethanol ~108.5~89.578.37~2.0[9]

Note: The octane numbers for Xylene can vary depending on the specific isomer (o-, m-, p-xylene).

Experimental Protocols

The data presented in this guide are determined using standardized experimental protocols to ensure accuracy and reproducibility. The primary methods are outlined below:

  • Research Octane Number (RON): This is determined using the ASTM D2699 standard test method. The test involves a single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine operated under controlled, mild conditions (600 rpm engine speed). The anti-knock characteristics of the test fuel are compared to those of primary reference fuels (a blend of iso-octane and n-heptane).

  • Motor Octane Number (MON): The MON is determined using the ASTM D2700 standard test method. This test also utilizes a CFR engine but under more severe conditions than the RON test, including a higher engine speed (900 rpm) and a preheated fuel-air mixture. This method is designed to simulate fuel performance under heavy load conditions.

  • Boiling Point: The boiling point of these components is determined using methods such as ASTM D86 or ASTM D1078. These methods involve distilling a sample under controlled conditions and recording the temperature at which the liquid boils.

  • Reid Vapor Pressure (RVP): RVP is a measure of the volatility of a liquid and is determined according to the ASTM D323 standard test method.[10][11] It measures the absolute vapor pressure exerted by a liquid at 37.8 °C (100 °F).[11]

Logical Workflow for Component Comparison

The following diagram illustrates the logical workflow for comparing these high-octane fuel components, from data acquisition to the final comparative analysis.

G cluster_data_acquisition Data Acquisition cluster_components High-Octane Components cluster_analysis Comparative Analysis Data_Gathering Gather Data on: - RON - MON - Boiling Point - RVP TMH This compound Data_Gathering->TMH Toluene Toluene Data_Gathering->Toluene Xylene Xylene Data_Gathering->Xylene MTBE MTBE Data_Gathering->MTBE Ethanol Ethanol Data_Gathering->Ethanol Data_Table Tabulate Quantitative Data TMH->Data_Table Toluene->Data_Table Xylene->Data_Table MTBE->Data_Table Ethanol->Data_Table Final_Comparison Publish Comparison Guide Data_Table->Final_Comparison Protocol_Desc Describe Experimental Protocols Protocol_Desc->Final_Comparison

Workflow for comparing high-octane fuel components.

References

The Inverse Relationship Between Molecular Branching and Boiling Points in Alkane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of molecules is paramount. Among these, the boiling point provides critical insights into the intermolecular forces at play. This guide offers a comparative analysis of the boiling points of alkane isomers, elucidating the correlation between molecular structure and this key physical property. Through experimental data, detailed protocols, and visual representations, we aim to provide a comprehensive resource for laboratory applications.

The Impact of Molecular Structure on van der Waals Forces and Boiling Point

Alkanes, being non-polar molecules, exhibit only weak intermolecular forces known as van der Waals dispersion forces.[1][2] The strength of these forces is directly related to the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, resulting in stronger attractions and, consequently, a higher boiling point.[3][4][5]

When comparing isomers of an alkane, which have the same molecular formula and thus the same molecular weight, the degree of branching becomes the determining factor for their boiling points. As the degree of branching increases, the molecule becomes more compact and spherical.[4][6] This reduction in surface area diminishes the effectiveness of the van der Waals forces, leading to a lower boiling point.[1][4][5] Straight-chain alkanes, with their larger surface area, experience stronger intermolecular attractions and therefore have higher boiling points compared to their branched isomers.[3][4]

Comparative Boiling Points of Alkane Isomers

The following tables summarize the experimentally determined boiling points for isomers of pentane, hexane, and heptane, clearly demonstrating the inverse correlation between branching and boiling point.

Pentane Isomers (C5H12) Structure Boiling Point (°C)
n-PentaneCH3(CH2)3CH336.1
2-Methylbutane (Isopentane)(CH3)2CHCH2CH327.7
2,2-Dimethylpropane (Neopentane)(CH3)4C9.5
Hexane Isomers (C6H14) Structure Boiling Point (°C)
n-HexaneCH3(CH2)4CH368.7
2-Methylpentane(CH3)2CH(CH2)2CH360.3
3-MethylpentaneCH3CH2CH(CH3)CH2CH363.3
2,2-Dimethylbutane(CH3)3CCH2CH349.7
2,3-Dimethylbutane(CH3)2CHCH(CH3)258.0
Heptane Isomers (C7H16) Structure Boiling Point (°C)
n-HeptaneCH3(CH2)5CH398.4
2-Methylhexane(CH3)2CH(CH2)3CH390.0
3-MethylhexaneCH3CH2CH(CH3)(CH2)2CH392.0
2,2-Dimethylpentane(CH3)3C(CH2)2CH379.2
2,3-Dimethylpentane(CH3)2CHCH(CH3)CH2CH389.8
2,4-Dimethylpentane(CH3)2CHCH2CH(CH3)280.5
3,3-Dimethylpentane(CH3CH2)2C(CH3)286.1
3-Ethylpentane(CH3CH2)3CH93.5
2,2,3-Trimethylbutane(CH3)3CCH(CH3)280.9

Visualizing the Structure-Property Relationship

The following diagram illustrates the conceptual relationship between the degree of branching in alkane isomers and their corresponding boiling points.

G Relationship between Alkane Isomer Structure and Boiling Point cluster_structure Molecular Structure cluster_properties Physical Properties a Linear Alkane (e.g., n-Pentane) d High Surface Area Stronger van der Waals Forces a->d leads to b Slightly Branched Alkane (e.g., 2-Methylbutane) e Intermediate Surface Area Weaker van der Waals Forces b->e leads to c Highly Branched Alkane (e.g., 2,2-Dimethylpropane) f Low Surface Area Weakest van der Waals Forces c->f leads to g Highest Boiling Point d->g results in h Intermediate Boiling Point e->h results in i Lowest Boiling Point f->i results in

Alkane Isomer Structure and Boiling Point Relationship.

Experimental Protocol: Determination of Boiling Point via the Thiele Tube Method

This section provides a detailed methodology for determining the boiling point of a liquid alkane isomer using the Thiele tube method, a simple and efficient technique requiring a small sample volume.[7]

Materials:

  • Thiele tube

  • Thermometer (0-100 °C or appropriate range)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or thermometer adapter

  • Heating oil (mineral oil or silicone oil)

  • Bunsen burner or heating mantle

  • Clamp and stand

  • Sample of alkane isomer (e.g., n-heptane, 2,4-dimethylpentane)

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with the liquid alkane sample.

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a thermometer adapter. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Fill the Thiele tube with heating oil to a level just above the side arm.

  • Mounting the Sample: Securely clamp the Thiele tube to a stand. Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the main body of the tube.[7]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil and the sample.

  • Observation of Bubbles: As the temperature rises, air trapped in the capillary tube will be expelled, and you will observe a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn back into the capillary tube.[7][8]

  • Recording Data: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point of the sample. For accuracy, it is advisable to repeat the determination.

  • Record Barometric Pressure: The boiling point is dependent on the atmospheric pressure. Record the barometric pressure at the time of the experiment for accurate comparison with literature values.[7]

Safety Precautions:

  • Always wear safety goggles.

  • Handle the hot Thiele tube and heating oil with care to avoid burns.

  • Alkanes are flammable; ensure there are no open flames nearby other than the controlled heat source.

  • Perform the experiment in a well-ventilated area.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of 2,2,5,5-Tetramethylheptane in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a non-volatile hydrocarbon, the following PPE is recommended based on general guidelines for handling similar alkanes.

Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[1]

  • Face Shield: In situations with a significant splash hazard, a face shield should be worn in addition to safety goggles.

Skin Protection:

  • Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect against accidental skin contact.[1]

  • Closed-toe Shoes: Footwear that fully covers the feet is required in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.

  • Respirators: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, respiratory protection is necessary.

    • Air-Purifying Respirator (APR): For situations with known, low-level concentrations of vapors, a half-mask or full-facepiece APR equipped with organic vapor cartridges is recommended.

    • Supplied-Air Respirator (SAR): In environments with high or unknown vapor concentrations, or in oxygen-deficient atmospheres, a positive-pressure supplied-air respirator is required.[5]

Glove Selection Guide for Handling Alkanes

The following table provides a qualitative guide to the chemical resistance of common glove materials to alkanes, the chemical class of this compound. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialResistance to Alkanes (General)Notes
Nitrile Good to ExcellentProvides good resistance to oils, greases, and some solvents. A common choice for incidental contact.
Neoprene GoodOffers good resistance to a broad range of chemicals, including hydrocarbons.
Butyl Rubber Fair to GoodWhile offering excellent resistance to many polar organic solvents, its performance against aliphatic hydrocarbons can be variable.[6]
Viton™ ExcellentHighly resistant to aromatic and chlorinated solvents, and generally performs well against aliphatic hydrocarbons. Often used for prolonged contact with aggressive chemicals.
Natural Rubber (Latex) Poor to FairNot generally recommended for use with hydrocarbons as they can cause the material to swell and degrade.[6]
Polyvinyl Chloride (PVC) FairResistance to hydrocarbons can vary significantly depending on the specific formulation of the PVC.

Note: The information in this table is a general guide. Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the specific nature of the work being performed. Always check the manufacturer's data for the specific glove being used.

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use cluster_3 Post-Procedure start Identify Hazards of this compound assess_exposure Assess Potential Exposure Routes (Inhalation, Skin, Eye) start->assess_exposure select_eye_face Select Eye/Face Protection (Goggles/Face Shield) assess_exposure->select_eye_face select_skin Select Skin Protection (Gloves, Lab Coat) assess_exposure->select_skin select_respiratory Select Respiratory Protection (Fume Hood/Respirator) assess_exposure->select_respiratory check_fit Check PPE for Proper Fit and Function select_eye_face->check_fit select_skin->check_fit select_respiratory->check_fit proceed Proceed with Handling Procedures check_fit->proceed decontaminate Decontaminate or Dispose of PPE proceed->decontaminate

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a designated area, away from ignition sources, as it is a flammable liquid.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. Small spills may be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

Disposal Plan:

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Contaminated Materials: All PPE and other materials (e.g., absorbent pads, pipette tips) that have come into contact with this compound must also be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.